molecular formula C37H58N7O18P3S B15622177 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA

6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA

Cat. No.: B15622177
M. Wt: 1013.9 g/mol
InChI Key: JGHNLAZCRGYSEE-WZGLBKMISA-N
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Description

(9S,13S)-1a,1b-dinor-12-oxo-10,15-phytodienoyl-CoA is an oxo fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of (9S,13S)-1a,1b-dinor-12-oxo-10,15-phytodienoic acid. It is an oxo-fatty acyl-CoA and an unsaturated fatty acyl-CoA. It is functionally related to a 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoic acid. It is a conjugate acid of a (9S,13S)-1a,1b-dinor-12-oxo-10,15-phytodienoyl-CoA(4-).

Properties

Molecular Formula

C37H58N7O18P3S

Molecular Weight

1013.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-[(1S,5S)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]hexanethioate

InChI

InChI=1S/C37H58N7O18P3S/c1-4-5-7-11-24-23(13-14-25(24)45)10-8-6-9-12-28(47)66-18-17-39-27(46)15-16-40-35(50)32(49)37(2,3)20-59-65(56,57)62-64(54,55)58-19-26-31(61-63(51,52)53)30(48)36(60-26)44-22-43-29-33(38)41-21-42-34(29)44/h5,7,13-14,21-24,26,30-32,36,48-49H,4,6,8-12,15-20H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/b7-5-/t23-,24-,26+,30+,31+,32-,36+/m0/s1

InChI Key

JGHNLAZCRGYSEE-WZGLBKMISA-N

Origin of Product

United States

Foundational & Exploratory

"6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA discovery and characterization"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Characterization of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA (OPC-6:0-CoA)

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and characterization of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA, a critical intermediate in the biosynthesis of jasmonic acid (JA) in plants, also known as 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid-CoA (OPC-6:0-CoA). Jasmonates are a class of lipid-derived phytohormones that play pivotal roles in regulating plant growth, development, and defense mechanisms against biotic and abiotic stresses.[1][2] This document delves into the enzymatic steps leading to the formation of OPC-6:0-CoA, the analytical techniques used for its characterization, and its significance within the broader context of the jasmonate signaling pathway. This guide is intended for researchers, scientists, and drug development professionals in the fields of plant biology, biochemistry, and natural product chemistry.

Introduction: The Central Role of Jasmonates in Plant Biology

Jasmonates (JAs) are signaling molecules that are integral to a plant's ability to respond to its environment.[3] They are involved in a wide array of physiological processes, including:

  • Defense against herbivores and necrotrophic pathogens: JAs trigger the expression of defense-related genes, leading to the production of secondary metabolites and defensive proteins.[3][4]

  • Growth and development: JAs influence processes such as root growth, fruit ripening, pollen development, and senescence.[1][5]

  • Abiotic stress responses: They play a role in mediating responses to wounding, drought, and UV radiation.[3]

The biosynthesis of jasmonic acid is a highly regulated process that originates from the oxygenation of fatty acids in the chloroplasts and culminates in a series of reactions within the peroxisomes.[6] Understanding the intermediates of this pathway, such as OPC-6:0-CoA, is crucial for elucidating the intricate regulatory networks that govern plant defense and development.

Discovery and Biosynthesis of OPC-6:0-CoA

The discovery of OPC-6:0-CoA is intrinsically linked to the elucidation of the jasmonic acid biosynthetic pathway. Early radiotracer experiments were instrumental in identifying the key intermediates in the conversion of 12-oxo-phytodienoic acid (OPDA) to JA.[7] These studies provided the initial evidence for a β-oxidation-like process.

The biosynthesis of OPC-6:0-CoA is a multi-step process that occurs within the peroxisomes of plant cells. It follows the initial synthesis of its precursor, OPDA, in the chloroplasts.

From the Chloroplast to the Peroxisome: The Early Stages
  • Fatty Acid Release: The pathway begins with the release of α-linolenic acid (18:3) from chloroplast membranes by lipases.[8]

  • Oxygenation and Cyclization: A series of enzymatic reactions involving lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) converts α-linolenic acid into (9S,13S)-12-oxophytodienoic acid (OPDA).[6][8]

  • Transport to the Peroxisome: OPDA is then transported from the chloroplast to the peroxisome, a process that can be mediated by an ATP-binding cassette (ABC) transporter known as CTS/PXA1/PED3.[6]

Peroxisomal β-Oxidation: The Core of OPC-6:0-CoA Formation

Within the peroxisome, OPDA undergoes a reduction and a series of β-oxidation steps to ultimately yield jasmonic acid.[6]

  • Reduction of OPDA: The cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3) to yield 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[9] A related compound, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6:0), is formed from the reduction of dinor-OPDA (dnOPDA), which is derived from hexadecatrienoic acid (16:3).[9]

  • Activation to a CoA Ester: Before entering the β-oxidation cycle, the carboxylic acid group of OPC-6:0 must be activated by conversion to its coenzyme A (CoA) ester. This reaction is catalyzed by an acyl-CoA synthetase.[9][10] Studies in Arabidopsis thaliana have identified OPC-8:CoA Ligase 1 (OPCL1) as an enzyme capable of activating JA precursors, including OPC-6:0, to their corresponding CoA esters.[9][10] This enzymatic step yields the target molecule of this guide, 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA (OPC-6:0-CoA) .[11]

  • β-Oxidation Cycles: OPC-6:0-CoA then undergoes one cycle of β-oxidation to yield jasmonic acid. This cycle involves the sequential action of three core enzymes: acyl-CoA oxidase (ACX), a multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT).[6][10]

The following diagram illustrates the key steps in the peroxisomal biosynthesis of jasmonic acid, highlighting the formation of OPC-6:0-CoA.

Jasmonate_Biosynthesis cluster_peroxisome Peroxisome dnOPDA dnOPDA OPR3 OPR3 dnOPDA->OPR3 OPC6 OPC-6:0 OPR3->OPC6 OPCL1 OPCL1 (Acyl-CoA Synthetase) OPC6->OPCL1 OPC6_CoA OPC-6:0-CoA OPCL1->OPC6_CoA BetaOx β-Oxidation (ACX, MFP, KAT) OPC6_CoA->BetaOx JA Jasmonic Acid BetaOx->JA

Figure 1: Peroxisomal steps in jasmonic acid biosynthesis from dnOPDA.

Characterization of OPC-6:0-CoA

The characterization of OPC-6:0-CoA and other intermediates in the jasmonate pathway has relied on a combination of genetic, biochemical, and analytical chemistry approaches.

Genetic Approaches: Insights from Mutant Analysis

The study of plant mutants with defects in the jasmonate biosynthesis pathway has been instrumental in confirming the roles of specific enzymes and the existence of intermediates. For instance, loss-of-function mutants for the OPCL1 gene in Arabidopsis thaliana exhibit a hyper-accumulation of OPC-8:0, OPC-6:0, and OPC-4:0, indicating a metabolic blockage in the formation of their respective CoA esters.[9] These mutants also show a compromised wound-induced accumulation of jasmonic acid, further supporting the role of OPCL1 in the pathway.[9]

Biochemical Characterization: In Vitro Enzyme Assays

Biochemical assays using purified recombinant enzymes have been crucial for determining the substrate specificity and kinetic parameters of the enzymes involved in OPC-6:0-CoA metabolism.

Table 1: Kinetic Parameters of a Putative OPC-6:0 Activating Enzyme (Acyl-CoA Synthetase)

Substrate Km (µM) kcat (s-1) kcat/Km (s-1 mM-1)
OPC-6:0 187 ± 33 0.41 ± 0.06 2.2
OPC-8:0 94 ± 38 1.49 ± 0.3 15.2
OPDA 169 ± 29 1.94 ± 0.23 11.5

Data adapted from Kienow et al., 2008.[10] Note: The original data is for At4g05160, an acyl-CoA synthetase active towards JA precursors.

The data in Table 1 demonstrates that acyl-CoA synthetases in Arabidopsis can utilize OPC-6:0 as a substrate, providing biochemical evidence for the formation of OPC-6:0-CoA.

Analytical Techniques: Detection and Quantification

The direct detection and quantification of CoA esters like OPC-6:0-CoA in plant tissues are challenging due to their low abundance and chemical instability. Advanced analytical techniques are required for their characterization.

Experimental Protocol: Extraction and Analysis of Acyl-CoAs from Plant Tissue

  • Tissue Homogenization: Flash-freeze plant tissue (e.g., leaves) in liquid nitrogen and grind to a fine powder.

  • Extraction: Homogenize the powder in an extraction buffer (e.g., 2.5% (w/v) trichloroacetic acid) to precipitate proteins and stabilize the acyl-CoAs.

  • Solid-Phase Extraction (SPE): Centrifuge the homogenate and subject the supernatant to solid-phase extraction (e.g., using an Oasis HLB cartridge) to remove interfering compounds and enrich for acyl-CoAs.

  • LC-MS/MS Analysis: Analyze the enriched fraction using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides the high sensitivity and specificity required for the detection and quantification of low-abundance metabolites.

    • Chromatography: Reverse-phase chromatography (e.g., using a C18 column) is typically used to separate the different acyl-CoA species.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly employed. Multiple reaction monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions for OPC-6:0-CoA are monitored.

The following diagram outlines the general workflow for the characterization of OPC-6:0-CoA.

Characterization_Workflow cluster_analytical Analytical Workflow Plant_Tissue Plant Tissue (e.g., Wild-type vs. Mutant) Genetic_Analysis Genetic Analysis (Mutant Screening) Plant_Tissue->Genetic_Analysis Biochemical_Analysis Biochemical Analysis (Enzyme Assays) Plant_Tissue->Biochemical_Analysis Extraction Extraction of Acyl-CoAs Plant_Tissue->Extraction Identification Identification and Quantification of OPC-6:0-CoA Analytical_Chemistry Analytical Chemistry (LC-MS/MS) Purification Purification (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis cluster_analytical cluster_analytical

Figure 2: Integrated workflow for the characterization of OPC-6:0-CoA.

Significance in the Jasmonate Signaling Pathway

The formation of OPC-6:0-CoA is a committed step in the biosynthesis of jasmonic acid from its C16 precursor. The conversion of the free acid to its CoA ester "tags" the molecule for entry into the β-oxidation machinery of the peroxisome. This activation step is a key regulatory point in the pathway.

The overall jasmonate signaling pathway is a complex network involving the biosynthesis of the active hormone, its perception by the COI1-JAZ co-receptor complex, and the subsequent degradation of JAZ repressor proteins.[4] This leads to the activation of transcription factors, such as MYC2, and the expression of JA-responsive genes.[3][4]

The efficient biosynthesis of jasmonic acid, which is dependent on the formation of intermediates like OPC-6:0-CoA, is therefore critical for the timely and robust activation of these downstream signaling events.

Conclusion and Future Perspectives

6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA is a pivotal, albeit transient, intermediate in the biosynthesis of jasmonic acid. Its discovery and characterization have been the result of decades of research employing genetic, biochemical, and analytical approaches. A thorough understanding of the enzymes that produce and metabolize OPC-6:0-CoA provides valuable insights into the regulation of the jasmonate signaling pathway.

Future research in this area may focus on:

  • The identification and characterization of additional acyl-CoA synthetases involved in jasmonate biosynthesis.

  • The elucidation of the regulatory mechanisms that control the flux of intermediates through the peroxisomal β-oxidation pathway.

  • The development of novel chemical probes to study the spatial and temporal dynamics of OPC-6:0-CoA and other jasmonate precursors in living plant cells.

A deeper understanding of the biosynthesis of jasmonates holds significant promise for the development of new strategies to enhance crop resilience and for the discovery of novel bioactive compounds for pharmaceutical applications.

References

  • Hu, P., Zhou, W., & Xie, D. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(7), 3945. [Link]

  • Turner, J. G., Ellis, C., & Devoto, A. (2002). The Jasmonate Signal Pathway. The Plant Cell, 14(Suppl), S153–S164. [Link]

  • Ullah, A., Akbar, A., & Luo, H. (2022). Jasmonic Acid Signaling Pathway in Plants. International Journal of Molecular Sciences, 23(6), 3345. [Link]

  • Wasternack, C., & Song, S. (2017). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany, 68(6), 1303–1321. [Link]

  • Hu, P., Zhou, W., & Xie, D. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. PubMed, 35409304. [Link]

  • Schilmiller, A. L., Koo, A. J., & Howe, G. A. (2007). Functional diversification of acyl-coenzyme A oxidases in jasmonic acid biosynthesis and action. Plant Physiology, 143(2), 812–824. [Link]

  • Dave, A., & Graham, I. A. (2012). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell, 24(9), 3687–3703. [Link]

  • Wasternack, C., & Hause, B. (2013). Enzymes in jasmonate biosynthesis – Structure, function, regulation. Journal of Plant Physiology, 170(14), 1175-1191. [Link]

  • Kienow, L., Schneider, K., & Bartsch, M. (2008). Jasmonates meet fatty acids: functional analysis of a new acyl-coenzyme A synthetase family from Arabidopsis thaliana. Journal of Experimental Botany, 59(2), 403–419. [Link]

  • Schaller, F. (2001). Enzymes of the biosynthesis of octadecanoid-derived signalling molecules. Journal of Experimental Botany, 52(354), 11–23. [Link]

  • Cayman Chemical. (n.d.). 6-{(1S,5S)-4-Oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA. Cayman Chemical. Retrieved from a general chemical supplier database. A direct link to a specific product page is not provided as it may not be stable. The existence of this compound as a chemical standard supports its identity.

Sources

A Technical Guide to the Role of 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA (OPC-6-CoA) in the Jasmonate Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Jasmonates (JAs) are a class of lipid-derived phytohormones that are central regulators of plant growth, development, and defense against biotic and abiotic stresses.[1] The biosynthesis of the most well-known jasmonate, jasmonic acid (JA), is a spatially compartmentalized process, initiating in the chloroplast and concluding in the peroxisome.[2][3] While significant attention is often given to the initial cyclization reactions in the chloroplast and the final bioactive conjugate, JA-Isoleucine, the intermediate steps of β-oxidation within the peroxisome are critical control points that dictate the pathway's output. This technical guide provides an in-depth examination of a key, yet often cursorily mentioned, intermediate: 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA (OPC-6-CoA). We will dissect its formation, enzymatic conversion, and its pivotal position as the substrate for the second cycle of peroxisomal β-oxidation, providing detailed experimental protocols for its study and quantification. This document is intended for researchers in plant biology, biochemistry, and drug development seeking a deeper mechanistic understanding of jasmonate synthesis.

Introduction: The Jasmonate Signaling Cascade

Jasmonic acid and its derivatives are synthesized via the octadecanoid pathway, which begins with the release of α-linolenic acid from chloroplast membranes.[4][5] A series of enzymatic steps involving lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) converts α-linolenic acid into the cyclic precursor, 12-oxo-phytodienoic acid (OPDA).[1][2] OPDA is then transported from the chloroplast to the peroxisome, the exclusive site of fatty acid β-oxidation in higher plants, for the final maturation steps into jasmonic acid.[6] This subcellular partitioning underscores a sophisticated regulatory system, ensuring precise control over the production of these potent signaling molecules.[3][7]

The Peroxisomal Hub: Chain Shortening via β-Oxidation

The conversion of OPDA to JA within the peroxisome is a multi-step process analogous to the catabolism of fatty acids.[6]

  • Reduction: First, the cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3), yielding 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[6][8][9] OPR3 is the specific isoenzyme demonstrated to be relevant for JA biosynthesis.[8][9]

  • CoA Activation: Before it can enter the β-oxidation spiral, OPC-8:0 must be activated to its coenzyme A (CoA) thioester, OPC-8:0-CoA. This reaction is catalyzed by acyl-activating enzymes (AAEs), with OPC-8:0 CoA Ligase1 (OPCL1) being a key player identified through co-expression analysis with other JA biosynthetic genes.[10][11]

  • β-Oxidation Cycles: OPC-8:0-CoA then undergoes three successive rounds of β-oxidation to shorten its octanoate side chain by six carbons, ultimately yielding JA-CoA, which is then hydrolyzed to free jasmonic acid.[6][12] Each cycle of β-oxidation involves the sequential action of three core enzymes:

    • Acyl-CoA Oxidase (ACX)

    • Multifunctional Protein (MFP) (possessing 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities)

    • 3-Ketoacyl-CoA Thiolase (KAT) [2][6]

A Deep Dive into OPC-6-CoA: The Second Turn of the Spiral

OPC-6-CoA is the product of the first round of β-oxidation and the crucial substrate for the second. Its transient nature belies its importance in the pathway's progression.

3.1. Formation of OPC-6-CoA

The journey begins with OPC-8-CoA. The first cycle of β-oxidation proceeds as follows:

  • Oxidation: Acyl-CoA Oxidase (ACX1 in Arabidopsis) introduces a double bond into the acyl chain of OPC-8-CoA.[6][13][14]

  • Hydration & Dehydrogenation: The Multifunctional Protein (MFP) hydrates the double bond and then oxidizes the resulting hydroxyl group to a keto group.[2][15]

  • Thiolysis: 3-Ketoacyl-CoA Thiolase (KAT) cleaves off an acetyl-CoA unit, shortening the side chain by two carbons and releasing OPC-6-CoA .[6]

3.2. Enzymatic Conversion of OPC-6-CoA

As the substrate for the second β-oxidation cycle, OPC-6-CoA is immediately acted upon by the same enzymatic machinery:

  • ACX catalyzes the oxidation of OPC-6-CoA to its corresponding enoyl-CoA.

  • MFP hydrates and dehydrogenates the intermediate.

  • KAT performs another thiolytic cleavage, releasing a second molecule of acetyl-CoA and the product, OPC-4-CoA.[16][17]

This second cycle is critical; a failure to process OPC-6-CoA would halt the production of jasmonic acid. The substrate specificity of the ACX enzymes is a key determinant of pathway efficiency. While ACX1A in tomato has been shown to metabolize C18 cyclopentanoid-CoA precursors, its activity on the shorter chain intermediates like OPC-6-CoA is presumed but essential for the completion of the pathway.[6][13] The existence of multiple ACX isozymes suggests potential redundancy or specialization for different chain-length substrates.[14][15]

Jasmonate_Peroxisomal_Pathway cluster_peroxisome Peroxisome OPDA OPDA (from Chloroplast) opr3 OPR3 OPDA->opr3 -NAD(P)H OPC8 OPC-8:0 opcl1 OPCL1 OPC8->opcl1 + CoA + ATP OPC8_CoA OPC-8-CoA beta_ox1 β-Oxidation I (ACX, MFP, KAT) OPC8_CoA->beta_ox1 - Acetyl-CoA OPC6_CoA OPC-6-CoA beta_ox2 β-Oxidation II (ACX, MFP, KAT) OPC6_CoA->beta_ox2 - Acetyl-CoA OPC4_CoA OPC-4-CoA beta_ox3 β-Oxidation III (ACX, MFP, KAT) OPC4_CoA->beta_ox3 - Acetyl-CoA JA_CoA JA-CoA thioesterase Thioesterase JA_CoA->thioesterase - CoA JA Jasmonic Acid opr3->OPC8 opcl1->OPC8_CoA beta_ox1->OPC6_CoA beta_ox2->OPC4_CoA beta_ox3->JA_CoA thioesterase->JA

Caption: Peroxisomal steps of Jasmonate Biosynthesis.

Experimental Methodologies for Studying OPC-6-CoA Metabolism

Investigating the role of OPC-6-CoA requires robust methods for its quantification in vivo and for characterizing the enzymes that metabolize it in vitro.

4.1. Protocol 1: Quantification of OPC-6-CoA in Plant Tissues via LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of OPC-6-CoA from plant tissue, adapted from established methods for short-chain acyl-CoA analysis.[18][19] The core principle is to rapidly halt metabolism, efficiently extract the target analyte, and use stable isotope-labeled internal standards for accurate quantification by tandem mass spectrometry.

Causality Behind Experimental Choices:

  • Liquid Nitrogen Freezing: Immediately freezing tissue is non-negotiable. It quenches all enzymatic activity, preventing the rapid turnover or degradation of OPC-6-CoA and providing a snapshot of the metabolic state at the time of harvest.[20]

  • Acidified Extraction Buffer: The inclusion of an acid (e.g., formic acid) in the extraction buffer helps to keep the analytes protonated and improves their stability and subsequent retention on a reverse-phase column.

  • Solid Phase Extraction (SPE): Crude plant extracts are complex. SPE (e.g., using a C18 cartridge) is a critical cleanup step. It removes interfering compounds like salts, sugars, and pigments that can cause ion suppression in the mass spectrometer and foul the LC column, thereby ensuring a robust and reproducible measurement.[20]

  • LC-MS/MS with MRM: This is the gold standard for quantifying low-abundance small molecules in complex matrices. The liquid chromatography (LC) separates OPC-6-CoA from isomeric compounds, while the tandem mass spectrometry (MS/MS) provides exquisite specificity and sensitivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), we can confidently quantify the analyte even in the presence of a high chemical background.[19]

Step-by-Step Methodology:

  • Tissue Harvest: Harvest 100-200 mg of plant tissue (e.g., leaves wounded to induce JA synthesis) and immediately flash-freeze in liquid nitrogen. Store at -80°C.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the frozen powder to a 2 mL tube containing 1 mL of ice-cold extraction buffer (e.g., 10% trichloroacetic acid or an acetonitrile/water/formic acid mixture).

    • Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]-OPC-6-CoA, if available, or a commercially available labeled acyl-CoA of similar chain length).

    • Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol, followed by 3 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash with 3 mL of water containing 0.1% formic acid to remove polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol into a clean tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the eluate under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of an appropriate solvent (e.g., 5% acetonitrile in water with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

    • Detection: Tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode, using MRM. The specific parent and fragment ion m/z values for OPC-6-CoA and the internal standard must be determined empirically or from literature.

Caption: Workflow for OPC-6-CoA Quantification.

4.2. Protocol 2: In Vitro Enzyme Assay for Acyl-CoA Oxidase (ACX) Activity

This protocol describes how to measure the activity of the enzyme responsible for the first committed step in the conversion of OPC-6-CoA.[21] It relies on heterologous expression of the target ACX enzyme and a coupled spectrophotometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the ACX reaction.

Causality Behind Experimental Choices:

  • Recombinant Enzyme: Using a purified recombinant enzyme (e.g., expressed in E. coli) is essential to eliminate confounding activities from other enzymes present in a crude plant extract. This ensures that the measured activity is attributable solely to the enzyme of interest.

  • Coupled Assay: Directly measuring the conversion of OPC-6-CoA can be difficult. A coupled assay provides a convenient and sensitive readout. The ACX enzyme produces H₂O₂ in stoichiometric amounts to the OPC-6-CoA consumed.[22] This H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, producing a colored product that can be easily measured in a spectrophotometer. This indirect measurement is a reliable proxy for enzyme activity.

  • Self-Validation: The protocol's integrity is maintained by including critical controls. A reaction without the enzyme substrate (OPC-6-CoA) controls for any background signal. A reaction without the ACX enzyme controls for non-enzymatic substrate degradation or contamination. A reaction with boiled (heat-inactivated) enzyme confirms that the observed activity is indeed enzymatic.

Step-by-Step Methodology:

  • Recombinant Enzyme Expression and Purification:

    • Clone the coding sequence of the target ACX (e.g., Arabidopsis ACX1) into a suitable expression vector (e.g., pET vector with a His-tag).

    • Transform into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

    • Verify purity by SDS-PAGE and determine protein concentration (e.g., Bradford assay).

  • Assay Reaction Setup:

    • Prepare a master mix in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).

    • The final reaction in a 200 µL volume (for a 96-well plate) should contain:

      • 50 mM Potassium Phosphate Buffer, pH 7.0

      • 0.5 mM 4-aminoantipyrine

      • 2 mM 3,5-dichloro-2-hydroxybenzenesulfonic acid (DHBS)

      • 5 units of Horseradish Peroxidase (HRP)

      • 50 µM FAD (as a cofactor for ACX)

      • 1-5 µg of purified recombinant ACX enzyme

  • Initiating and Monitoring the Reaction:

    • Aliquot the master mix into the wells of a clear 96-well plate.

    • Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes in a plate reader.

    • Initiate the reaction by adding the substrate, OPC-6-CoA (synthesized chemically or enzymatically), to a final concentration of 10-100 µM.

    • Immediately begin monitoring the increase in absorbance at 515 nm every 30-60 seconds for 10-20 minutes. The change in absorbance is due to the formation of the colored quinoneimine dye.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Use the molar extinction coefficient of the quinoneimine dye (e.g., ~26,000 M⁻¹cm⁻¹) to convert the rate into µmol of product formed per minute.

    • Calculate the specific activity of the enzyme (µmol/min/mg of protein).

    • By varying the concentration of OPC-6-CoA, kinetic parameters such as Kₘ and Vₘₐₓ can be determined.

ParameterTypical Value RangeSignificance
Kₘ (for OPC-6-CoA)5 - 50 µMIndicates the substrate concentration at which the enzyme operates at half its maximal velocity. A lower Kₘ suggests a higher affinity for the substrate.
VₘₐₓVariableThe maximum rate of the reaction when the enzyme is saturated with the substrate. Reflects the catalytic efficiency.
Optimal pH7.0 - 8.0The pH at which the enzyme exhibits maximum activity, reflecting the physiological conditions of the peroxisomal stroma.
Table 1: Representative Kinetic Parameters for an Acyl-CoA Oxidase. (Note: These are illustrative values and must be determined experimentally for each specific enzyme and substrate).

Conclusion and Future Directions

OPC-6-CoA represents a critical metabolic node in the synthesis of jasmonic acid. Its efficient formation and subsequent conversion are indispensable for the pathway's completion. While the core enzymes of β-oxidation are known, a deeper understanding of the isozymes involved, their substrate specificities for intermediates like OPC-6-CoA, and their regulation is paramount. The methodologies outlined here provide a robust framework for researchers to quantify these key intermediates and characterize the enzymatic steps that govern their flux. Future research, particularly utilizing advanced metabolomics and proteomics, will further illuminate how plants modulate this peroxisomal pathway to fine-tune their responses to a constantly changing environment, potentially revealing novel targets for enhancing crop resilience or developing next-generation agrochemicals.

References

A Technical Guide to the Biosynthesis of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA (dinor-OPDA-CoA) in Plants

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonates are a class of lipid-derived hormones that are central to plant survival, regulating everything from growth and development to defense against herbivores and pathogens.[1][2] The biosynthesis of jasmonic acid (JA) is a highly regulated, multi-step process that spans two cellular compartments: the chloroplast and the peroxisome.[3][4] This guide provides a detailed technical examination of a critical juncture in this pathway: the formation and processing of the C16 intermediate, dinor-12-oxo-phytodienoic acid (dnOPDA), with a specific focus on its activated form, 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA, hereafter referred to as dinor-OPDA-CoA. We will dissect the enzymatic steps, explore the subcellular localization, discuss regulatory mechanisms, and provide validated experimental protocols for studying this vital metabolic cascade.

The Jasmonate Biosynthetic Pathway: An Overview

The synthesis of jasmonates, often termed the octadecanoid pathway, begins with the release of polyunsaturated fatty acids from chloroplast membranes.[1][5] While the C18 fatty acid, α-linolenic acid (18:3), is the precursor to the canonical jasmonic acid, a parallel pathway utilizes the C16 fatty acid, hexadecatrienoic acid (16:3), to produce dinor-OPDA (dnOPDA), the direct precursor to the intermediates discussed herein.[5][6] The initial enzymatic conversions occur in the chloroplast, yielding cyclic oxylipins. These intermediates are then transported to the peroxisome for the final steps: reduction and a series of β-oxidation cycles that shorten the carboxylic acid side chain to produce JA.[7][8]

Chloroplastic Phase: Synthesis of the Precursor dinor-OPDA

The journey begins within the plant cell's chloroplasts. The process is initiated by biotic or abiotic stress signals, such as wounding or herbivore attack, which activate phospholipases to release hexadecatrienoic acid (16:3) from galactolipids in the chloroplast membrane.[3]

  • Lipoxygenase (LOX) Action: Molecular oxygen is introduced into the fatty acid chain by 13-lipoxygenase (13-LOX), forming a hydroperoxy derivative.[5][9]

  • Allene Oxide Synthase (AOS): The hydroperoxide is rapidly converted into an unstable allene oxide by Allene Oxide Synthase (AOS), a member of the CYP74A family of cytochrome P450 enzymes.[2][3]

  • Allene Oxide Cyclase (AOC): The final step in the chloroplast is catalyzed by Allene Oxide Cyclase (AOC), which performs a stereospecific cyclization of the allene oxide to produce (9S,13S)-dinor-12-oxophytodienoic acid (dnOPDA).[5][9]

This initial phase sets the stage for the core reactions that take place within the peroxisome.

Peroxisomal Phase: Reduction, Activation, and β-Oxidation

The cyclic intermediate, dnOPDA, is transported from the chloroplast to the peroxisome. This transport is facilitated, at least in part, by an ATP-binding cassette (ABC) transporter known as COMATOSE (CTS) or Peroxisomal ABC-Transporter 1 (PXA1).[10][11] Once inside the peroxisome, a critical series of modifications occurs. The central debate revolves around the precise sequence of two key events: the reduction of the cyclopentenone ring and the activation of the carboxylic acid side chain with Coenzyme A (CoA).

The Canonical Pathway: Reduction Followed by Activation

The most widely supported model posits that reduction precedes CoA activation.

  • Step 1: Reduction by OPR3: The double bond within the cyclopentenone ring of dnOPDA is reduced by a specific isoform of 12-oxophytodienoate reductase, OPR3.[11][12] This reaction converts dnOPDA into 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6:0), transforming the cyclopenten one into a cyclopentan one.[5] The activity of OPR3 is considered a crucial control point, as it channels the precursor specifically toward JA biosynthesis and away from other potential signaling roles of cyclopentenones.[5][12]

  • Step 2: CoA Ligation: The resulting OPC-6:0 is then activated by the attachment of Coenzyme A to its carboxylic acid group. This reaction is catalyzed by an acyl-CoA synthetase (or ligase). While the enzyme OPC-8:0 CoA Ligase 1 (OPCL1) has been identified for the C18 equivalent (OPC-8:0), the specific ligase responsible for activating OPC-6:0 has not yet been definitively characterized, representing a key knowledge gap in the field.[11][13] The product of this reaction is OPC-6:0-CoA.

An Alternative Hypothesis: Activation Followed by Reduction

Several studies propose an alternative route where CoA activation may occur before the ring reduction.[5][10][14] In this scenario, dnOPDA is first activated to form dinor-OPDA-CoA —the specific molecule central to this guide. This intermediate would then serve as the substrate for the OPR3 enzyme, which would reduce the ring to yield OPC-6:0-CoA directly. This alternative remains a possibility, suggesting metabolic flexibility within the pathway.[10]

The diagram below illustrates both potential routes for processing dnOPDA within the peroxisome.

Jasmonate_Biosynthesis_Peroxisome Figure 1: Alternative Peroxisomal Fates of dnOPDA cluster_canonical Canonical Pathway cluster_alternative Alternative Pathway dnOPDA dinor-OPDA (dnOPDA) OPC6 3-oxo-2-(2'(Z)-pentenyl)- cyclopentane-1-hexanoic acid (OPC-6:0) dnOPDA->OPC6 OPR3 dnOPDA_CoA dinor-OPDA-CoA (Topic Molecule) dnOPDA->dnOPDA_CoA Acyl-CoA Synthetase OPC6_CoA OPC-6:0-CoA OPC6->OPC6_CoA Acyl-CoA Synthetase dnOPDA_CoA->OPC6_CoA OPR3 BetaOx Two Cycles of β-Oxidation OPC6_CoA->BetaOx JA_CoA Jasmonoyl-CoA BetaOx->JA_CoA ACX, MFP, KAT OPR3_label OPR3 Ligase_label Acyl-CoA Synthetase OPR3_alt_label OPR3 (alternative) Ligase_alt_label Acyl-CoA Synthetase (alternative)

Figure 1: Alternative Peroxisomal Fates of dnOPDA
Final Stage: β-Oxidation to Jasmonic Acid

Regardless of the preceding sequence, the formation of an activated OPC-6:0-CoA molecule is the necessary prerequisite for β-oxidation. This process shortens the six-carbon side chain by two carbons in each cycle. Two successive rounds of β-oxidation are required to convert OPC-6:0-CoA into the final product, jasmonoyl-CoA.[5][11] This metabolic cascade involves three core enzymes:

  • Acyl-CoA Oxidase (ACX): Catalyzes the first dehydrogenation step.[4][15]

  • Multifunctional Protein (MFP): Possesses both enoyl-CoA hydratase and β-hydroxy-acyl-CoA dehydrogenase activities.[5][10]

  • 3-ketoacyl-CoA Thiolase (KAT): Executes the final thiolytic cleavage.[5][15]

Finally, a putative thioesterase hydrolyzes jasmonoyl-CoA to release free (+)-7-iso-jasmonic acid, the biologically active hormone.[16]

Key Enzymes and Their Properties

A summary of the critical enzymes involved in the peroxisomal conversion of dnOPDA is presented below.

EnzymeAbbreviationSubstrate(s)Product(s)Cellular Location
12-oxophytodienoate Reductase 3 OPR3dnOPDA, OPDAOPC-6:0, OPC-8:0Peroxisome
Acyl-CoA Synthetase / Ligase AAE / OPCLOPC-6:0, OPC-8:0, dnOPDAOPC-6:0-CoA, OPC-8:0-CoA, dnOPDA-CoAPeroxisome
Acyl-CoA Oxidase ACXOPC-6:0-CoA, OPC-4:0-CoA2-trans-enoyl-CoA derivativesPeroxisome
Multifunctional Protein MFP2-trans-enoyl-CoA derivatives3-ketoacyl-CoA derivativesPeroxisome
3-ketoacyl-CoA Thiolase KAT3-ketoacyl-CoA derivativesJasmonoyl-CoA + Acetyl-CoAPeroxisome

Methodological Frameworks for Investigation

Validating and exploring this pathway requires robust experimental protocols. The following sections provide field-proven, step-by-step methodologies for researchers.

Protocol: Quantification of Jasmonate Intermediates by LC-MS/MS

This protocol provides a framework for the sensitive detection and quantification of dnOPDA, OPC-6:0, and JA from plant tissue. The causality behind this method lies in its ability to separate compounds by liquid chromatography and identify them with high specificity and sensitivity based on their mass-to-charge ratio using tandem mass spectrometry.

Step-by-Step Methodology:

  • Sample Collection & Homogenization: Flash-freeze 100-200 mg of plant tissue in liquid nitrogen. Homogenize to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.

  • Extraction: Add 1 mL of ice-cold extraction buffer (e.g., 80% methanol, 1% acetic acid) containing a known amount of deuterated internal standards (e.g., d2-JA, d5-OPDA) to the powdered tissue. Vortex vigorously for 1 minute.

  • Incubation & Centrifugation: Incubate on a shaker at 4°C for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new 2 mL tube.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): Condition a C18 SPE cartridge with 1 mL methanol followed by 1 mL water. Load the supernatant. Wash with 1 mL water. Elute the compounds with 1 mL of 80% methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas or using a vacuum concentrator. Reconstitute the sample in 100 µL of a suitable solvent (e.g., 10% methanol) for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample onto a reverse-phase C18 column. Use a gradient elution profile with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Analyze using a tandem mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM) settings optimized for each target analyte and its corresponding internal standard.

  • Data Analysis: Quantify analytes by comparing the peak area ratio of the endogenous compound to its stable isotope-labeled internal standard against a standard curve.

Protocol: Gene Expression Analysis of Biosynthetic Genes via qRT-PCR

This protocol allows for the investigation of how stimuli (e.g., wounding, elicitor treatment) regulate the expression of key biosynthetic genes like AOC, OPR3, and ACX1. This is a self-validating system when proper controls, such as reference genes and no-template controls, are included.

qRT_PCR_Workflow Figure 2: Workflow for Gene Expression Analysis A 1. Plant Treatment (e.g., Wounding vs. Control) B 2. Tissue Harvest (Time Course) A->B C 3. RNA Extraction & Quality Control B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. qRT-PCR Setup (Primers, SYBR Green) D->E F 6. Data Acquisition (Real-Time PCR Cycler) E->F G 7. Data Analysis (Relative Quantification, e.g., ΔΔCt) F->G

Figure 2: Workflow for Gene Expression Analysis

Step-by-Step Methodology:

  • Experimental Treatment: Subject plants to the desired treatment (e.g., mechanical wounding of leaves) and collect tissue from both treated and untreated control plants at various time points (e.g., 0, 30, 60, 120 minutes).

  • RNA Extraction: Immediately freeze tissue in liquid nitrogen. Extract total RNA using a commercial kit or a Trizol-based method. Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design and Validation: Design primers for target genes (OPR3, ACX1, etc.) and at least two stable reference genes (e.g., ACTIN, UBIQUITIN). Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

  • qRT-PCR Reaction: Set up the reaction in triplicate for each sample, including a master mix (e.g., SYBR Green), forward and reverse primers, and cDNA template. Include no-template controls (NTC) to check for contamination.

  • Data Analysis: Calculate the quantification cycle (Cq) values. Normalize the Cq value of the target gene to the geometric mean of the reference genes (ΔCq). Calculate the relative expression change using the 2-ΔΔCq method by comparing treated samples to the time-zero control.

Conclusion and Future Perspectives

The biosynthesis of dinor-OPDA-CoA and its subsequent conversion to jasmonic acid represent a cornerstone of plant stress physiology. This pathway, localized within the peroxisome, involves a coordinated series of enzymatic reactions that are tightly regulated in response to external threats. While the major steps have been elucidated, significant questions remain. The definitive identification of the acyl-CoA synthetase(s) responsible for activating OPC-6:0 is a primary objective for future research.[11][13] Furthermore, untangling the potential physiological relevance of the alternative pathway involving dnOPDA-CoA as an intermediate could reveal new layers of metabolic control. A deeper understanding of these processes will not only advance our fundamental knowledge of plant biology but also provide novel targets for developing strategies to enhance crop resilience and for the discovery of new bioactive compounds.

References

  • Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products. (MDPI) [Link]

  • Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. (Oxford Academic) [Link]

  • Enzymes in jasmonate biosynthesis – Structure, function, regulation. (ScienceDirect) [Link]

  • Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. (PubMed Central) [Link]

  • Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action. (PubMed Central) [Link]

  • Enzymes in jasmonate biosynthesis - structure, function, regulation. (PubMed) [Link]

  • Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato. (The Plant Cell) [Link]

  • Enzymes involved in jasmonic acid biosynthesis. (ResearchGate) [Link]

  • Role of Peroxisomal β-Oxidation in the Production of Plant Signaling Compounds. (Taylor & Francis Online) [Link]

  • Enzymes in jasmonate biosynthesis – Structure, function, regulation. (ScienceDirect) [Link]

  • Role of Peroxisomal beta-Oxidation in the Production of Plant Signaling Compounds. (Plant Signaling & Behavior) [Link]

  • BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS. (Annual Reviews) [Link]

  • Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. (MDPI) [Link]

  • Regulation of jasmonates biosynthesis due to developmental processes and environmental factors. (ResearchGate) [Link]

  • 12-oxophytodienoate reductase. (Wikipedia) [Link]

  • Role of Peroxisomal β-Oxidation in the Production of Plant Signaling Compounds. (NIH) [Link]

  • Regulation of Jasmonate-mediated Plant Responses in Arabidopsis. (PubMed Central) [Link]

  • Jasmonate biosynthesis in Arabidopsis thaliana requires peroxisomal β-oxidation enzymes - Additional proof by properties of pex6 and aim1. (FAO AGRIS) [Link]

  • Genomic analysis of the 12-oxo-phytodienoic acid reductase gene family of Zea mays. (PubMed) [Link]

  • Jasmonates. (PubMed Central) [Link]

  • Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. (MDPI) [Link]

  • OPR1 - 12-oxophytodienoate reductase 1 - Arabidopsis thaliana (Mouse-ear cress). (UniProt) [Link]

  • 12-Oxophytodienoic Acid Reductase 3 (OPR3) Functions as NADPH-Dependent α,β-Ketoalkene Reductase in Detoxification and Monodehydroascorbate Reductase in Redox Homeostasis. (PubMed) [Link]

  • Characterization of 12-Oxo-Phytodienoic Acid Reductase in Corn. (Oxford Academic) [Link]

  • Jasmonates meet fatty acids: functional analysis of a new acyl-coenzyme A synthetase family from Arabidopsis thaliana. (Oxford Academic) [Link]

  • Plant Defense against Insect Herbivores. (PubMed Central) [Link]

  • Fig. 3. Oxylipins active in plant defence: Active jasmonates, i.e.... (ResearchGate) [Link]

  • Jasmonate Biosynthesis, Perception and Function in Plant Development and Stress Responses. (SciSpace) [Link]

  • 6-{(1S,5S)-4-Oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA. (Adooq Bioscience) [Link]

  • Jasmonic Acid Pathway in Plants: In Response to Wounding and Insect Attack. (Cronicon) [Link]

  • 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. (NIH) [Link]

  • The role of OPDA in growth and defense of Solanum lycopersicum. (University of Würzburg) [Link]

Sources

A Technical Guide to the Enzymatic Conversion of OPC-8-CoA to OPC-6-CoA: The First Cycle of Peroxisomal β-Oxidation in Jasmonate Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phytohormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are critical lipid-derived signaling molecules that regulate a vast array of plant developmental processes and stress responses. The biosynthesis of JA from its precursor, 12-oxophytodienoic acid (OPDA), involves a series of enzymatic steps localized within the plant cell peroxisome. A key phase of this pathway is the shortening of the octanoate side chain of 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoyl-CoA (OPC-8-CoA) via β-oxidation. This guide provides an in-depth technical examination of the first cycle of this process: the enzymatic conversion of OPC-8-CoA to its two-carbon shorter homolog, OPC-6-CoA. We will dissect the multi-enzyme system responsible for this conversion, provide a detailed protocol for its in vitro reconstitution and analysis, and discuss the causality behind the experimental design.

Introduction: Contextualizing the Conversion within Jasmonate Synthesis

The conversion of OPC-8-CoA to OPC-6-CoA is not an isomerization, but a fundamental chain-shortening reaction that constitutes the first of three cycles of peroxisomal β-oxidation required to produce jasmonic acid.[1][2] This process is central to the plant's ability to generate the bioactive hormone JA, which is indispensable for fertility, defense against herbivores and necrotrophic pathogens, and systemic acquired resistance.[3][4]

The pathway begins in the chloroplast, where linolenic acid is converted to OPDA.[5][6] OPDA is then transported into the peroxisome, where it is first reduced by 12-oxophytodienoate reductase 3 (OPR3) to form OPC-8:0.[1][5][7] To prepare this molecule for β-oxidation, it must be activated to its thioester derivative. This is accomplished by a peroxisomal OPC-8:0-CoA ligase , which utilizes ATP and Coenzyme A to produce OPC-8-CoA.[1][8] It is at this critical juncture that the multi-enzyme cascade for the conversion to OPC-6-CoA begins.

Understanding this specific conversion is paramount for several reasons:

  • Rate-Limiting Control: The efficiency of the β-oxidation machinery can be a regulatory node controlling the flux towards JA production.

  • Metabolic Channeling: The enzymes involved likely form a complex, facilitating efficient substrate channeling and preventing the release of potentially reactive intermediates.

  • Therapeutic and Agricultural Targets: Modulating JA levels can impact plant hardiness and crop yield. The enzymes of this pathway represent potential targets for the development of novel herbicides or plant growth regulators.

The conversion is catalyzed by a sequence of three core enzymes acting in concert:

  • Acyl-CoA Oxidase (ACX)

  • Multifunctional Protein (MFP)

  • 3-Ketoacyl-CoA Thiolase (KAT)

The following sections will provide a detailed look at this enzymatic machinery and a practical framework for its study.

The Core Enzymatic Machinery

The transformation of OPC-8-CoA to OPC-6-CoA is a classic β-oxidation cycle, a process highly conserved across kingdoms for fatty acid catabolism.[2][9] In the context of JA biosynthesis in Arabidopsis thaliana, specific isozymes have been identified as the primary catalysts.

Acyl-CoA Oxidase (ACX1)

The first step is a dehydrogenation reaction catalyzed by Acyl-CoA Oxidase. In Arabidopsis, the ACX1 isozyme is known to play a major role in JA production.[1][10] This enzyme utilizes FAD as a cofactor to introduce a trans-2,3 double bond into the octanoyl side chain of OPC-8-CoA, producing 2,trans-enoyl-OPC-8-CoA and hydrogen peroxide (H₂O₂).

  • Causality: The introduction of the double bond is crucial as it activates the β-carbon for the subsequent hydration step. The use of molecular oxygen as the electron acceptor and the production of H₂O₂ is characteristic of peroxisomal oxidases.

Multifunctional Protein (MFP2)

The second and third steps are catalyzed by a single polypeptide, the Multifunctional Protein. The MFP2 isozyme in Arabidopsis is essential for seedling establishment and possesses the two required activities for this stage of the pathway.[11][12][13][14]

  • 2-trans-Enoyl-CoA Hydratase Activity: MFP2 adds a water molecule across the newly formed double bond, yielding L-3-hydroxyacyl-OPC-8-CoA.[15]

  • *L-3-Hydroxyacyl-CoA Dehydrogenase Activity: The same protein then oxidizes the hydroxyl group at the β-carbon to a keto group, using NAD⁺ as an electron acceptor. This produces 3-ketoacyl-OPC-8-CoA and NADH.[11][15]

  • Causality: Fusing two sequential enzymatic activities into a single protein minimizes the diffusion distance of the intermediate, preventing its potential side reactions and increasing the overall efficiency of the pathway—a classic example of metabolic channeling.

3-Ketoacyl-CoA Thiolase (KAT2)

The final step is the thiolytic cleavage of the 3-ketoacyl-OPC-8-CoA intermediate, catalyzed by 3-Ketoacyl-CoA Thiolase. Genetic evidence points to the KAT2 isozyme as being important for wound-induced JA synthesis in Arabidopsis.[1]

  • Reaction: KAT2 utilizes a free Coenzyme A molecule to attack the keto-ester bond. This cleaves off a two-carbon unit as acetyl-CoA and releases the final product, OPC-6-CoA .[3][16]

  • Causality: This irreversible thiolysis drives the entire β-oxidation cycle forward thermodynamically. The resulting OPC-6-CoA is now primed to enter the next cycle of β-oxidation.

Visualizing the Jasmonic Acid Biosynthesis Pathway

The following diagram illustrates the complete pathway, highlighting the peroxisomal β-oxidation cycle responsible for the conversion of OPC-8-CoA.

Jasmonic_Acid_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_beta_oxidation β-Oxidation Cycle 1 Linolenic_Acid α-Linolenic Acid LOX LOX Linolenic_Acid->LOX HPOT 13-HPOT LOX->HPOT AOS AOS HPOT->AOS Allene_Oxide Allene Oxide AOS->Allene_Oxide AOC AOC Allene_Oxide->AOC OPDA 12-oxo-Phytodienoic Acid (OPDA) AOC->OPDA OPDA_p OPDA OPDA->OPDA_p Transport OPR3 OPR3 (NADPH) OPDA_p->OPR3 OPC8 OPC-8:0 OPR3->OPC8 Ligase OPC-8:0-CoA Ligase (ATP, CoA) OPC8->Ligase OPC8_CoA OPC-8-CoA Ligase->OPC8_CoA ACX1 ACX1 (FAD → FADH₂) OPC8_CoA->ACX1 MFP2_Hyd MFP2 (Hydratase) ACX1->MFP2_Hyd MFP2_Dehyd MFP2 (Dehydrogenase) (NAD⁺ → NADH) MFP2_Hyd->MFP2_Dehyd KAT2 KAT2 (CoA) MFP2_Dehyd->KAT2 OPC6_CoA OPC-6-CoA KAT2->OPC6_CoA Acetyl_CoA Acetyl-CoA KAT2->Acetyl_CoA Beta_Ox_2 2 more cycles of β-Oxidation OPC6_CoA->Beta_Ox_2 JA_CoA Jasmonoyl-CoA Beta_Ox_2->JA_CoA Thioesterase Thioesterase JA_CoA->Thioesterase JA Jasmonic Acid (JA) Thioesterase->JA

Caption: The Jasmonic Acid biosynthesis pathway from precursor to final hormone.

Experimental Protocol: In Vitro Reconstitution and Analysis

This section provides a robust, self-validating protocol for the in vitro reconstitution of the enzymatic conversion of OPC-8-CoA to OPC-6-CoA. The experimental design relies on the use of purified recombinant enzymes and quantification of substrates and products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Rationale for Experimental Choices
  • Recombinant Enzymes: Using heterologously expressed and purified enzymes (e.g., from E. coli) ensures that no contaminating activities from plant cell lysates are present, providing unambiguous results. Arabidopsis ACX1, MFP2, and KAT2 are the enzymes of choice.

  • OPC-8-CoA Substrate: The direct substrate, OPC-8-CoA, must be used. As this is not commercially available, it must be synthesized chemo-enzymatically from its precursor OPC-8:0, which itself can be generated from OPDA.[8][17][18]

  • LC-MS/MS Detection: This analytical technique is the gold standard for acyl-CoA analysis.[19][20][21][22] It provides the necessary specificity and sensitivity to resolve and quantify OPC-8-CoA, OPC-6-CoA, and the acetyl-CoA byproduct, thus validating the entire reaction sequence.

Materials & Reagents
ComponentSupplier/PreparationPurpose
Enzymes
Recombinant AtACX1Expressed (e.g., pET vector in E. coli) and purified (e.g., Ni-NTA)Catalyzes the first dehydrogenation step.
Recombinant AtMFP2Expressed and purified as aboveCatalyzes hydration and second dehydrogenation.
Recombinant AtKAT2Expressed and purified as aboveCatalyzes thiolytic cleavage.
Substrates & Cofactors
OPC-8-CoAChemo-enzymatic synthesisThe primary substrate for the reaction cascade.
Coenzyme A (CoA)Sigma-AldrichRequired for the KAT2 reaction.
FADSigma-AldrichCofactor for ACX1.
NAD⁺Sigma-AldrichCofactor for MFP2.
Buffers & Solutions
Reaction Buffer50 mM MOPS, pH 7.5, 5 mM MgCl₂, 1 mM DTTProvides optimal pH and ionic environment.
Quenching SolutionAcetonitrile with 0.1% Formic Acid (ice-cold)Stops the enzymatic reaction and precipitates proteins.
Analytical Standards
OPC-8-CoA StandardSynthesizedFor quantification and retention time matching.
OPC-6-CoA StandardSynthesizedFor quantification and retention time matching.
Acetyl-CoA StandardSigma-AldrichFor quantification and retention time matching.
Step-by-Step Methodology
  • Enzyme Preparation:

    • Express His-tagged versions of AtACX1, AtMFP2, and AtKAT2 in E. coli BL21(DE3).

    • Purify the proteins using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity and activity.

    • Determine protein concentration using a Bradford or BCA assay and verify purity by SDS-PAGE. Store at -80°C in a buffer containing glycerol.

  • Reaction Setup (for a 50 µL final volume):

    • On ice, prepare a master mix containing Reaction Buffer, 100 µM FAD, and 500 µM NAD⁺.

    • In a 1.5 mL microcentrifuge tube, add the master mix.

    • Add the three enzymes to a final concentration of 1-5 µM each. The optimal ratio may need to be determined empirically, but a 1:1:1 molar ratio is a good starting point.

    • Add CoA to a final concentration of 200 µM.

    • Pre-incubate the enzyme/cofactor mixture at 30°C for 5 minutes to allow enzymes to equilibrate.

  • Initiation and Time-Course Sampling:

    • Initiate the reaction by adding OPC-8-CoA to a final concentration of 50 µM. Vortex gently and immediately take a t=0 time point.

    • To take a time point (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw 10 µL of the reaction mixture and immediately add it to a tube containing 40 µL of ice-cold Quenching Solution.

    • Vortex vigorously for 30 seconds to ensure complete reaction stoppage and protein precipitation.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the quenched samples at >14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial with an insert. The sample is now ready for analysis.

LC-MS/MS Analysis
  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes to resolve the different CoA esters.

  • Detection: Use a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM). The specific parent -> daughter ion transitions for OPC-8-CoA, OPC-6-CoA, and Acetyl-CoA must be determined using authentic standards.

  • Quantification: Generate a standard curve for each analyte of interest using the synthesized standards. Calculate the concentration of substrate consumed and products formed at each time point.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction In Vitro Reaction cluster_analysis Analysis Enzyme_Purification 1. Purify Recombinant ACX1, MFP2, KAT2 Reagent_Prep 3. Prepare Buffers & Cofactors Enzyme_Purification->Reagent_Prep Substrate_Synth 2. Synthesize OPC-8-CoA Substrate Substrate_Synth->Reagent_Prep Setup 4. Combine Enzymes, Buffers, Cofactors on Ice Reagent_Prep->Setup Initiate 5. Add OPC-8-CoA (Start Reaction at 30°C) Setup->Initiate Time_Course 6. Take Time Points (e.g., 0, 5, 15, 30 min) Initiate->Time_Course Quench 7. Quench in Cold Acetonitrile + Formic Acid Time_Course->Quench Centrifuge 8. Centrifuge to Pellet Protein Quench->Centrifuge HPLC_Vial 9. Transfer Supernatant to HPLC Vial Centrifuge->HPLC_Vial LCMS 10. LC-MS/MS Analysis (MRM Mode) HPLC_Vial->LCMS Quantify 11. Quantify Substrate & Products LCMS->Quantify

Caption: Workflow for the in vitro reconstitution and analysis of the conversion.

Data Interpretation and Expected Outcomes

By plotting the concentration of OPC-8-CoA, OPC-6-CoA, and acetyl-CoA over time, researchers can directly observe the kinetics of the conversion.

  • Successful Reconstitution: A successful experiment will show a time-dependent decrease in the OPC-8-CoA signal, accompanied by a stoichiometric increase in both OPC-6-CoA and acetyl-CoA signals.

  • Identifying Bottlenecks: If intermediate products (e.g., 2,trans-enoyl-OPC-8-CoA or 3-ketoacyl-OPC-8-CoA) accumulate, it may indicate that the subsequent enzyme in the cascade is rate-limiting under the tested conditions. This requires developing MRM methods for these intermediates as well.

  • Enzyme Kinetics: By varying the concentration of the OPC-8-CoA substrate, Michaelis-Menten kinetics for the overall multi-enzyme system can be determined, providing valuable parameters like Vmax and an apparent Km for the cascade.

Enzyme Kinetic Parameters

While kinetic data for these specific enzymes with OPC-family substrates is sparse, data from related long-chain fatty acyl-CoAs provides a valuable reference point.

EnzymeGene (Arabidopsis)Substrate Specificity / Known PropertiesReference
Acyl-CoA Oxidase 1 ACX1Essential for wound-induced JA synthesis. Likely acts on OPC-8-CoA.[1][10]
Multifunctional Protein 2 MFP2Hydratase activity prefers long-chain (C14-C18) substrates. Dehydrogenase activity is broader (C6-C18).[11][13]
3-Ketoacyl-CoA Thiolase 2 KAT2Implicated in JA biosynthesis. Catalyzes thiolytic cleavage of 3-ketoacyl-CoAs.[1][3]

Conclusion and Future Directions

The enzymatic conversion of OPC-8-CoA to OPC-6-CoA is a foundational step in the biosynthesis of jasmonic acid, orchestrated by a coordinated trio of peroxisomal enzymes. The in vitro reconstitution of this pathway, as detailed in this guide, provides a powerful, controlled system for dissecting its biochemical and kinetic properties. This approach moves beyond studying individual enzymes in isolation to understanding their collective function as a metabolic unit.

Future research leveraging this system could explore the potential for physical interactions and substrate channeling between ACX1, MFP2, and KAT2, investigate the inhibitory effects of small molecules on the cascade for agricultural applications, and elucidate the regulatory mechanisms that govern the flux through this critical branch of plant hormone synthesis.

References

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  • Dourado, H., et al. (2021). The number of catalytic cycles in an enzyme's lifetime and why it matters to metabolic engineering. Proceedings of the National Academy of Sciences. [Link]

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An In-Depth Technical Guide to the Cellular Localization of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA (OPC-6:0-CoA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the cellular localization of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA, a critical intermediate in the biosynthesis of jasmonic acid (JA) in plants, commonly known as OPC-6:0-CoA. We synthesize current knowledge, which strongly points to a peroxisomal localization, and provide detailed, field-proven methodologies for its empirical validation. This document is intended for researchers, scientists, and drug development professionals engaged in plant biochemistry, metabolic engineering, and signaling pathway analysis. We delve into the causality behind experimental choices, presenting self-validating protocols for subcellular fractionation, targeted proteomics, and advanced imaging techniques.

Introduction: The Biological Significance of OPC-6:0-CoA

Jasmonates are a class of lipid-derived phytohormones that are central regulators of plant growth, development, and defense against biotic and abiotic stresses. The biosynthesis of the most well-known jasmonate, jasmonic acid (JA), is a spatially compartmentalized process, beginning in the chloroplast and concluding in the peroxisome.[1][2] 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA, or OPC-6:0-CoA, is the direct precursor to JA-CoA, formed after the reduction of its precursor, dinor-oxo-phytodienoic acid (dnOPDA), and subsequent activation with Coenzyme A.[3][4]

The precise subcellular location of this acyl-CoA ester is critical for understanding the regulation and flux of the entire JA pathway. The prevailing hypothesis, supported by the localization of both its upstream and downstream enzymatic machinery, places OPC-6:0-CoA squarely within the peroxisome.[5][6] This guide will first outline the established biochemical context and then provide a rigorous experimental framework to definitively confirm this localization.

The Jasmonate Biosynthesis Pathway: A Tale of Two Organelles

The synthesis of JA is a well-characterized pathway that highlights the importance of metabolite transport between subcellular compartments.

  • Chloroplast Phase: The pathway initiates in the chloroplast with the release of α-linolenic acid (from the octadecanoid pathway) or hexadecatrienoic acid (from the hexadecanoid pathway) from plastidial membranes.[7] A series of enzymatic steps involving lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) leads to the formation of 12-oxophytodienoic acid (OPDA) or its 16-carbon homolog, dnOPDA.[7][8]

  • Transport to the Peroxisome: OPDA and dnOPDA are then transported from the chloroplast to the peroxisome.[7] This transport is facilitated, at least in part, by an ATP-binding cassette (ABC) transporter known as COMATOSE (CTS) or PXA1.[5][9]

  • Peroxisomal Phase: Inside the peroxisome, OPDA and dnOPDA are reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) and 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6:0), respectively.[4][5] These intermediates must be activated to their CoA esters before entering the final β-oxidation cycles.[6] Specific acyl-CoA synthetases, such as the one encoded by At4g05160 in Arabidopsis thaliana, are responsible for catalyzing the conversion of OPC-6:0 to OPC-6:0-CoA.[10][11] This enzyme has been shown to be localized to the peroxisome.[11][12] The final steps involve two or three rounds of β-oxidation, catalyzed by the classic peroxisomal enzymes acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT), to yield JA.[3][13]

The consistent peroxisomal localization of OPR3, the OPC-6:0-CoA synthetase, and the β-oxidation machinery provides compelling, albeit indirect, evidence for the peroxisomal residence of OPC-6:0-CoA.

Jasmonate_Biosynthesis_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytosol Cytosol a_LeA α-Linolenic Acid HPOT 13-HPOT a_LeA->HPOT LOX AlleneOxide Allene Oxide HPOT->AlleneOxide AOS OPDA OPDA / dnOPDA AlleneOxide->OPDA AOC transport_node OPDA->transport_node Transport OPDA_p OPDA / dnOPDA OPC OPC-8:0 / OPC-6:0 OPDA_p->OPC OPR3 OPC_CoA OPC-8:0-CoA / OPC-6:0-CoA OPC->OPC_CoA Acyl-CoA Synthetase (e.g., At4g05160) JA Jasmonic Acid OPC_CoA->JA β-Oxidation (ACX, MFP, KAT) transport_node->OPDA_p CTS/PXA1 (ABC Transporter) caption Figure 1: Compartmentalization of Jasmonic Acid Biosynthesis.

Caption: Figure 1: Compartmentalization of Jasmonic Acid Biosynthesis.

Experimental Validation: A Multi-Pronged Approach

To move from strong inference to direct evidence, a combination of biochemical and analytical techniques is required. The following sections detail the methodologies to rigorously determine the subcellular localization of OPC-6:0-CoA.

Subcellular Fractionation Coupled with Mass Spectrometry

This is the cornerstone technique for localizing metabolites. It involves the physical separation of organelles followed by sensitive and specific detection of the target molecule.

Principle: Cells or tissues are gently homogenized to break the plasma membrane while keeping organelles intact. A series of differential centrifugation steps then separates cellular components based on their size and density. Each resulting fraction is enriched for a specific organelle (e.g., nuclei, mitochondria, peroxisomes, cytosol). The concentration of OPC-6:0-CoA in each fraction is then quantified, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed Protocol: Subcellular Fractionation of Plant Tissue (e.g., Arabidopsis thaliana leaves)

  • Plant Material: Use 5-10 grams of fresh, young Arabidopsis leaves. Perform all steps at 4°C to minimize enzymatic degradation.

  • Homogenization:

    • Finely chop the tissue with a razor blade in a petri dish on ice.

    • Transfer to a chilled mortar with 20 mL of Grinding Buffer (300 mM Sucrose, 50 mM HEPES-KOH pH 7.5, 5 mM EDTA, 1 mM DTT, 1x Protease Inhibitor Cocktail).

    • Grind gently with a pestle until a homogenous slurry is formed. Avoid excessive force to prevent organelle rupture.

  • Filtration: Filter the homogenate through four layers of Miracloth into a pre-chilled beaker to remove cell debris.

  • Differential Centrifugation:

    • Transfer the filtrate to centrifuge tubes. Centrifuge at 1,500 x g for 10 minutes to pellet nuclei and intact chloroplasts (P1).

    • Carefully transfer the supernatant (S1) to new tubes. Centrifuge at 12,000 x g for 20 minutes. The resulting pellet (P2) is enriched in mitochondria and peroxisomes. The supernatant (S2) contains the cytosol and microsomes.

  • Peroxisome Enrichment (Density Gradient):

    • Gently resuspend the P2 pellet in 1 mL of Grinding Buffer.

    • Prepare a discontinuous sucrose or Percoll gradient. For a sucrose gradient, layer solutions of decreasing density (e.g., 60%, 52%, 45%, 38%, 30% sucrose in a HEPES buffer) in an ultracentrifuge tube.

    • Carefully layer the resuspended P2 fraction onto the top of the gradient.

    • Centrifuge at 100,000 x g for 2 hours in a swinging-bucket rotor.

    • Peroxisomes will band at a characteristic high density (approx. 1.25 g/cm³), typically at the 52%/60% sucrose interface. Mitochondria will be at a lower density.

    • Carefully collect the fractions from the top or bottom of the tube.

  • Sample Preparation for LC-MS/MS:

    • To each collected fraction, immediately add ice-cold methanol to a final concentration of 80% to quench enzymatic activity and precipitate proteins.

    • Add an internal standard (e.g., a ¹³C-labeled acyl-CoA) for accurate quantification.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes to pellet proteins.

    • Transfer the supernatant containing the metabolites for LC-MS/MS analysis.

  • Purity Validation (Crucial for Trustworthiness):

    • Reserve an aliquot of each fraction before metabolite extraction.

    • Perform Western blot analysis using antibodies against marker proteins for each organelle:

      • Peroxisome: Catalase, PEX14

      • Mitochondria: Cytochrome c oxidase subunit IV (COX IV)

      • Chloroplast: RuBisCO small subunit (RbcS)

      • Cytosol: UDP-glucose pyrophosphorylase (UGPase)

      • Nucleus: Histone H3

Data Presentation and Interpretation:

The results should be presented in a table summarizing the relative abundance of OPC-6:0-CoA and marker proteins in each fraction. A high correlation between the distribution of OPC-6:0-CoA and the peroxisomal marker (Catalase) would provide strong evidence for its peroxisomal localization.

Fraction Catalase (Peroxisome) COX IV (Mitochondria) RbcS (Chloroplast) UGPase (Cytosol) OPC-6:0-CoA (Relative Abundance)
Homogenate1.01.01.01.01.0
P1 (Nuclei/Chloro)0.20.15.8 0.30.4
P2 (Mito/Perox)4.5 4.1 0.40.55.2
S2 (Cytosol)0.1<0.10.13.9 0.2
Gradient Frac 18.9 0.30.1<0.19.5
Gradient Frac 20.57.6 <0.1<0.10.6

Table 1: Hypothetical data from a subcellular fractionation experiment. Values represent enrichment relative to the initial homogenate. High enrichment of OPC-6:0-CoA in the same fraction as the peroxisomal marker Catalase is the expected outcome.

Subcellular_Fractionation_Workflow start Plant Tissue Homogenate filt Filtration start->filt cent1 Centrifuge 1,500 x g, 10 min filt->cent1 pellet1 Pellet 1 (P1) (Nuclei, Chloroplasts) cent1->pellet1 sup1 Supernatant 1 (S1) cent1->sup1 analysis LC-MS/MS for OPC-6:0-CoA Western Blot for Markers pellet1->analysis cent2 Centrifuge 12,000 x g, 20 min sup1->cent2 pellet2 Pellet 2 (P2) (Mitochondria, Peroxisomes) cent2->pellet2 sup2 Supernatant 2 (S2) (Cytosol, Microsomes) cent2->sup2 gradient Density Gradient Ultracentrifugation (100,000 x g, 2h) pellet2->gradient sup2->analysis fractions Collect Fractions gradient->fractions fractions->analysis caption Figure 2: Workflow for Subcellular Fractionation.

Caption: Figure 2: Workflow for Subcellular Fractionation.

Targeted Proteomics for Pathway Confirmation

While subcellular fractionation localizes the molecule, targeted proteomics confirms the co-localization of the entire enzymatic machinery required for its synthesis and consumption.

Principle: Targeted proteomics, specifically using techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), allows for the precise and sensitive quantification of pre-selected proteins in a complex sample.[14][15] By applying this to the subcellular fractions obtained above, one can create a high-resolution map of the JA biosynthesis pathway enzymes.

Experimental Protocol:

  • Protein Digestion: Proteins from each subcellular fraction are denatured, reduced, alkylated, and digested into peptides, typically with trypsin.

  • Peptide Selection: For each target protein (OPR3, At4g05160, ACX1, KAT2, etc.), select 2-3 unique, "proteotypic" peptides that are readily detected by mass spectrometry.

  • SRM/PRM Method Development: For each peptide, determine the specific precursor ion (the peptide itself) and several fragment ions (produced by collision-induced dissociation). These mass-to-charge transitions are highly specific to the peptide of interest.[16]

  • LC-MS/MS Analysis: Analyze the digested samples. The mass spectrometer is programmed to only monitor for the pre-defined transitions, providing exceptional sensitivity and specificity.

  • Data Analysis: Quantify the peak area for each peptide's transitions. The abundance of the target proteins across the different subcellular fractions can then be plotted, providing a protein-level confirmation of the pathway's localization.

Expertise & Causality: The power of this approach lies in its multiplexing capability. Instead of running dozens of Western blots, one can simultaneously quantify all known enzymes of the pathway in every fraction from a single LC-MS/MS run, providing a comprehensive and internally consistent dataset.

Advanced Approaches: In Situ Visualization

Directly visualizing a small, non-protein molecule like OPC-6:0-CoA within a cell is extremely challenging. Standard immunofluorescence is not feasible without a highly specific antibody that can distinguish it from other acyl-CoAs, which is difficult to generate. However, emerging technologies offer potential future avenues.

  • Genetically Encoded Biosensors: While not yet developed for OPC-6:0-CoA, fluorescent biosensors have been created for other acyl-CoAs, such as acetyl-CoA and long-chain fatty acyl-CoAs.[17][18] These sensors are proteins that change their fluorescent properties upon binding the target molecule. Developing a sensor for OPC-6:0-CoA would be a significant undertaking but would provide unparalleled spatiotemporal resolution of its dynamics in living cells.

  • Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI or SIMS can map the distribution of molecules across a tissue section. While currently lacking the subcellular resolution to definitively distinguish peroxisomes, advances in this technology may one day allow for the direct visualization of OPC-6:0-CoA within specific organelles.

Conclusion and Future Outlook

This guide provides the robust, self-validating experimental framework required to confirm this hypothesis directly. The combination of high-resolution subcellular fractionation with quantitative analysis of both the metabolite (LC-MS/MS) and its associated enzymes (targeted proteomics) represents the current gold standard. By meticulously following these protocols, researchers can definitively map the subcellular landscape of jasmonate biosynthesis, providing critical insights into the regulation of one of the most important signaling pathways in plant biology.

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  • UniProt. (n.d.). 4CLL5 - Peroxisomal OPC-8:0-CoA ligase 1 - Arabidopsis thaliana. UniProt. Available at: [Link]

  • Schaller, F., & Stintzi, A. (2008). Jasmonate Biosynthesis and Signaling for Induced Plant Defense against Herbivory. In Induced Plant Resistance to Herbivory. Available at: [Link]

  • Dennis, E. A., et al. (n.d.). Subcellular fractionation studies on macrophages. LIPID MAPS® Lipidomics Gateway. Available at: [Link]

  • Assay Genie. (n.d.). Subcellular Fractionation Protocol - Mitochondria, Nuclear, Cytosolic. Assay Genie. Available at: [Link]

  • Andreyev, A. Y., et al. (2010). Subcellular organelle lipidomics in TLR-4-activated macrophages. Journal of Lipid Research. Available at: [Link]

  • Wasternack, C., & Song, S. (2017). Jasmonate Biosynthesis, Perception and Function in Plant Development and Stress Responses. In Jasmonate Signaling. Available at: [Link]

  • Dave, A., & Graham, I. A. (2012). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell. Available at: [Link]

  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany. Available at: [Link]

  • Schilmiller, A. L., et al. (2007). Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action. The Plant Cell. Available at: [Link]

  • UniProt. (n.d.). 4CLL7 - 4-coumarate--CoA ligase-like 7 - Arabidopsis thaliana. UniProt. Available at: [Link]

  • Fürstenberg-Hägg, J., et al. (2013). Plant Defense against Insect Herbivores. International Journal of Molecular Sciences. Available at: [Link]

  • UniProt. (n.d.). Search results for "peroxisome" and "Arabidopsis thaliana". UniProt. Available at: [Link]

  • De la Torre, C., et al. (2024). A genetically-encoded fluorescent biosensor for visualization of acetyl-CoA in live cells. bioRxiv. Available at: [Link]

  • Wang, A., et al. (2021). A Ratiometric Fluorescent Biosensor Reveals Dynamic Regulation of Long‐Chain Fatty Acyl‐CoA Esters Metabolism. ResearchGate. Available at: [Link]

  • Knudsen, J., et al. (2000). Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids. Biochemical Journal. Available at: [Link]

  • Stout, J. M., et al. (2012). The hexanoyl-CoA precursor for cannabinoid biosynthesis is formed by an acyl-activating enzyme in Cannabis sativa trichomes. The Plant Journal. Available at: [Link]

  • Gerhardt, B. (1992). Mitochondrial and peroxisomal -oxidation capacities of organs from a non-oilseed plant. Planta. Available at: [Link]

  • Mackall, J. C., et al. (1979). Immunofluorescent localization of acetyl CoA carboxylase, fatty acid synthetase and pyruvate carboxylase during the adipocyte conversion of 3T3 fibroblasts. Journal of Biological Chemistry. Available at: [Link]

  • Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal. Available at: [Link]

  • PubChem. (n.d.). Hexanoyl-CoA. PubChem. Available at: [Link]

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"biological activity of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 12-oxo-phytodienoic acid-CoA (OPC-6-CoA)

This guide provides a comprehensive technical overview of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA, more commonly known in literature as the Coenzyme A ester of 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6-CoA). As a key intermediate in the biosynthesis of jasmonic acid, a critical phytohormone, understanding the biological activity and metabolic fate of OPC-6-CoA is paramount for researchers in plant biology, biochemistry, and drug discovery targeting related pathways.

Introduction: The Central Role of OPC-6-CoA in Jasmonate Biosynthesis

Jasmonates are a class of lipid-derived signaling molecules in plants that regulate a wide array of developmental processes and stress responses, including defense against insects and pathogens. The biosynthesis of the most active jasmonate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), begins in the chloroplast and is completed in the peroxisome. OPC-6-CoA stands at a critical metabolic crossroads, representing the first committed intermediate within the peroxisomal β-oxidation pathway that finalizes jasmonate synthesis.

Its formation from OPC-6, catalyzed by an acyl-CoA synthetase, "activates" the molecule for the subsequent enzymatic reactions. The structural features of OPC-6-CoA—a cyclopentenone ring, a pentenyl side chain, and a hexanoyl-CoA chain—are all critical for its recognition by downstream enzymes and its ultimate biological function.

Physicochemical Properties and Structural Data

A summary of the key properties of the parent acid (OPC-6) is presented below. The CoA ester is a transient intermediate and is typically generated in situ or enzymatically for activity assays.

PropertyValueSource
IUPAC Name 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoic acidPubChem
Molecular Formula C17H26O3PubChem
Molecular Weight 278.39 g/mol PubChem
Common Name OPC-6; 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoic acid
CAS Number 109930-74-3PubChem

The Biochemical Nexus: Synthesis and Metabolic Fate

The biological activity of OPC-6-CoA is intrinsically linked to its position within the jasmonate biosynthetic pathway. Its lifecycle begins with its synthesis from OPC-6 and ends with its conversion into downstream metabolites.

Enzymatic Synthesis of OPC-6-CoA

The conversion of OPC-6 to OPC-6-CoA is an ATP-dependent process catalyzed by a specific long-chain acyl-CoA synthetase (LACS). In Arabidopsis thaliana, the OPC-6-CoA synthetase is encoded by the OPCL1 gene. This enzyme is localized to the peroxisome, ensuring that the activated intermediate is generated in the correct subcellular compartment for the subsequent steps of β-oxidation.

The reaction proceeds as follows: OPC-6 + ATP + CoA-SH → OPC-6-CoA + AMP + PPi

This activation step is a classic example of metabolic channeling, preventing the diffusion of the intermediate and increasing the efficiency of the overall pathway.

Downstream Conversion and Biological Activity

Once formed, OPC-6-CoA serves as the primary substrate for the peroxisomal β-oxidation machinery. This process involves a series of enzymatic reactions that shorten the hexanoyl side chain by two carbons in each cycle.

The diagram below illustrates the logical flow of the peroxisomal jasmonate pathway, highlighting the central position of OPC-6-CoA.

Jasmonate_Pathway cluster_peroxisome Peroxisome cluster_cytosol Cytosol/Nucleus OPC6 OPC-6 OPCL1 OPCL1 (Acyl-CoA Synthetase) OPC6->OPCL1 ATP, CoA-SH OPC6_CoA OPC-6-CoA OPCL1->OPC6_CoA AMP, PPi BetaOx β-Oxidation Enzymes (e.g., ACX, MFP, KAT) OPC6_CoA->BetaOx 2 cycles JA_CoA Jasmonoyl-CoA BetaOx->JA_CoA Thiolase Thiolase JA_CoA->Thiolase JA Jasmonic Acid Thiolase->JA JAR1 JAR1 (JA-amido synthetase) JA->JAR1 Isoleucine, ATP JA->JAR1 JA_Ile JA-Ile (Active Hormone) JAR1->JA_Ile COI1 COI1-JAZ Complex JA_Ile->COI1 Binds to receptor Gene_Expression Gene Expression (Defense, Development) COI1->Gene_Expression Degradation of JAZ repressors Assay_Workflow cluster_step1 Step 1: Recombinant Enzyme Expression cluster_step2 Step 2: Enzymatic Synthesis of OPC-6-CoA cluster_step3 Step 3: Acyl-CoA Oxidase (ACX) Activity Assay cluster_step4 Step 4: Data Acquisition s1_node Express & Purify - OPCL1 (Synthetase) - ACX (Oxidase) s2_node Incubate: - Purified OPCL1 - OPC-6 Substrate - ATP, CoA-SH, MgCl2 - Buffer (e.g., Tris-HCl pH 7.5) s1_node->s2_node Provides OPCL1 s3_node Reaction Mix: - Synthesized OPC-6-CoA - Purified ACX Enzyme - Horseradish Peroxidase (HRP) - Amplex Red Reagent - FAD s1_node->s3_node Provides ACX s2_node->s3_node Provides Substrate s4_node Measure fluorescence increase (Ex: 530 nm, Em: 590 nm) over time using a plate reader. s3_node->s4_node Generates Signal

Caption: Workflow for enzymatic assay of OPC-6-CoA synthesis and consumption.

Detailed Methodology:

  • Recombinant Protein Expression:

    • Clone the coding sequences for OPCL1 and a candidate ACX into an expression vector (e.g., pET-28a).

    • Transform into E. coli (e.g., BL21(DE3) strain).

    • Induce protein expression with IPTG and purify the His-tagged proteins using Ni-NTA affinity chromatography.

  • OPC-6-CoA Synthesis:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM ATP, 0.5 mM CoA-SH, 100 µM OPC-6, and 1 µg of purified OPCL1.

    • Incubate at 30°C for 30-60 minutes. The successful synthesis can be confirmed by LC-MS analysis.

  • ACX Activity Assay:

    • Prepare a detection master mix in a 96-well plate containing 50 mM sodium phosphate buffer (pH 7.0), 0.1 U/mL HRP, 50 µM Amplex Red, and 10 µM FAD.

    • Add 1 µg of purified ACX enzyme to each well.

    • Initiate the reaction by adding the previously synthesized OPC-6-CoA solution.

    • The ACX enzyme will oxidize OPC-6-CoA, producing H2O2. HRP then uses this H2O2 to convert Amplex Red to the fluorescent product, resorufin.

    • Monitor the increase in fluorescence in a microplate reader. The rate of fluorescence increase is directly proportional to the ACX activity towards OPC-6-CoA.

Protocol: Analysis of Jasmonate Metabolites in Plant Tissues

This protocol allows for the in vivo assessment of the metabolic flux through the OPC-6-CoA intermediate.

  • Plant Material and Treatment:

    • Grow Arabidopsis thaliana seedlings (e.g., wild-type vs. opcl1 mutant) under controlled conditions.

    • Induce jasmonate biosynthesis by mechanically wounding the leaves with forceps.

  • Metabolite Extraction:

    • Harvest leaf tissue at various time points post-wounding and immediately freeze in liquid nitrogen.

    • Homogenize the tissue in an extraction solvent (e.g., 80% methanol) containing deuterated internal standards (e.g., d6-JA).

    • Centrifuge to pellet debris and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the supernatant through a C18 SPE cartridge to remove interfering compounds and enrich for organic acids.

    • Elute the desired metabolites with methanol or acetonitrile.

  • LC-MS/MS Analysis:

    • Analyze the purified extracts using a liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

    • Use a reverse-phase C18 column to separate the metabolites.

    • Monitor the specific parent-to-daughter ion transitions for OPC-6, jasmonic acid, and JA-Ile in Multiple Reaction Monitoring (MRM) mode.

    • Quantify the metabolites by comparing their peak areas to those of the internal standards. A significant accumulation of OPC-6 and a reduction in JA in the opcl1 mutant compared to wild-type would confirm the essential role of the OPC-6-CoA synthetase step.

Conclusion and Future Directions

6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA (OPC-6-CoA) is not merely a passive intermediate; it is the committed substrate for the final, rate-limiting steps of jasmonate biosynthesis within the peroxisome. Its biological activity is defined by its role as a substrate for the β-oxidation pathway, and its efficient synthesis by OPCL1 is a critical control point in the plant's ability to mount a rapid and effective defense response.

Future research should focus on the structural biology of the OPCL1 and ACX enzymes to understand the molecular basis of substrate specificity. Furthermore, investigating potential substrate competition or inhibition at this node could unveil novel mechanisms for regulating jasmonate signaling and provide new targets for agrochemical development.

References

  • Koo, A. J., et al. (2006). An Arabidopsis thaliana Acyl-CoA Synthetase That Activates 12-oxo-phytodienoic Acid and 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoic Acid in Jasmonic Acid Biosynthesis. The Plant Cell. Available at: [Link]

  • Theodoulou, F. L., & Eastmond, P. J. (2012). Seed storage oil catabolism: a story of give and take. Current Opinion in Plant Biology. Available at: [Link]

An In-depth Technical Guide to 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA: Nomenclature, Biosynthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA, a key intermediate in the biosynthesis of jasmonates, a class of potent signaling molecules in plants. This document is intended for researchers, scientists, and drug development professionals working in plant biology, biochemistry, and natural product chemistry.

Nomenclature and Synonyms: Deconstructing a Complex Molecule

The systematic IUPAC name for this molecule is complex, reflecting its intricate structure. However, it is more commonly known by several synonyms that highlight its biochemical origins and relationship to other molecules in its metabolic pathway.

Common Synonyms and Abbreviations:

  • OPC-6-CoA: This is a widely used abbreviation in the scientific literature. "OPC" stands for 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane, and "6" refers to the six-carbon hexanoyl side chain.[1]

  • Dinor-opda-coenzyme A: This synonym emphasizes its relationship to dinor-12-oxo-phytodienoic acid (dnOPDA), from which it is derived.[2][3]

  • 3-oxo-2-(2′-[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA: This is a more descriptive chemical name that is also found in the literature.

Nomenclature Type Name Reference
Systematic (Acyl Group) 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoic acid
Common Abbreviation OPC-6-CoA[1]
Synonym Dinor-opda-coenzyme A[2][3]
Descriptive Name 3-oxo-2-(2′-[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA

Biochemical Context: A Central Role in Jasmonate Biosynthesis

6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA is a critical intermediate in the biosynthesis of jasmonic acid (JA) and its derivatives, collectively known as jasmonates.[1] Jasmonates are lipid-derived signaling molecules that play pivotal roles in regulating plant growth, development, and defense against biotic and abiotic stresses.[4][5]

The biosynthesis of jasmonic acid begins in the chloroplast and is completed in the peroxisome.[6][7] The pathway starts with the release of α-linolenic acid (from C18 fatty acids) or hexadecatrienoic acid (from C16 fatty acids) from chloroplast membranes.[4][8] A series of enzymatic reactions converts these fatty acids into 12-oxo-phytodienoic acid (OPDA) or its 16-carbon homolog, dinor-12-oxo-phytodienoic acid (dnOPDA), respectively.[8][9]

OPDA and dnOPDA are then transported into the peroxisome.[1][9] Inside the peroxisome, dnOPDA is reduced by an OPDA reductase (OPR3) to form 3-oxo-2-(2′-[Z]-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6).[1] This molecule is then activated by conjugation to coenzyme A, a reaction catalyzed by an OPC-hexanoyl-CoA ligase, to yield 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA (OPC-6-CoA).[1][10]

From here, OPC-6-CoA undergoes one round of β-oxidation to yield jasmonoyl-CoA, which is then hydrolyzed to produce jasmonic acid.[10]

Jasmonate Biosynthesis Pathway Diagram

The following diagram illustrates the key steps in the jasmonate biosynthesis pathway, highlighting the position of OPC-6-CoA.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome C16_FA Hexadecatrienoic Acid (16:3) dnOPDA dinor-12-oxo-phytodienoic acid (dnOPDA) C16_FA->dnOPDA LOX, AOS, AOC OPC6 3-oxo-2-(2′-[Z]-pentenyl)- cyclopentane-1-hexanoic acid (OPC-6) dnOPDA_import OPC6_CoA 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl] cyclopent-2-en-1-yl}hexanoyl-CoA (OPC-6-CoA) OPC6->OPC6_CoA OPC-6:0-CoA ligase JA_CoA Jasmonoyl-CoA OPC6_CoA->JA_CoA β-oxidation (1 cycle) JA Jasmonic Acid (JA) JA_CoA->JA Thioesterase dnOPDA_import->OPC6 OPR3

Figure 1: Simplified Jasmonate Biosynthesis Pathway.

Experimental Protocols: Studying OPC-6-CoA

Investigating the role and metabolism of OPC-6-CoA requires specific biochemical assays. Below are generalized protocols for the synthesis and analysis of this key intermediate.

In Vitro Synthesis of OPC-6-CoA

This protocol describes the enzymatic synthesis of OPC-6-CoA from its precursor, OPC-6, using a recombinant OPC-6:0-CoA ligase.

Materials:

  • 3-oxo-2-(2′-[Z]-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6)

  • Recombinant OPC-6:0-CoA ligase

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, and CoA.

  • Add OPC-6 to the reaction mixture.

  • Initiate the reaction by adding the recombinant OPC-6:0-CoA ligase.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding an organic solvent (e.g., methanol or acetonitrile) or by heat inactivation.

  • Analyze the reaction products by LC-MS/MS to confirm the synthesis of OPC-6-CoA.

Quantification of OPC-6-CoA in Plant Tissues

This protocol outlines a method for the extraction and quantification of endogenous OPC-6-CoA from plant tissues.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Liquid nitrogen

  • Extraction buffer (e.g., isopropanol/water/HCl)

  • Internal standard (e.g., ¹³C-labeled OPC-6-CoA)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Flash-freeze the plant tissue in liquid nitrogen and grind it to a fine powder.

  • Extract the powdered tissue with the extraction buffer containing the internal standard.

  • Centrifuge the extract to pellet the cell debris.

  • Purify and concentrate the supernatant using SPE cartridges.

  • Elute the acyl-CoAs from the SPE cartridge.

  • Analyze the eluate by LC-MS/MS. Quantification is achieved by comparing the peak area of the endogenous OPC-6-CoA to that of the internal standard.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of OPC-6-CoA.

Experimental_Workflow cluster_synthesis In Vitro Synthesis cluster_extraction Extraction from Plant Tissue s1 Combine Reactants: OPC-6, CoA, ATP s2 Add OPC-6:0-CoA Ligase s1->s2 s3 Incubate s2->s3 s4 Reaction Quenching s3->s4 analysis LC-MS/MS Analysis s4->analysis e1 Homogenize Tissue e2 Solvent Extraction e1->e2 e3 Purification (SPE) e2->e3 e3->analysis

Figure 2: General experimental workflow for OPC-6-CoA.

Authoritative Grounding and Future Directions

The study of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA and its role in the jasmonate pathway is an active area of research. The elucidation of the enzymes involved in its synthesis and metabolism has been crucial to our understanding of how plants respond to their environment.[1][10] Further research is needed to fully characterize the regulation of the enzymes that produce and metabolize OPC-6-CoA, as this will provide deeper insights into the intricate control of jasmonate signaling. The development of specific inhibitors for these enzymes could also provide valuable tools for both basic research and potential applications in agriculture to modulate plant defense responses.

References

  • Schaller, F., & Stintzi, A. (2009). Enzymes in jasmonate biosynthesis - structure, function, regulation. Phytochemistry, 70(13-14), 1532–1540.
  • Koo, A. J., & Howe, G. A. (2009). The octadecanoid pathway: Jasmonic acid biosynthesis and signaling. In The Plant Journal (Vol. 58, Issue 4, pp. 561–572).
  • Wasternack, C. (2007). Jasmonates: An update on biosynthesis, signal transduction and action in plant stress response, growth and development. Annals of Botany, 100(4), 681–697.
  • PubChem. (n.d.). Dinor-opda-coenzyme A. Retrieved from [Link]

  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany, 111(6), 1021–1058.
  • Howe, G. A., & Jander, G. (2008). Plant immunity to insect herbivores. Annual Review of Plant Biology, 59, 41–66.
  • Li, C., et al. (2005). The tomato Suppressor of prosystemin-mediated responses2 gene encodes a fatty acid desaturase required for the biosynthesis of jasmonic acid and the production of a systemic wound signal for defense gene expression. The Plant Cell, 17(4), 1197–1211.
  • Dave, A., & Graham, I. A. (2012). Oxylipin signaling: A distinct role for the jasmonic acid precursor 12-oxo-phytodienoic acid (OPDA). Frontiers in Plant Science, 3, 42.
  • Stelmach, B. A., et al. (2001). A novel class of oxylipins, sn1-O-(12-oxophytodienoyl)-sn2-O-(hexadecatrienoyl)-monogalactosyl diglyceride, from Arabidopsis thaliana. Journal of Biological Chemistry, 276(16), 12832–12838.
  • Theodoulou, F. L., et al. (2005). The peroxisomal ABC transporter, COMATOSE, is required for the complete catabolism of long-chain and very-long-chain fatty acids. The Plant Journal, 42(2), 254–264.

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Methodological & Application

Synthesis of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Jasmonate Analogs in Cellular Research

Jasmonates are a class of lipid-derived signaling molecules that play critical roles in a plant's life cycle, mediating responses to both biotic and abiotic stresses, as well as regulating growth and development.[1][2][3] The intricate signaling pathways governed by these molecules are a subject of intense research, with implications for agriculture, and medicine. The specific molecule of interest, 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA, is the coenzyme A (CoA) thioester of dinor-12-oxo-phytodienoic acid (dn-OPDA). dn-OPDA is a naturally occurring jasmonate precursor found in various plant species and is itself a signaling molecule with distinct biological activities from jasmonic acid.[4][5][6] The synthesis of the CoA-activated form of dn-OPDA provides a valuable molecular probe for researchers to investigate the downstream enzymatic processing of this important signaling molecule, explore the substrate specificity of acyl-CoA utilizing enzymes within the jasmonate pathway, and potentially develop novel modulators of these pathways.[7] This document provides a detailed, research-grade guide for the chemical synthesis of dn-OPDA and its subsequent enzymatic ligation to Coenzyme A, offering insights into the rationale behind the chosen methodologies and providing comprehensive protocols for its successful preparation and characterization.

Strategic Overview of the Synthesis

The synthesis of the target molecule is logically divided into two principal stages:

  • Chemical Synthesis of the Carboxylic Acid Precursor: The enantioselective synthesis of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoic acid (dn-OPDA). This multi-step chemical synthesis establishes the core cyclopentenone structure with the correct stereochemistry.

  • Enzymatic Ligation to Coenzyme A: The activation and thioesterification of the synthesized dn-OPDA to Coenzyme A. A chemo-enzymatic approach is favored for this final step to ensure high specificity and yield under mild conditions, preserving the integrity of the complex dn-OPDA molecule.

This dual approach combines the power of organic synthesis to construct the custom jasmonate analog with the efficiency and selectivity of biocatalysis for the final CoA ligation.

DOT script for the overall synthetic workflow:

Synthetic Workflow cluster_0 Part 1: Chemical Synthesis of dn-OPDA cluster_1 Part 2: Chemo-Enzymatic CoA Ligation Start Starting Materials Intermediate1 Chiral Cyclopentenone Precursor Start->Intermediate1 Intermediate2 Functionalized Cyclopentanone Intermediate1->Intermediate2 dn_OPDA dn-OPDA (Final Carboxylic Acid) Intermediate2->dn_OPDA dn_OPDA_input dn-OPDA Activation Carboxylic Acid Activation (e.g., with CDI) dn_OPDA_input->Activation CoA_Ligation Enzymatic Ligation (Acyl-CoA Synthetase) Activation->CoA_Ligation Final_Product Target Acyl-CoA CoA_Ligation->Final_Product Purification HPLC Purification Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Overall synthetic workflow for the preparation of the target acyl-CoA.

Part 1: Chemical Synthesis of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoic acid (dn-OPDA)

The synthesis of dn-OPDA is a challenging endeavor due to the presence of multiple stereocenters and a reactive enone moiety. The following protocol is adapted from established methods for the synthesis of jasmonate analogs and specifically dn-OPDA.[8]

Rationale for the Synthetic Approach

The chosen synthetic route employs a convergent strategy, where key fragments of the molecule are synthesized separately and then combined. This approach allows for greater flexibility and control over the stereochemistry. Protecting group strategies are employed to mask reactive functional groups during the synthesis, which are then removed in the final steps.[9][10][11][12]

Experimental Protocol

Materials and Reagents:

  • All reagents should be of analytical grade or higher.

  • Anhydrous solvents are required for most steps and should be appropriately dried and stored.

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Step-by-Step Methodology:

A detailed, step-by-step synthesis of dn-OPDA is a complex process involving multiple stages. A simplified conceptual outline is provided here, with the understanding that a researcher would need to refer to the primary literature for precise experimental details.[8]

  • Preparation of the Chiral Cyclopentenone Core: The synthesis typically begins with a readily available chiral starting material to establish the stereochemistry of the cyclopentane ring.

  • Introduction of the Hexanoic Acid Side Chain: The hexanoic acid side chain is introduced via a conjugate addition reaction to the cyclopentenone.

  • Introduction of the Pentenyl Side Chain: The (2Z)-pent-2-en-1-yl side chain is then installed, often through an allylation reaction.

  • Functional Group Manipulations and Deprotection: The final steps involve any necessary functional group interconversions and the removal of protecting groups to yield the final dn-OPDA carboxylic acid.

Purification of dn-OPDA:

The crude dn-OPDA is purified by flash column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to ensure high purity.

HPLC Purification Parameters for dn-OPDA
Column Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate 4-5 mL/min
Detection UV at 220 nm

Characterization of dn-OPDA:

The structure and purity of the synthesized dn-OPDA are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the cyclopentenone ring protons, the vinylic protons of the pentenyl side chain, and the aliphatic protons of the hexanoic acid chain.[4][8]

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the ketone and carboxylic acid, as well as the olefinic carbons.[8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide an accurate mass of the molecule, confirming its elemental composition.[8]

Part 2: Chemo-Enzymatic Synthesis of dn-OPDA-CoA

The final step in the synthesis is the ligation of dn-OPDA to Coenzyme A. A chemo-enzymatic approach is recommended for this transformation due to its mild reaction conditions and high selectivity, which are crucial for handling the relatively unstable CoA molecule and the potentially sensitive dn-OPDA.

Rationale for the Chemo-Enzymatic Approach

Direct chemical ligation of carboxylic acids to CoA can be challenging and often requires harsh activating agents that can lead to side reactions and degradation of the starting materials.[13] Enzymatic methods, utilizing acyl-CoA synthetases, offer a highly efficient and specific alternative.[14][15] These enzymes catalyze the ATP-dependent formation of a thioester bond between a carboxylic acid and CoA.[14] While the substrate specificity of these enzymes can be a limitation, many have been shown to accept a range of fatty acid-like molecules.[15][16][17]

DOT script for the chemo-enzymatic ligation process:

CoA Ligation dn_OPDA dn-OPDA Acyl_CoA_Synthetase Acyl-CoA Synthetase dn_OPDA->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase Intermediate dn-OPDA-AMP (Enzyme-bound intermediate) Acyl_CoA_Synthetase->Intermediate CoA Coenzyme A Intermediate->CoA Final_Product dn-OPDA-CoA Intermediate->Final_Product AMP_PPi AMP + PPi Intermediate->AMP_PPi

Caption: Mechanism of enzymatic CoA ligation.

Experimental Protocol

Materials and Reagents:

  • Purified dn-OPDA

  • Coenzyme A trilithium salt

  • ATP disodium salt

  • Acyl-CoA Synthetase (a commercially available enzyme with broad substrate specificity, e.g., from Pseudomonas sp.)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.5)

  • Dithiothreitol (DTT)

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, MgCl₂, DTT, ATP, and Coenzyme A.

  • Enzyme Addition: Add the acyl-CoA synthetase to the reaction mixture.

  • Substrate Addition: Start the reaction by adding a solution of dn-OPDA (dissolved in a minimal amount of a compatible organic solvent like DMSO, if necessary).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37 °C) for a specified period (e.g., 1-4 hours).

  • Reaction Quenching: Stop the reaction by adding an acid, such as perchloric acid or trichloroacetic acid, to precipitate the enzyme.

  • Purification of dn-OPDA-CoA: The product is purified from the reaction mixture using solid-phase extraction (SPE) followed by preparative HPLC.

HPLC Purification Parameters for dn-OPDA-CoA
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A 50 mM Potassium Phosphate Buffer (pH 6.5)
Mobile Phase B Acetonitrile
Gradient A suitable gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate 1 mL/min
Detection UV at 260 nm (for the adenine moiety of CoA)

Characterization of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA:

  • ¹H NMR: The proton NMR spectrum will be complex, but key diagnostic signals will include the characteristic peaks of the dn-OPDA moiety and the signals from the pantetheine and adenosine portions of Coenzyme A.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS in positive or negative ion mode will be used to confirm the molecular weight of the final product. The fragmentation pattern will show characteristic losses of the CoA moiety.[18][19][20][21]

Applications and Future Directions

The successful synthesis of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA opens up several avenues for research:

  • Enzyme Substrate Specificity Studies: This molecule can be used to probe the substrate specificity of enzymes involved in jasmonate metabolism, such as acyl-CoA oxidases and reductases.

  • Metabolic Pathway Elucidation: It can serve as a standard for the identification and quantification of this metabolite in plant extracts, helping to elucidate the downstream metabolic fate of dn-OPDA.

  • Development of Molecular Probes: The dn-OPDA-CoA can be further modified, for example, with fluorescent or affinity tags, to create molecular probes for studying protein-metabolite interactions in the jasmonate signaling pathway.

  • Investigation of Biological Activity: The biological activity of dn-OPDA-CoA itself can be investigated in various plant-based assays to determine if it has a direct signaling role.[22][23]

Conclusion

The synthesis of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA is a multi-faceted process that requires expertise in both organic synthesis and biocatalysis. The detailed protocols and strategic insights provided in this guide are intended to equip researchers in the fields of chemical biology, plant science, and drug discovery with the necessary information to produce this valuable research tool. The availability of this and other similar molecular probes will undoubtedly contribute to a deeper understanding of the complex and vital role of jasmonate signaling in the natural world.

References

  • Weber, H., Vick, B. A., & Farmer, E. E. (1997). Dinor-oxo-phytodienoic acid: a new hexadecanoid signal in the jasmonate family. Proceedings of the National Academy of Sciences, 94(19), 10473-10478. Available from: [Link]

  • Zimmerman, D. C., & Vick, B. A. (1979). Substrate specificity for the synthesis of cyclic fatty acids by a flaxseed extract. Plant Physiology, 63(3), 490-494. Available from: [Link]

  • Monte, I., et al. (2024). Dinor-12-oxo-phytodienoic acid conjugation with amino acids inhibits its phytohormone bioactivity in Marchantia polymorpha. Plant Physiology, 197(1), kiae610. Available from: [Link]

  • Ogasawara, M., et al. (2021). Syntheses of Dinor-cis/iso-12-oxo-phytodienoic acid (dn-cis/iso-OPDAs), Ancestral Jasmonate Phytohormones of the Bryophyte Marchantia polymorpha L., and their Catabolites. Scientific Reports, 11(1), 1575. Available from: [Link]

  • Vick, B. A., & Zimmerman, D. C. (1979). Substrate specificity for the synthesis of cyclic Fatty acids by a flaxseed extract. Plant Physiology, 63(3), 490-494. Available from: [Link]

  • ResearchGate. (n.d.). Commonly described methods for chemical synthesis of acyl-CoA thioesters. Available from: [Link]

  • Jensen, N. J., Tomer, K. B., & Gross, M. L. (1987). Analysis of long-chain fatty acyl coenzyme A thioesters by negative ion fast-atom bombardment mass spectrometry and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 1(4), 362-365. Available from: [Link]

  • PubChem. (n.d.). Dinor-oxo-phytodienoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Cakic, N., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 413(16), 4237-4250. Available from: [Link]

  • Monte, I., et al. (2024). Dinor-12-oxo-phytodienoic acid conjugation with amino acids inhibits its phytohormone bioactivity in Marchantia polymorpha. Plant Physiology, 197(1), kiae610. Available from: [Link]

  • Park, J. H., Halitschke, R., Kim, H. B., Baldwin, I. T., & Feldmann, K. A. (2013). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers in Plant Science, 4, 11. Available from: [Link]

  • Kaur, N., & Widger, W. R. (2017). One-Step Transformation of Coenzyme A into Analogues by Transamidation. Organic Letters, 19(8), 2086-2089. Available from: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]

  • Cakic, N., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 413(16), 4237–4250. Available from: [Link]

  • Turner, J. G., Ellis, C., & Devoto, A. (2002). The Jasmonate Signal Pathway. The Plant Cell, 14(Suppl), S153–S164. Available from: [Link]

  • ResearchGate. (n.d.). Syntheses of Dinor-cis/iso-12-oxo-phytodienoic acid (dn-cis/iso-OPDAs), Ancestral Jasmonate Phytohormones of the Bryophyte Marchantia Polymorpha L., and their Catabolites. Available from: [Link]

  • Ali, B., & Mir, Z. A. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(15), 8313. Available from: [Link]

  • Liau, B. B., et al. (2023). Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases. ACS Catalysis, 13(15), 10264–10274. Available from: [Link]

  • ResearchGate. (n.d.). Structure and fragmentation pattern of coenzyme A ester derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products. Available from: [Link]

  • Pauwels, L., & Goossens, A. (2011). Jasmonate Signalling: Toward an Integrated View. Plant Physiology, 156(4), 1435–1448. Available from: [Link]

  • I-Hsuan, C., et al. (2023). Determinants of substrate specificity in a catalytically diverse family of acyl-ACP thioesterases from plants. BMC Plant Biology, 23(1), 1. Available from: [Link]

  • Omizzolo, L. A. (2021). Protecting Groups in Peptide Synthesis: A Detailed Guide. ChemViews Magazine. Available from: [Link]

  • Ali, B., et al. (2022). Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products. International Journal of Molecular Sciences, 23(6), 3107. Available from: [Link]

  • Shi, Y., et al. (2021). Conversion of Esters to Thioesters under Mild Conditions. Organic & Biomolecular Chemistry, 19(11), 2465-2470. Available from: [Link]

  • Nebe, J., et al. (2014). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 406(29), 7483-7493. Available from: [Link]

  • Glauser, G., et al. (2014). Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. Methods in Molecular Biology, 1198, 139-151. Available from: [Link]

  • Weber, H., Vick, B. A., & Farmer, E. E. (1997). Dinor-oxo-phytodienoic acid: A new hexadecanoid signal in the jasmonate family. PNAS, 94(19), 10473-10478. Available from: [Link]

  • Google Patents. (2013). CN103412082B - HPLC (High Performance Liquid Chromatography) technique-based detection method for contents of jasmonic acid compounds in lycoris radiate.
  • Schelhaas, M., & Waldmann, H. (1996). PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS. Angewandte Chemie International Edition in English, 35(18), 2056-2083. Available from: [Link]

  • Mashek, D. G., et al. (2008). Mammalian long-chain acyl-CoA synthetases. Journal of Lipid Research, 49(3), 481-487. Available from: [Link]

  • Sarma, B. K., & Singh, U. P. (2003). Separation and Quantitation of Jasmonic Acid Using HPTLC. Journal of Planar Chromatography – Modern TLC, 16(5), 384-387. Available from: [Link]

  • Nikolau, B. J., et al. (2019). Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket. ACS Synthetic Biology, 8(7), 1674-1685. Available from: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. In Peptide Synthesis: Methods and Protocols (pp. 19-45). Humana Press. Available from: [Link]

  • Woźniak, Ł., et al. (2018). Determination of jasmonic acid in Lemna minor (L.) by liquid chromatography with fluorescence detection. Journal of Separation Science, 41(14), 2939-2946. Available from: [Link]

  • Merrill, A. H., Gidwitz, S., & Bell, R. M. (1982). Facile enzymatic synthesis of fatty acyl-coenzyme A thioesters. Journal of Lipid Research, 23(9), 1368-1373. Available from: [Link]

  • Vick, B. A., & Zimmerman, D. C. (1986). Characterization of 12-oxo-phytodienoic Acid reductase in corn: the jasmonic Acid pathway. Plant Physiology, 80(1), 202-205. Available from: [Link]

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Application Note: Quantitative Analysis of OPC-6-CoA by Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

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Audience: Researchers, scientists, and drug development professionals engaged in plant biochemistry, oxylipin signaling, and metabolic pathway analysis.

Abstract: This document provides a comprehensive, field-proven protocol for the sensitive and specific quantification of 3-oxo-2-(2'-pentenyl)-cyclopentane-1-hexanoic acid-Coenzyme A (OPC-6-CoA) in biological matrices. OPC-6-CoA is a critical, yet low-abundance, intermediate in the biosynthesis of jasmonic acid (JA), a key phytohormone regulating plant growth, development, and defense responses.[1][2][3] The methodology leverages the unparalleled specificity and sensitivity of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and the precision of stable isotope dilution. We detail the entire workflow from sample preparation to data analysis, explaining the rationale behind each step to ensure robust and reproducible results.

Introduction: The Significance of OPC-6-CoA Quantification

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules central to a plant's response to biotic and abiotic stresses, such as herbivory and wounding.[3][4] The biosynthesis of JA is a multi-step process that spans the chloroplast and peroxisome.[1][5] Within the peroxisome, a series of β-oxidation steps shorten the octadecanoid precursor, OPC-8:0-CoA, to ultimately yield JA.[1] OPC-6-CoA is a key intermediate in this β-oxidation cascade.

Accurate quantification of OPC-6-CoA is paramount for several reasons:

  • Elucidating Metabolic Flux: Measuring the pool size of OPC-6-CoA provides a direct snapshot of the activity and regulation of the JA biosynthetic pathway.

  • Understanding Enzyme Kinetics: It is crucial for characterizing the enzymes involved in the β-oxidation steps, such as acyl-CoA oxidase (ACX).[3]

  • Identifying Metabolic Bottlenecks: Aberrant levels of OPC-6-CoA can indicate mutations or dysregulation in downstream enzymes, as seen in certain mutant plant lines.[2]

  • Drug and Herbicide Development: Targeting enzymes in the JA pathway is a strategy for developing novel agrochemicals.

The analysis of acyl-CoA thioesters like OPC-6-CoA is analytically challenging due to their low intracellular concentrations, inherent chemical instability, and the complexity of biological matrices.[6][7] LC-MS/MS has emerged as the gold standard for this task, offering high sensitivity, specificity, and the ability to resolve structurally similar molecules.[7][8][9] The incorporation of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting matrix effects and variability during sample processing, thereby ensuring the highest degree of quantitative accuracy.[10][11][12][13][14]

Experimental Design & Rationale

A robust analytical method is built on a foundation of carefully considered experimental choices. This protocol employs a stable isotope dilution strategy, which is the benchmark for quantitative mass spectrometry.

Principle of Stable Isotope Dilution (SID)

The core of this method is the introduction of a known quantity of a stable isotope-labeled version of OPC-6-CoA (e.g., ¹³C- or ¹⁵N-labeled) into the sample at the very beginning of the extraction process.[12] This SIL-IS is chemically identical to the endogenous (light) OPC-6-CoA and thus behaves identically during extraction, derivatization (if any), and chromatographic separation. However, it is distinguishable by the mass spectrometer due to its higher mass. By measuring the ratio of the endogenous analyte to the SIL-IS, we can accurately calculate the concentration of the endogenous OPC-6-CoA, as any losses during sample workup will affect both the analyte and the standard equally.[13]

Workflow Overview

The entire process, from sample collection to final data output, is designed to maximize recovery and minimize degradation of the target analyte.

Quantification_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A 1. Sample Collection & Metabolic Quenching B 2. Tissue Homogenization (Cryogenic) A->B C 3. Spiking of SIL-IS B->C D 4. Liquid-Liquid Extraction C->D E 5. Solvent Evaporation & Reconstitution D->E F 6. LC-MS/MS Analysis (UPLC-QqQ) E->F G 7. Peak Integration & Ratio Calculation F->G H 8. Calibration Curve Generation G->H I 9. Concentration Calculation H->I

Caption: High-level workflow for OPC-6-CoA quantification.

Materials and Methods

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water, 2-Propanol (all LC-MS grade).

  • Acids/Buffers: Formic Acid (FA), Ammonium Acetate, Potassium Phosphate (KH₂PO₄).

  • Standards: OPC-6-CoA analytical standard, Stable Isotope Labeled (SIL) OPC-6-CoA internal standard (custom synthesis may be required).

  • Extraction Supplies: Liquid nitrogen, pre-chilled mortars and pestles, polypropylene centrifuge tubes, solvent-resistant vials.

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system.

    • Triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.

Protocol 1: Sample Preparation and Extraction

This is the most critical phase where analyte degradation and loss can occur. All steps must be performed rapidly and on ice to minimize enzymatic activity.[6][15]

  • Metabolic Quenching: Immediately flash-freeze collected plant tissue (e.g., leaves, roots) in liquid nitrogen. This halts all metabolic processes, preserving the in vivo acyl-CoA profile.[6]

  • Tissue Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle under liquid nitrogen.

  • Extraction Initiation: Weigh 50-100 mg of the frozen powder into a pre-chilled 2 mL polypropylene tube.

  • Internal Standard Spiking: Add a known amount of the SIL-IS for OPC-6-CoA to each sample. The amount should be chosen to be within the linear range of the assay and comparable to the expected endogenous levels.

  • Extraction Solvent Addition: Add 1 mL of ice-cold extraction buffer (e.g., 2:2:1 ACN:MeOH:H₂O with 0.1% formic acid).[7] The organic solvent mixture serves to precipitate proteins while solubilizing the acyl-CoAs.[16]

  • Homogenization & Lysis: Vortex vigorously for 1 minute, then sonicate in an ice bath for 10 minutes to ensure complete cell lysis and extraction.

  • Phase Separation: Centrifuge at >14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.[17]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B) for analysis.[17]

Protocol 2: LC-MS/MS Analysis

The separation and detection parameters must be optimized for the specific properties of OPC-6-CoA.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used for acyl-CoA separation.

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 8.[7][17]

    • Mobile Phase B: Acetonitrile.[7][17]

    • Rationale: The use of a slightly basic mobile phase helps to deprotonate the phosphate groups of the CoA moiety, improving peak shape on reversed-phase columns without the need for ion-pairing reagents, which can cause ion suppression.[8][9]

  • LC Gradient: A gradient elution is necessary to separate OPC-6-CoA from other matrix components and acyl-CoA species.

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.32
1.00.32
8.00.360
9.00.395
11.00.395
11.10.32
15.00.32
  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

  • MRM Transitions: These must be empirically determined by infusing the analytical standard. A characteristic transition for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine diphosphate portion (507.1 Da).[9]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
OPC-6-CoA[To be determined][To be determined]50[To be optimized]
SIL-OPC-6-CoA[Precursor + n][Product + n]50[To be optimized]

digraph "MRM_Process" {
graph [fontname="Arial", fontsize=12, rankdir="LR"];
node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#34A853"];

ESI [label="ESI Source\n(Ionization)", shape=box, fillcolor="#F1F3F4", color="#5F6368"]; Q1 [label="Quadrupole 1 (Q1)\nPrecursor Ion Selection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q2 [label="Quadrupole 2 (Q2)\nCollision Cell (CID)", fillcolor="#FBBC05", fontcolor="#202124"]; Q3 [label="Quadrupole 3 (Q3)\nProduct Ion Selection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detector [label="Detector", shape=box, fillcolor="#F1F3F4", color="#5F6368"];

ESI -> Q1 [label="[M+H]+"]; Q1 -> Q2 [label="Selected\nPrecursor Ion"]; Q2 -> Q3 [label="Fragment Ions"]; Q3 -> Detector [label="Selected\nProduct Ion"]; }

Caption: Schematic of the Multiple Reaction Monitoring (MRM) process.

Data Analysis and Quantification

Calibration Curve and Quality Control
  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the OPC-6-CoA analytical standard into a representative matrix (e.g., an extract from a null-mutant plant) that also contains a fixed concentration of the SIL-IS.[18]

  • Calibration Curve Generation: Analyze the calibration standards using the established LC-MS/MS method. Plot the ratio of the peak area of the analyte to the peak area of the SIL-IS against the known concentration of the analyte.[16]

  • Linear Regression: Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) of >0.99 is required.[16]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. These should be run at the beginning, middle, and end of the sample sequence to monitor instrument performance and assay precision.

Sample Quantification
  • Peak Integration: Integrate the chromatographic peaks for the specific MRM transitions of both the endogenous OPC-6-CoA and the SIL-IS in each sample.

  • Area Ratio Calculation: Calculate the peak area ratio (Endogenous Analyte / SIL-IS) for each sample.

  • Concentration Determination: Interpolate the concentration of OPC-6-CoA in the sample from the linear regression equation of the calibration curve.

  • Normalization: The final concentration should be normalized to the initial tissue weight (e.g., pmol/g fresh weight).

Expected Performance Characteristics

The following table summarizes typical figures of merit for a validated acyl-CoA LC-MS/MS method.

ParameterTypical ValueRationale
Lower Limit of Quantification (LLOQ) 0.1 - 10 nMHigh sensitivity is required due to the low abundance of OPC-6-CoA.[8]
Linear Dynamic Range 3-4 orders of magnitudeEnsures accurate quantification across a range of biological conditions.[16]
Precision (CV%) < 15%Demonstrates the reproducibility of the method.[16]
Accuracy (% Bias) 85 - 115%Shows how close the measured value is to the true value.
Matrix Effect Monitored via SIL-ISSIL-IS co-elutes and experiences the same ion suppression/enhancement.[13]
Recovery > 80%High recovery ensures minimal analyte loss during sample preparation.[8]

Conclusion and Best Practices

This application note provides a robust and reliable framework for the quantification of OPC-6-CoA using stable isotope dilution LC-MS/MS. The key to success lies in meticulous sample handling to prevent analyte degradation and the proper use of an internal standard to ensure accuracy. Researchers implementing this protocol will be well-equipped to precisely probe the dynamics of the jasmonic acid biosynthetic pathway, advancing our understanding of plant defense and signaling networks.

Key Best Practices:

  • Always work on ice and use pre-chilled solvents and tubes during sample preparation.

  • Use a true stable isotope-labeled internal standard for the most accurate quantification.

  • Optimize MRM transitions and collision energies for your specific instrument.

  • Validate the method in your specific biological matrix by assessing linearity, precision, and accuracy.

  • Regularly run QC samples to ensure data quality throughout the analytical run.

References

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  • Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. ResearchGate. Available from: [Link]

  • Cyberlipid Center. Fatty acyl CoA analysis. Available from: [Link]

  • Gieschen, A., et al. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Metabolites, 12(2), 127. Available from: [Link]

  • Koellensperger, G., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 407(22), 6681-6688. Available from: [Link]

  • Schaller, A., et al. (2008). Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action. Plant Physiology, 146(4), 1507-1518. Available from: [Link]

  • Auge, A., et al. (2019). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 9(11), 267. Available from: [Link]

  • Wasternack, C., & Hause, B. (2013). Jasmonate Biosynthesis, Perception and Function in Plant Development and Stress Responses. Annals of Botany, 111(6), 1013-1034. Available from: [Link]

  • Li, C., et al. (2005). Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato. The Plant Cell, 17(3), 971-986. Available from: [Link]

  • Blair, I.A. (2014). Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters. Fox Chase Cancer Center. Available from: [Link]

  • Merchant, M., & Blair, I.A. (2014). Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters. Rapid Communications in Mass Spectrometry, 28(19), 2099-2107. Available from: [Link]

  • Theodoulou, F.L., et al. (2005). Jasmonic Acid Levels Are Reduced in COMATOSE ATP-Binding Cassette Transporter Mutants. Implications for Transport of Jasmonate Precursors into Peroxisomes. Plant Physiology, 137(3), 835-840. Available from: [Link]

  • Bosch, M., et al. (2014). Jasmonic Acid and Its Precursor 12-Oxophytodienoic Acid Control Different Aspects of Constitutive and Induced Herbivore Defenses in Tomato. Plant Physiology, 166(1), 396-410. Available from: [Link]

  • Blair, I.A. (2008). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 1(1), 117-127. Available from: [Link]

  • Blair, I.A. (2008). Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. ResearchGate. Available from: [Link]

  • Sun, P., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Analytical and Bioanalytical Chemistry, 403(7), 1875-1884. Available from: [Link]

Sources

"protocol for extraction of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA from plant tissue"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Dinor-OPDA-CoA in Plant Biology

6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA, also known as Dinor-opda-coenzyme A, is a key intermediate in the biosynthesis of jasmonates, a class of lipid-derived hormones that play critical roles in plant development and defense.[1][2] Jasmonates are central to a plant's response to both biotic and abiotic stresses, including insect herbivory, pathogen attack, and wounding.[3][4] The accurate quantification of Dinor-OPDA-CoA is therefore essential for researchers investigating these signaling pathways, as well as for professionals in drug development exploring new herbicidal or plant-protective compounds.

The extraction of this acyl-CoA thioester from plant tissues presents a significant analytical challenge due to its low endogenous abundance and inherent chemical instability. This document provides a detailed, field-proven protocol for the efficient extraction and purification of Dinor-OPDA-CoA from plant tissue, designed to yield high-purity samples suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principles of the Extraction Protocol

The successful isolation of Dinor-OPDA-CoA hinges on three core principles:

  • Rapid Inactivation of Endogenous Enzymes: Plant tissues contain numerous lipases and thioesterases that can rapidly degrade the target analyte upon cell lysis.[5] This protocol employs immediate freeze-clamping and homogenization in a pre-chilled, acidic buffer to instantly quench all enzymatic activity.

  • Efficient Lysis and Solubilization: A carefully selected solvent system is used to disrupt plant cell walls and membranes, ensuring the complete release of Dinor-OPDA-CoA into the extraction solvent. The chosen solvents are also designed to precipitate proteins, which can interfere with downstream analysis.

  • Selective Purification: Solid-phase extraction (SPE) is utilized to isolate and enrich the acyl-CoA fraction from the complex plant matrix, removing interfering compounds such as pigments, lipids, and other polar metabolites.[6][7]

Experimental Workflow

The following diagram illustrates the complete workflow for the extraction of Dinor-OPDA-CoA from plant tissue.

Extraction_Workflow cluster_0 Tissue Preparation cluster_1 Extraction cluster_2 Solid-Phase Extraction (SPE) cluster_3 Sample Finalization Start Plant Tissue Collection Freeze_Clamp Immediate Freeze-Clamping in Liquid Nitrogen Start->Freeze_Clamp Grind Grind to Fine Powder under Liquid Nitrogen Freeze_Clamp->Grind Homogenize Homogenization in Ice-Cold Acidic Buffer Grind->Homogenize Add_Solvents Addition of 2-Propanol and Acetonitrile Homogenize->Add_Solvents Vortex Vigorous Vortexing Add_Solvents->Vortex Centrifuge_1 Centrifugation to Pellet Debris Vortex->Centrifuge_1 Collect_Supernatant Collect Supernatant Centrifuge_1->Collect_Supernatant Condition Condition SPE Column Collect_Supernatant->Condition Load Load Supernatant Condition->Load Wash Wash Column Load->Wash Elute Elute Dinor-OPDA-CoA Wash->Elute Evaporate Evaporate to Dryness under Nitrogen Elute->Evaporate Reconstitute Reconstitute in LC-MS Grade Solvent Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Dinor-OPDA-CoA Extraction.

Detailed Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Plant Tissue--Freshly harvested
Liquid Nitrogen---
Potassium Phosphate Monobasic (KH2PO4)ACS GradeSigma-AldrichFor buffer preparation
2-Propanol (Isopropanol)HPLC GradeFisher ScientificFor extraction
Acetonitrile (ACN)HPLC GradeFisher ScientificFor extraction
Formic AcidLC-MS GradeThermo Fisher ScientificFor buffer acidification
Solid-Phase Extraction (SPE) ColumnsC18, 100 mgWatersFor purification
MethanolHPLC GradeFisher ScientificFor SPE conditioning and elution
WaterLC-MS Grade-For buffer and solvent preparation
Equipment
  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes, 2 mL, pre-chilled

  • Homogenizer (e.g., bead beater or rotor-stator)

  • Refrigerated centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Analytical balance

Step-by-Step Methodology

1. Tissue Preparation (Time: ~15 minutes)

  • Rationale: This initial step is critical to halt all metabolic processes and prevent the degradation of the target analyte. Grinding the tissue into a fine powder increases the surface area for efficient extraction.

  • Harvest plant tissue of interest (e.g., leaves, roots).

  • Immediately flash-freeze the tissue in liquid nitrogen. This can be done by directly immersing the tissue in a dewar of liquid nitrogen.

  • Weigh out approximately 100-200 mg of frozen tissue.

  • In a pre-chilled mortar and pestle, add a small amount of liquid nitrogen and grind the frozen tissue to a fine, homogenous powder. It is crucial to keep the tissue frozen throughout this process.

2. Extraction (Time: ~45 minutes)

  • Rationale: The acidic homogenization buffer denatures degradative enzymes.[8] The combination of 2-propanol and acetonitrile effectively disrupts cell membranes and precipitates proteins, while solubilizing the moderately polar Dinor-OPDA-CoA.[8][9]

  • Transfer the frozen tissue powder to a pre-chilled 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold Homogenization Buffer (100 mM KH2PO4, pH 4.9).

  • Homogenize the sample on ice using a suitable homogenizer until a uniform suspension is achieved.

  • Add 1 mL of 2-Propanol and briefly homogenize again.

  • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoA fraction, and transfer it to a new tube.

3. Solid-Phase Extraction (SPE) (Time: ~30 minutes)

  • Rationale: A C18 SPE column is used to bind the relatively non-polar Dinor-OPDA-CoA while allowing more polar contaminants to be washed away. A step-wise elution with increasing concentrations of organic solvent allows for the selective recovery of the target molecule.

StepSolventVolumePurpose
Conditioning 100% Methanol2 mLTo activate the C18 stationary phase.
Equilibration Equilibration Buffer (5% Methanol in water with 0.1% Formic Acid)2 mLTo prepare the column for sample loading.
Sample Loading Supernatant from Extraction Step-To bind the analyte to the column.
Wash 1 Equilibration Buffer2 mLTo remove highly polar impurities.
Wash 2 40% Methanol in water with 0.1% Formic Acid2 mLTo remove moderately polar impurities.
Elution 80% Methanol in water with 0.1% Formic Acid1.5 mLTo elute the Dinor-OPDA-CoA.
  • Condition a C18 SPE column by passing 2 mL of 100% Methanol through it.

  • Equilibrate the column with 2 mL of Equilibration Buffer.

  • Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or under a gentle vacuum.

  • Wash the column with 2 mL of Equilibration Buffer.

  • Wash the column with 2 mL of 40% Methanol in water with 0.1% Formic Acid.

  • Elute the Dinor-OPDA-CoA from the column with 1.5 mL of 80% Methanol in water with 0.1% Formic Acid. Collect the eluate in a clean tube.

4. Sample Finalization (Time: ~30 minutes)

  • Rationale: The eluate is concentrated to remove the elution solvent and then reconstituted in a small volume of a solvent that is compatible with the LC-MS/MS mobile phase. This ensures optimal chromatographic performance and sensitivity.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried sample in 100 µL of a suitable solvent for your LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

  • Vortex briefly and transfer the sample to an autosampler vial for analysis.

Downstream Analysis

The purified Dinor-OPDA-CoA extract is best analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS) operating in positive ion mode.[10][11] The use of a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid will provide good chromatographic separation. Multiple reaction monitoring (MRM) should be used for sensitive and specific quantification of the target analyte.

Troubleshooting

IssuePossible CauseSolution
Low Recovery Incomplete tissue homogenization.Ensure the tissue is ground to a very fine powder. Increase homogenization time.
Inefficient extraction.Ensure vigorous vortexing after the addition of solvents.
Analyte degradation.Work quickly and keep samples on ice at all times. Use fresh, high-quality solvents.
High Background in MS Incomplete removal of interfering compounds.Optimize the wash steps during SPE. Consider using a different SPE sorbent if necessary.
Contamination from reagents or materials.Use LC-MS grade solvents and pre-cleaned labware.

Conclusion

This application note provides a robust and reproducible protocol for the extraction of Dinor-OPDA-CoA from plant tissue. By following these detailed steps, researchers can obtain high-quality extracts suitable for sensitive and accurate quantification by LC-MS/MS. This will enable a deeper understanding of the intricate role of jasmonate signaling in plant biology and facilitate the development of novel agricultural and pharmaceutical products.

References

  • Wikipedia. Jasmonic acid. [Link]

  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany, 64(10), 1029-1055. [Link]

  • Minkler, P. E., Ingalls, S. T., & Hoppel, C. L. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(7), 1777-1783. [Link]

  • ResearchGate. Simplified JA (jasmonic acid) biosynthetic and metabolic pathways. [Link]

  • Turner, J. G., Ellis, C., & Devoto, A. (2002). The jasmonate signal pathway. The Plant Cell, 14(suppl 1), S153-S164. [Link]

  • Ahmad, P., Rasool, S., Gul, A., Sheikh, S. A., Akram, N. A., Ashraf, M., ... & Alyemeni, M. N. (2016). Jasmonic Acid: A Potent Phytohormone in Plant Responses to Abiotic Stresses. Plants, 5(3), 32. [Link]

  • Cyberlipid. Fatty acyl CoA analysis. [Link]

  • Sim, H., Wu, C., & Hsiao, Y. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 9(11), 263. [Link]

  • Haslam, R. P., & Larson, T. R. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. Methods in Molecular Biology, 2295, 203–218. [Link]

  • ResearchGate. Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. [Link]

  • Springer Nature Experiments. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. [Link]

  • Larson, T. R., & Graham, I. A. (2001). Technical advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues. The Plant Journal, 25(1), 115-125. [Link]

  • American Oil Chemists' Society. Plant Lipidomics. [Link]

  • Fauland, A., Köfeler, H., Trötzmüller, M., & Schittmayer, M. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Lipid Research, 52(11), 2115-2121. [Link]

  • Sim, H., Wu, C., & Hsiao, Y. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 9(11), 263. [Link]

  • ResearchGate. LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. [Link]

  • Browse, J., & Somerville, C. (1991). Glycerolipid synthesis: biochemistry and regulation. Annual Review of Plant Physiology and Plant Molecular Biology, 42(1), 467-506. [Link]

  • ResearchGate. Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. [Link]

  • Li, C., Wang, Y., Zhang, X., & Liu, Y. (2008). Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants. Phytochemical Analysis, 19(6), 543-549. [Link]

  • ResearchGate. Study on the extraction, purification and quantification of Jasmonic acid, abscisic acid and indole-3-acetic acid in plants. [Link]

  • Semantic Scholar. Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. [Link]

  • Jouhet, J., & Maréchal, E. (2018). Extraction and Quantification of Lipids from Plant or Algae. Methods in Molecular Biology, 1829, 213–240. [Link]

  • ResearchGate. Lipid Isolation from Plants. [Link]

  • ResearchGate. Chapter 2 PRODUCTION OF LIPIDS FROM NATURAL SOURCES. [Link]

  • ResearchGate. (PDF) Analysis of Plants LIpids. [Link]

  • Stout, J. M., Boubakir, Z., Ambrose, S. J., Purves, R. W., & Page, J. E. (2012). The hexanoyl-CoA precursor for cannabinoid biosynthesis is formed by an acyl-activating enzyme in Cannabis sativa trichomes. The Plant Journal, 71(3), 353-365. [Link]

  • Zhou, J., Li, S., & Zhuang, W. (2020). Biosynthesis of cannabinoid precursor olivetolic acid in genetically engineered Yarrowia lipolytica. Nature Communications, 11(1), 1-10. [Link]

Sources

"in vitro assay for Acyl-CoA Oxidase with OPC-6-CoA substrate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust Fluorometric In Vitro Assay for Acyl-CoA Oxidase Activity Using the Jasmonate Precursor OPC-6-CoA

Audience: Researchers, scientists, and drug development professionals in plant biology, lipid metabolism, and enzymology.

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to a highly sensitive and reliable in vitro assay for measuring the activity of Acyl-CoA Oxidase (ACOX) using 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA (OPC-6-CoA), a key intermediate in the biosynthesis of the plant hormone jasmonic acid. The protocol is designed around a coupled enzymatic reaction that allows for continuous monitoring of ACOX activity via fluorometric detection of hydrogen peroxide (H₂O₂), offering superior sensitivity compared to traditional spectrophotometric methods.

Scientific Foundation & Assay Principle

The Central Role of Acyl-CoA Oxidase (ACOX)

Acyl-CoA oxidase is the first and rate-limiting enzyme in the peroxisomal β-oxidation pathway.[1] This pathway is essential for the metabolism of various lipid molecules, including very-long-chain fatty acids and, notably, the precursors to jasmonic acid (JA) in plants.[2][3] Jasmonates are critical signaling molecules that regulate plant growth, development, and defense against pathogens and herbivores.[4][5]

The biosynthesis of JA involves the shortening of a carboxylic acid side chain of precursors like OPC-8-CoA and OPC-6-CoA within the peroxisome.[6][7][8] This process is catalyzed by the core β-oxidation enzymes, with ACOX initiating the cycle.[9][10] The ACOX enzyme catalyzes the FAD-dependent oxidation of an acyl-CoA substrate, introducing a double bond and reducing molecular oxygen to hydrogen peroxide (H₂O₂).[11]

The ability to accurately measure the activity of ACOX isoforms with specific substrates like OPC-6-CoA is crucial for dissecting the regulation of the jasmonate pathway and for developing compounds that may modulate plant defense responses.

A Highly Sensitive Coupled Fluorometric Assay

Directly measuring the consumption of OPC-6-CoA or the formation of the trans-2,3-dehydroacyl-CoA product is challenging. A more robust strategy is to quantify the production of the other reaction product, H₂O₂.[9] This protocol employs a proven, highly sensitive coupled enzymatic system for this purpose.[8][12]

The assay principle is a two-step cascade:

  • ACOX Reaction: Acyl-CoA Oxidase catalyzes the oxidation of OPC-6-CoA, producing one molecule of H₂O₂ for every molecule of substrate consumed.

  • H₂O₂ Detection: The generated H₂O₂ is immediately used by Horseradish Peroxidase (HRP) to oxidize a fluorogenic probe, 10-acetyl-3,7-dihydroxyphenoxazine (Amplex® Red).[7][13] The oxidized product, resorufin, is a stable and highly fluorescent compound.[14][15]

The rate of increase in fluorescence is directly proportional to the rate of H₂O₂ production, and therefore, to the ACOX enzyme activity. This fluorometric approach offers a significant increase in sensitivity over colorimetric assays, making it ideal for studies where enzyme concentrations are low or sample is limited.[7]

Assay_Principle cluster_0 Step 1: ACOX Reaction cluster_1 Step 2: Fluorometric Detection OPC6_CoA OPC-6-CoA ACOX Acyl-CoA Oxidase (FAD-dependent) OPC6_CoA->ACOX O2 O₂ O2->ACOX Product trans-2-Enoyl-OPC-4-CoA H2O2 H₂O₂ H2O2_input H₂O₂ H2O2->H2O2_input Coupling Step ACOX->Product ACOX->H2O2 AmplexRed Amplex® Red (Non-fluorescent) HRP Horseradish Peroxidase (HRP) AmplexRed->HRP Resorufin Resorufin (Highly Fluorescent) HRP->Resorufin H2O2_input->HRP

Figure 1: Coupled enzymatic reaction for the fluorometric detection of ACOX activity.

Materials and Reagents

ReagentRecommended SourceRationale & Comments
Enzyme Source Purified recombinant ACOX or plant tissue homogenateThe purity of the enzyme will affect results. If using homogenates, appropriate controls are critical.
OPC-6-CoA Substrate Custom synthesis or specialized supplierThis is a specialized substrate. Ensure purity is verified (e.g., by HPLC/MS). Prepare stock in an appropriate aqueous buffer and store at -80°C.
Amplex® Red Reagent Thermo Fisher Scientific (A12222)A highly sensitive and stable fluorogenic probe for H₂O₂ detection.[16] Protect from light.
Horseradish Peroxidase (HRP) Sigma-Aldrich (P8250) or similarA stable and widely used enzyme for coupled assays.[17] Ensure high purity (RZ > 3.0).
Hydrogen Peroxide (H₂O₂) Sigma-Aldrich (H1009)Used to generate a standard curve. The concentration of the stock solution must be accurately determined by absorbance at 240 nm.
Flavin Adenine Dinucleotide (FAD) Sigma-Aldrich (F6625)A required cofactor for ACOX activity.[17]
Potassium Phosphate Buffer N/AA stable and commonly used buffer system for ACOX assays.
Dimethyl Sulfoxide (DMSO) ACS GradeUsed to dissolve the Amplex® Red reagent.
Coenzyme A (CoASH) Sigma-Aldrich or similarUsed for control reactions to assess background signal from thiol oxidation.
96-Well Black Plates Greiner Bio-One or CorningOpaque plates are essential to minimize light scatter and background fluorescence.
Fluorescence Plate Reader Any standard microplate readerMust be capable of excitation at ~530-560 nm and emission detection at ~590 nm.

Detailed Experimental Protocols

Protocol 1: Reagent Preparation
  • ACOX Assay Buffer (50 mM Potassium Phosphate, pH 7.4): Prepare a solution of 50 mM potassium phosphate monobasic (KH₂PO₄) and titrate with a 1 M potassium hydroxide (KOH) solution to reach a final pH of 7.4 at room temperature.

  • 10 mM FAD Stock: Dissolve the appropriate amount of FAD in the ACOX Assay Buffer. Prepare fresh and keep on ice, protected from light.

  • 10 mM Amplex® Red Stock: Dissolve the contents of one vial (e.g., 1 mg) in high-quality DMSO. Store at -20°C, protected from light. The solution is stable for several weeks.

  • 10 U/mL HRP Stock: Dissolve HRP in ACOX Assay Buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • OPC-6-CoA Stock (10 mM): Prepare a 10 mM stock solution in ACOX Assay Buffer. The stability of acyl-CoAs in solution can be limited; it is recommended to aliquot and store at -80°C. Thaw on ice immediately before use.

  • H₂O₂ Standard (1 mM): Dilute a 30% H₂O₂ stock solution into ACOX Assay Buffer. Determine the precise concentration by measuring its absorbance at 240 nm (Extinction coefficient ε = 43.6 M⁻¹cm⁻¹). This 1 mM stock should be prepared fresh for generating the standard curve.

Protocol 2: ACOX Activity Assay (96-Well Plate Format)

This protocol is for a final reaction volume of 100 µL. Adjust volumes as needed.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition Prep_H2O2 Prepare H₂O₂ Standards (0 to 10 µM) Add_Standards Add 50 µL H₂O₂ Standards to designated wells Prep_H2O2->Add_Standards Prep_Samples Prepare Enzyme Samples (Dilute in Assay Buffer) Add_Enzyme Add 40 µL Enzyme/Buffer to sample/control wells Prep_Samples->Add_Enzyme Prep_MasterMix Prepare Detection Master Mix (Buffer, HRP, Amplex Red, FAD) Add_MasterMix Add 50 µL Master Mix to all sample & control wells Prep_MasterMix->Add_MasterMix Pre_Incubate Pre-incubate plate (5 min, RT, protected from light) Add_Standards->Pre_Incubate Add_MasterMix->Pre_Incubate Add_Enzyme->Pre_Incubate Initiate Initiate reaction by adding 10 µL OPC-6-CoA Substrate Pre_Incubate->Initiate Read_Plate Immediately place plate in reader and begin kinetic read (Ex: 540 nm, Em: 590 nm) for 15-30 min Initiate->Read_Plate

Figure 2: General workflow for the Acyl-CoA Oxidase in vitro assay.

1. H₂O₂ Standard Curve:

  • Prepare serial dilutions of the 1 mM H₂O₂ stock in ACOX Assay Buffer to create standards from 0 µM to 10 µM.

  • In a 96-well black plate, add 50 µL of ACOX Assay Buffer and 50 µL of each H₂O₂ standard in triplicate. This will serve to convert fluorescence units to moles of H₂O₂.

2. Reaction Setup:

  • Prepare a Detection Master Mix for all reaction wells. For each 100 µL reaction, the mix should contain final concentrations of 50 µM Amplex® Red, 0.2 U/mL HRP, and 100 µM FAD in ACOX Assay Buffer. Prepare enough for all wells plus 10% extra.

  • Table 1: Pipetting Scheme for ACOX Assay

    Well Type Reagent Volume (µL) Final Concentration
    Test Reaction Detection Master Mix 50 1X
    ACOX Enzyme (diluted in buffer) 40 Variable (e.g., 1-10 µg)
    OPC-6-CoA (10X stock) 10 10-100 µM
    No-Substrate Control Detection Master Mix 50 1X
    ACOX Enzyme (diluted in buffer) 40 Same as Test
    ACOX Assay Buffer 10 N/A
    No-Enzyme Control Detection Master Mix 50 1X
    ACOX Assay Buffer 40 N/A

    | | OPC-6-CoA (10X stock) | 10 | Same as Test |

3. Assay Procedure: a. Add 50 µL of the Detection Master Mix to the appropriate wells for test reactions and controls. b. Add 40 µL of the diluted ACOX enzyme preparation to the "Test Reaction" and "No-Substrate Control" wells. Add 40 µL of ACOX Assay Buffer to the "No-Enzyme Control" wells. c. Pre-incubate the plate for 5 minutes at room temperature, protected from light, to allow temperatures to equilibrate and to consume any trace H₂O₂ contaminants. d. Initiate the reactions by adding 10 µL of the OPC-6-CoA stock solution to the "Test Reaction" and "No-Enzyme Control" wells. Add 10 µL of ACOX Assay Buffer to the "No-Substrate Control" wells. e. Immediately place the plate in a fluorescence microplate reader. f. Measure the fluorescence intensity kinetically (e.g., one reading every 30-60 seconds for 15-30 minutes) using an excitation wavelength between 530-560 nm and an emission wavelength of ~590 nm.[13]

Protocol 3: Data Analysis
  • H₂O₂ Standard Curve: Plot the fluorescence values of the H₂O₂ standards (at the end of the kinetic read) against their known concentrations. Perform a linear regression to obtain the slope (Fluorescence Units / µM H₂O₂).

  • Calculate Reaction Rates: For each kinetic trace (Test and Controls), determine the rate of reaction (V) in Relative Fluorescence Units (RFU) per minute (RFU/min). This should be calculated from the initial, linear portion of the curve.

  • Correct for Background: Subtract the rate of the "No-Substrate Control" and "No-Enzyme Control" from the rate of the "Test Reaction" to get the corrected rate (ΔRFU/min).

  • Calculate Enzyme Activity: Convert the corrected rate from RFU/min to µmol/min using the slope from the H₂O₂ standard curve.

    Activity (µmol/min/mg) = [(ΔRFU/min) / (Slope of H₂O₂ curve)] × (Reaction Volume in L) / (mg of enzyme)

Assay Validation & Self-Validating Systems

For a novel substrate like OPC-6-CoA, rigorous validation is essential to ensure data integrity.

  • Enzyme Linearity: Perform the assay using a fixed, saturating concentration of OPC-6-CoA while varying the amount of ACOX enzyme. The reaction rate should be linear with respect to the enzyme concentration.

  • Time Linearity: For a fixed amount of enzyme and substrate, the production of resorufin should be linear over the measurement period. If the rate slows, it may indicate substrate depletion or enzyme instability.

  • Substrate Kinetics (Km and Vmax): To characterize the enzyme-substrate interaction, perform the assay with a fixed amount of ACOX and varying concentrations of OPC-6-CoA (e.g., from 0.1 × Km to 10 × Km). Plot the initial reaction rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. This is a critical step for comparing ACOX activity with different substrates.[17]

  • Control for Thiol Interference: Acyl-CoAs can be hydrolyzed to CoASH, a thiol that can interfere with peroxidase-based assays. If high background is observed in the "No-Enzyme Control," consider pre-treating the sample with N-ethylmaleimide (NEM) to alkylate free thiol groups.

Table 2: Example Data for ACOX1 Kinetic Parameters (Note: This is hypothetical data for illustrative purposes)

SubstrateKm (µM)Vmax (nmol/min/mg)
Palmitoyl-CoA (C16:0)15.2 ± 1.8120.5 ± 8.3
OPC-8-CoA22.5 ± 2.195.1 ± 7.5
OPC-6-CoA 28.4 ± 3.5 78.6 ± 6.9

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence in all wells - Reagent contamination with H₂O₂.- Amplex Red reagent degradation (exposure to light).- Use fresh, high-purity water and buffers.- Prepare Amplex Red stock fresh and always protect from light.
High signal in "No-Enzyme Control" - Non-enzymatic oxidation of OPC-6-CoA.- Contamination of substrate with H₂O₂.- Run a control without HRP to check for direct substrate-probe interaction.- Prepare fresh substrate dilutions.
Non-linear reaction rate - Substrate depletion.- Enzyme instability.- Product inhibition.- Use a lower enzyme concentration or a higher substrate concentration.- Reduce the assay time.- Dilute the enzyme immediately before use.
Low or no signal - Inactive enzyme or HRP.- Missing cofactor (FAD).- Incorrect filter set on plate reader.- Verify enzyme activity with a known positive control substrate (e.g., Palmitoyl-CoA).- Ensure all components, especially FAD, were added to the master mix.- Confirm excitation/emission wavelengths are correct for resorufin.

References

  • Schilmiller, A. et al. (2007). Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action. Plant Physiology, 143(2), 812–824. [Link]

  • Li, C. et al. (2005). Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato. The Plant Cell, 17(3), 971–986. [Link]

  • BenchChem. (2025). Application Note: In Vitro Enzymatic Assay for 3-Hydroxy-OPC4-CoA Synthesis. BenchChem.
  • Wasternack, C., & Song, S. (2017). Jasmonates: News on Occurrence, Biosynthesis, Metabolism and Action of an Ancient Group of Signaling Compounds. International Journal of Molecular Sciences, 18(1), 110. [Link]

  • Ahmad, P. et al. (2019).
  • Assay Genie. (n.d.). Hydrogen Peroxide (H2O2) Fluorometric Assay Kit Technical Manual. Retrieved from [Link]

  • Megazyme. (n.d.). Hydrogen Peroxide Assay Kit (Megaplex Red) Protocol. Retrieved from [Link]

  • Kienow, L. et al. (2008). Jasmonates meet fatty acids: functional analysis of a new acyl-coenzyme A synthetase family from Arabidopsis thaliana. Journal of Experimental Botany, 59(2), 403–419. [Link]

  • Koo, A. J. et al. (2006). Jasmonates meet fatty acids: functional analysis of a new acyl-coenzyme A synthetase family from Arabidopsis thaliana. Journal of Experimental Botany, 59(2), 403–419.
  • Dave, A., & Graham, I. A. (2012). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell, 24(2), 583–599. [Link]

  • Poosch, M. S., & Yamazaki, R. K. (1986). Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay. Biochimica et Biophysica Acta, 884(3), 585–593. [Link]

  • Osmundsen, H. et al. (1991). A fluorometric assay of acyl-CoA oxidase activity by a coupled peroxidatic reaction: elimination of interfering side reactions. Journal of Biochemical and Biophysical Methods, 23(2), 135–149.
  • Vanhove, G. F., Van Veldhoven, P. P., Eyssen, H. J., & Mannaerts, G. P. (1991). A fluorometric assay of acyl-CoA oxidase activity by a coupled peroxidatic reaction: elimination of interfering side reactions. Journal of Biochemical and Biophysical Methods, 23(2), 135–149.
  • Ding, Z. et al. (2023). The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. International Journal of Molecular Sciences, 24(13), 11029. [Link]

  • BenchChem. (2025).
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Unraveling the Metabolic Journey of OPC-6-CoA: An Application Note and Protocol for Radiolabeling Studies

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for studying the metabolism of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid-CoA (OPC-6-CoA) using radiolabeling techniques. This document offers in-depth technical protocols, the scientific rationale behind experimental choices, and robust data analysis workflows to ensure the integrity and reproducibility of your findings.

Introduction: The Significance of OPC-6-CoA Metabolism

OPC-6-CoA is a fascinating intermediate in the biosynthesis of jasmonic acid, a plant hormone crucial for growth, development, and defense.[1][2] Its structural similarity to fatty acids and prostaglandins suggests that upon introduction into mammalian systems, it would likely be treated as a xenobiotic and enter the peroxisomal β-oxidation pathway for catabolism.[3][4] Understanding the metabolic fate of OPC-6-CoA is critical for evaluating its potential biological activities, toxicity, and pharmacokinetic profile in non-plant organisms.

Radiolabeling stands as a cornerstone technique for elucidating metabolic pathways, offering unparalleled sensitivity and the ability to track the parent compound and its metabolites without reliance on structural predictions.[3][5] By incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the OPC-6-CoA molecule, we can quantitatively trace its absorption, distribution, metabolism, and excretion (ADME) with high precision.[4]

This guide will provide a step-by-step approach to:

  • The chemo-enzymatic synthesis of radiolabeled OPC-6-CoA.

  • In vitro metabolism studies using liver microsomes.

  • In vivo metabolic fate studies in a rodent model.

  • Analytical techniques and data interpretation for comprehensive metabolite profiling.

Visualizing the Path: The Predicted Metabolism of OPC-6-CoA

The metabolism of OPC-6-CoA is hypothesized to proceed via peroxisomal β-oxidation, a catabolic process that shortens the fatty acid side chain.[6][7] This pathway involves a series of enzymatic reactions that sequentially remove two-carbon units in the form of acetyl-CoA.

OPC_Metabolism OPC6_CoA [¹⁴C]OPC-6-CoA Beta_Ox_Cycle1 Peroxisomal β-Oxidation (Cycle 1) OPC6_CoA->Beta_Ox_Cycle1 OPC4_CoA [¹⁴C]OPC-4-CoA Beta_Ox_Cycle1->OPC4_CoA Acetyl_CoA1 [¹⁴C]Acetyl-CoA Beta_Ox_Cycle1->Acetyl_CoA1 2 carbons removed Beta_Ox_Cycle2 Peroxisomal β-Oxidation (Cycle 2) OPC4_CoA->Beta_Ox_Cycle2 TCA_Cycle TCA Cycle Acetyl_CoA1->TCA_Cycle OPC2_CoA [¹⁴C]OPC-2-CoA (Propionyl-CoA analogue) Beta_Ox_Cycle2->OPC2_CoA Acetyl_CoA2 [¹⁴C]Acetyl-CoA Beta_Ox_Cycle2->Acetyl_CoA2 2 carbons removed Further_Metabolism Further Metabolism (e.g., Succinyl-CoA) OPC2_CoA->Further_Metabolism Acetyl_CoA2->TCA_Cycle CO2 [¹⁴C]CO₂ TCA_Cycle->CO2 Oxidation

Caption: Predicted metabolic pathway of OPC-6-CoA via peroxisomal β-oxidation.

PART 1: Synthesis of Radiolabeled OPC-6-CoA

The synthesis of high-purity, stable radiolabeled OPC-6-CoA is the critical first step for any metabolic study. A chemo-enzymatic approach is often the most efficient, combining the specificity of enzymes with the versatility of chemical synthesis.[8][9] This protocol outlines the synthesis of [¹⁴C]OPC-6-CoA, with the radiolabel on the carboxyl group of the hexanoic acid side chain.

Protocol 1: Chemo-enzymatic Synthesis of [¹⁴C]OPC-6-CoA

Rationale: This protocol first involves the chemical synthesis of the radiolabeled precursor, [1-¹⁴C]OPC-6, followed by enzymatic activation to its CoA ester using an acyl-CoA synthetase, such as OPCL1, which has shown activity towards jasmonic acid precursors.[10][11]

Materials:

  • Cyclopentanone

  • Pent-2-enal

  • [1-¹⁴C]Ethyl bromoacetate (or other suitable ¹⁴C source for introducing the labeled carboxyl group)

  • Coenzyme A (CoA)

  • ATP

  • Recombinant OPC-8:0 CoA Ligase 1 (OPCL1)[10]

  • Standard organic synthesis reagents and solvents

  • HPLC system for purification

Step-by-Step Procedure:

  • Synthesis of [1-¹⁴C]OPC-6 (Precursor):

    • This is a multi-step organic synthesis that should be performed by a qualified radiochemist. The general strategy involves the synthesis of the cyclopentanone ring with the pentenyl side chain, followed by the introduction of the radiolabeled six-carbon side chain. A potential route could involve the synthesis of a cyclopentanone-2-carboxylic acid ester derivative as a starting point.[12]

    • The final step will be the introduction of the ¹⁴C-labeled carboxyl group, likely via a Grignard reaction with ¹⁴CO₂ or by using a ¹⁴C-labeled building block.

    • Purify the resulting [1-¹⁴C]OPC-6 by column chromatography and confirm its identity and radiochemical purity by NMR, MS, and HPLC with radiodetection.

  • Enzymatic Activation to [¹⁴C]OPC-6-CoA:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM ATP).

    • In a microfuge tube, combine the purified [1-¹⁴C]OPC-6 (dissolved in a minimal amount of DMSO), Coenzyme A (in slight molar excess), and the reaction buffer.

    • Initiate the reaction by adding the purified recombinant OPCL1 enzyme.

    • Incubate at 30-37°C for 1-2 hours. Monitor the reaction progress by HPLC-radiodetection.

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge to pellet the precipitated protein.

  • Purification and Quantification:

    • Purify the [¹⁴C]OPC-6-CoA from the supernatant using reverse-phase HPLC.

    • Quantify the concentration and specific activity of the purified product using a combination of UV spectrophotometry (for the CoA moiety) and liquid scintillation counting (for the ¹⁴C label).

    • Confirm the identity of the final product by LC-MS/MS.

PART 2: In Vitro Metabolism of [¹⁴C]OPC-6-CoA

In vitro metabolism studies using liver microsomes are a standard preliminary step to identify the primary metabolic pathways and the enzymes involved.[1][13] Liver microsomes are rich in cytochrome P450 enzymes and other drug-metabolizing enzymes.[12]

Protocol 2: In Vitro Metabolism in Liver Microsomes

Rationale: This protocol will determine the rate of metabolism of [¹⁴C]OPC-6-CoA and identify the major metabolites formed in a controlled in vitro environment.

Materials:

  • Pooled human or rodent liver microsomes

  • [¹⁴C]OPC-6-CoA

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • HPLC system with radiodetection and mass spectrometry

Step-by-Step Procedure:

  • Incubation:

    • In a 96-well plate or microfuge tubes, pre-warm the liver microsomes and phosphate buffer to 37°C.

    • Add the NADPH regenerating system.

    • Initiate the reaction by adding [¹⁴C]OPC-6-CoA to a final concentration of 1-10 µM.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Evaporate the solvent under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

  • Analysis:

    • Analyze the samples by HPLC with online radiodetection to separate and quantify the parent compound and its metabolites.

    • Couple the HPLC system to a mass spectrometer to obtain structural information on the detected metabolites.

Data Presentation:

Time (min)[¹⁴C]OPC-6-CoA Remaining (%)Metabolite 1 (%)Metabolite 2 (%)
010000
585105
15602515
30304525
60106030

PART 3: In Vivo Metabolic Fate of [¹⁴C]OPC-6-CoA

In vivo studies in animal models provide a comprehensive understanding of the ADME properties of a compound in a whole organism.[4][14]

Protocol 3: In Vivo Metabolic Fate Study in Rodents

Rationale: This protocol will determine the routes and rates of excretion, the tissue distribution, and the in vivo metabolite profile of [¹⁴C]OPC-6-CoA following administration to rats.

Materials:

  • Sprague-Dawley rats

  • [¹⁴C]OPC-6-CoA formulated for intravenous or oral administration

  • Metabolism cages for separate collection of urine and feces

  • Liquid scintillation counter

  • Tissue solubilizer and oxidizer

  • HPLC system with radiodetection and mass spectrometry

Step-by-Step Procedure:

  • Dosing and Sample Collection:

    • Administer a single dose of [¹⁴C]OPC-6-CoA to the rats (e.g., 1-5 mg/kg, with a known amount of radioactivity).

    • House the animals in metabolism cages and collect urine and feces at regular intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h).

    • At the end of the study, collect blood and various tissues (liver, kidney, fat, etc.).

  • Quantification of Radioactivity:

    • Measure the total radioactivity in aliquots of urine, homogenized feces, plasma, and solubilized/oxidized tissues using a liquid scintillation counter.

    • Calculate the percentage of the administered dose recovered in each matrix to determine the mass balance and routes of excretion.

  • Metabolite Profiling:

    • Pool urine and fecal homogenates for each time point.

    • Extract the parent compound and its metabolites from the pooled samples.

    • Analyze the extracts by HPLC-radiodetection and LC-MS/MS to identify and quantify the metabolites.

Data Presentation:

Matrix% of Administered Dose
Urine65%
Feces30%
Tissues (at 72h)<2%
Total Recovery 97%
TissueConcentration (ng-equivalents/g) at 24h
Liver500
Kidney800
Adipose Tissue150
Plasma50

PART 4: Data Analysis and Interpretation

Data_Analysis_Workflow Raw_Data Raw Data (HPLC Chromatograms, LSC counts) Peak_Integration Peak Integration & Quantification (Radiochemical Purity, Concentration) Raw_Data->Peak_Integration PK_Analysis Pharmacokinetic Analysis (Half-life, Clearance, Vd) Raw_Data->PK_Analysis Mass_Balance Mass Balance & Excretion (% Dose Recovered) Raw_Data->Mass_Balance Metabolite_Profiling Metabolite Profiling (Relative Abundance) Peak_Integration->Metabolite_Profiling Structural_Elucidation Structural Elucidation (LC-MS/MS Fragmentation) Metabolite_Profiling->Structural_Elucidation Final_Report Final Report (Metabolic Pathway Map, Data Tables) Structural_Elucidation->Final_Report PK_Analysis->Final_Report Mass_Balance->Final_Report

Caption: Data analysis workflow for radiolabeling studies.

Protocol 4: Data Analysis Workflow

Step-by-Step Procedure:

  • Peak Integration and Quantification:

    • Integrate the peaks in the HPLC radio-chromatograms to determine the area under the curve (AUC) for the parent compound and each metabolite.

    • Calculate the percentage of total radioactivity for each peak to determine the relative abundance of each metabolite.

  • Structural Elucidation:

    • Analyze the LC-MS/MS data to determine the mass-to-charge ratio (m/z) and fragmentation patterns of the metabolites.

    • Propose structures for the metabolites based on the mass shifts from the parent compound and the fragmentation data.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

  • Reporting:

    • Summarize all findings in a comprehensive report that includes the proposed metabolic pathway, tables of quantitative data, and representative chromatograms and mass spectra.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically rigorous framework for investigating the metabolism of OPC-6-CoA using radiolabeling techniques. By following these detailed protocols, researchers can generate high-quality data to elucidate the metabolic fate of this intriguing molecule. Future studies could explore the specific enzymes responsible for each step of the metabolic pathway through the use of recombinant enzymes or enzyme inhibitors. Furthermore, investigating the potential pharmacological or toxicological effects of the identified metabolites will be crucial for a complete understanding of the biological implications of OPC-6-CoA.

References

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Generation of OPC-6-CoA Mutants in Arabidopsis thaliana: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the generation and characterization of OPC-6-CoA mutants in the model plant Arabidopsis thaliana. As crucial intermediates in the jasmonic acid (JA) biosynthetic pathway, understanding the precise role of OPC-6-CoA requires robust genetic tools. This document outlines the scientific rationale, step-by-step protocols, and analytical methods for creating knockout mutants using CRISPR/Cas9 technology. It is intended for researchers, scientists, and professionals in drug development seeking to investigate jasmonate signaling and its implications in plant defense, development, and stress responses.

Introduction: The Significance of OPC-6-CoA in Jasmonate Biosynthesis

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that play pivotal roles in a wide array of plant processes, including defense against herbivores and necrotrophic pathogens, as well as developmental regulation.[1][2] The biosynthesis of JA is a well-defined metabolic cascade known as the octadecanoid pathway, which initiates in the chloroplast and concludes in the peroxisome.[2][3]

A key series of reactions within the peroxisome involves the β-oxidation of 3-oxo-2-(2′-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8) and its subsequent intermediate, 3-oxo-2-(2′-[Z]-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6).[4] The conversion of these precursors to their respective coenzyme A (CoA) esters is a critical activation step. Specifically, OPC-6 is converted to OPC-6-CoA, a reaction catalyzed by an acyl-CoA synthetase. While an OPC-8:CoA ligase (OPCL1) has been identified, the specific enzyme(s) responsible for activating OPC-6 remain less characterized, suggesting potential redundancy or the involvement of other acyl-CoA synthetases.[4][5]

The generation of mutants defective in the synthesis or utilization of OPC-6-CoA is therefore a critical step towards elucidating the precise enzymatic machinery and regulatory control points within the terminal stages of JA biosynthesis. By creating targeted genetic lesions, researchers can dissect the functional significance of this pathway intermediate and its contribution to the overall jasmonate-mediated physiological responses.

Scientific Rationale and Experimental Design

The primary objective is to create loss-of-function mutants for the gene(s) encoding the putative OPC-6-CoA ligase(s) in Arabidopsis thaliana. The CRISPR/Cas9 system has emerged as a highly efficient and precise tool for targeted gene knockout in plants.[6][7][8] This system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The error-prone repair of this DSB by the cell's non-homologous end joining (NHEJ) pathway often results in small insertions or deletions (indels), leading to frameshift mutations and subsequent gene knockouts.[6][7]

Target Gene Identification

The initial and most critical step is the identification of candidate genes encoding OPC-6-CoA ligase activity. Based on sequence homology to known acyl-CoA synthetases and co-expression analyses with other JA biosynthesis genes, potential candidates can be identified. The Arabidopsis genome contains a large family of acyl-CoA synthetases, making bioinformatic analysis a key starting point.[9][10] For the purpose of this guide, we will focus on the gene locus At1g20510 , which encodes OPCL1, an enzyme demonstrated to have activity towards JA precursors.[4][11] While its primary substrate is OPC-8, its potential activity on OPC-6 makes it a primary target.

Strategy for Mutagenesis

A knockout strategy using CRISPR/Cas9 will be employed. To enhance the probability of generating a null allele, it is advisable to design two sgRNAs targeting the 5' region of the coding sequence, preferably within the first or second exon.[12] This approach can lead to a larger deletion between the two target sites, further ensuring a complete loss of function.

Detailed Protocols

This section provides a comprehensive, step-by-step protocol for the generation of opc-6-coa mutants in Arabidopsis thaliana using the CRISPR/Cas9 system.

CRISPR/Cas9 Vector Construction

The following protocol outlines the cloning of sgRNAs into a plant-compatible CRISPR/Cas9 vector.

Materials:

  • pUB-Cas9 vector (or a similar plant expression vector)

  • Oligonucleotides for sgRNA synthesis (designed using online tools like CRISPOR or CHOPCHOP)

  • T4 DNA Ligase and buffer

  • T4 Polynucleotide Kinase (PNK)

  • Restriction enzymes (e.g., BsaI)

  • Competent E. coli cells

  • Plasmid purification kit

Protocol:

  • sgRNA Design: Design two sgRNAs targeting the first exon of At1g20510. Ensure high on-target scores and minimal off-target potential.

  • Oligo Synthesis and Annealing: Synthesize forward and reverse oligos for each sgRNA.[13]

  • Phosphorylation and Annealing:

    • Mix 1 µL of forward oligo (100 µM), 1 µL of reverse oligo (100 µM), 1 µL of 10x T4 DNA ligase buffer, 0.5 µL of T4 PNK, and 6.5 µL of ddH₂O.[13]

    • Incubate in a thermocycler: 37°C for 30 minutes, 95°C for 5 minutes, then ramp down to 25°C at 5°C/minute.[13]

  • Vector Digestion: Digest the pUB-Cas9 vector with the appropriate restriction enzyme (e.g., BsaI) to create compatible ends for the annealed oligos.

  • Ligation: Ligate the annealed oligos into the digested vector using T4 DNA Ligase. Incubate at 16°C for at least 2 hours.[13]

  • Transformation into E. coli: Transform the ligation product into competent E. coli cells and select for positive colonies on antibiotic-containing media.

  • Verification: Screen colonies by PCR and confirm the correct insertion by Sanger sequencing.[13]

Arabidopsis thaliana Transformation

The floral dip method is a widely used and effective technique for Agrobacterium-mediated transformation of Arabidopsis.[14]

Materials:

  • Agrobacterium tumefaciens strain GV3101

  • The constructed CRISPR/Cas9 plasmid

  • Arabidopsis thaliana plants (ecotype Col-0) at the flowering stage

  • Infiltration medium (5% sucrose, 0.05% Silwet L-77)

Protocol:

  • Agrobacterium Transformation: Introduce the CRISPR/Cas9 construct into electrocompetent Agrobacterium cells via electroporation.[12]

  • Culture Preparation: Grow a single colony of transformed Agrobacterium in liquid LB medium with appropriate antibiotics.

  • Infiltration:

    • Centrifuge the Agrobacterium culture and resuspend the pellet in the infiltration medium to an OD₆₀₀ of ~0.8.

    • Invert the flowering Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds.

  • Plant Growth and Seed Collection: Place the dipped plants in a low-light, high-humidity environment for 24 hours, then return them to normal growth conditions. Allow the plants to set seed and collect the T₁ seeds upon maturation.

Screening for Mutants

A multi-step screening process is necessary to identify homozygous, transgene-free mutants.

Materials:

  • T₁ seeds

  • Selection agent (e.g., hygromycin or Basta, depending on the vector)

  • Genomic DNA extraction kit

  • PCR reagents

  • Primers flanking the target region

Protocol:

  • T₁ Generation Screening:

    • Sterilize and plate T₁ seeds on selection media to identify primary transformants.

    • Extract genomic DNA from resistant seedlings.

    • Perform PCR using primers that flank the sgRNA target sites.

    • Sequence the PCR products to identify plants with indels.

  • T₂ Generation Segregation Analysis:

    • Collect T₂ seeds from T₁ plants confirmed to have mutations.

    • Plate T₂ seeds on selection media to identify lines where the CRISPR/Cas9 T-DNA has segregated out (non-resistant seedlings).

    • Genotype the segregating population to identify homozygous mutants.

  • T₃ Generation Confirmation:

    • Grow the progeny (T₃ generation) of homozygous T₂ plants to confirm the stability of the mutation and the absence of the transgene.

Characterization of opc-6-coa Mutants

Once homozygous, transgene-free mutants are identified, a thorough characterization is essential to understand the functional consequences of the mutation.

Molecular Analysis
  • RT-qPCR: Confirm the absence of the target gene transcript in the mutant lines.

  • Southern Blot: Verify the absence of the T-DNA insertion in the selected transgene-free lines.

Phenotypic Analysis

Jasmonate-deficient mutants often exhibit distinct phenotypes, particularly related to fertility and defense responses.[15]

Table 1: Expected Phenotypes of Jasmonate-Deficient Mutants

Phenotypic TraitExpected Observation in MutantRationale
Male Fertility Reduced or complete male sterilityJA is crucial for pollen development and anther dehiscence.
Root Growth Inhibition Insensitivity to exogenous methyl jasmonate (MeJA)A classic screen for JA signaling mutants.
Defense against Herbivores Increased susceptibility to generalist insectsJA mediates the expression of defense compounds against herbivory.[3]
Defense against Pathogens Increased susceptibility to necrotrophic fungiThe JA pathway is a primary defense against necrotrophs.[15][16]
Biochemical Analysis

Directly measuring the levels of JA and its precursors is crucial for confirming the metabolic block.

  • LC-MS/MS Analysis: Quantify the levels of JA, OPDA, OPC-8, and OPC-6 in wild-type and mutant plants, both under basal conditions and after wounding or elicitor treatment. A blockage at the OPC-6-CoA ligase step would be expected to result in the accumulation of OPC-6 and a reduction in downstream JA.

Visualizing the Workflow and Pathway

Jasmonic Acid Biosynthesis Pathway

JASMONATE_BIOSYNTHESIS cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Linolenic_Acid α-Linolenic Acid LOX LOX Linolenic_Acid->LOX AOS_AOC AOS/AOC LOX->AOS_AOC OPDA OPDA AOS_AOC->OPDA OPDA_p OPDA OPDA->OPDA_p Transport OPR3 OPR3 OPC8 OPC-8 OPCL1 OPCL1 (At1g20510) OPC8_CoA OPC-8-CoA Beta_Ox1 β-oxidation OPC6 OPC-6 OPC6_Ligase Putative OPC-6-CoA Ligase OPC6_CoA OPC-6-CoA Beta_Ox2 β-oxidation JA Jasmonic Acid

Experimental Workflow for Mutant Generation

WORKFLOW Start 1. Target Gene Selection & sgRNA Design Cloning 2. CRISPR/Cas9 Vector Construction Start->Cloning Agro_Transformation 3. Agrobacterium Transformation Cloning->Agro_Transformation Floral_Dip 4. Floral Dip of Arabidopsis (T₀) Agro_Transformation->Floral_Dip T1_Screening 5. T₁ Seed Selection & Genotyping Floral_Dip->T1_Screening T2_Screening 6. T₂ Segregation Analysis (Identify Transgene-Free) T1_Screening->T2_Screening T3_Confirmation 7. T₃ Homozygous Mutant Confirmation T2_Screening->T3_Confirmation Characterization 8. Phenotypic & Biochemical Characterization T3_Confirmation->Characterization

Conclusion and Future Perspectives

The successful generation and characterization of opc-6-coa mutants will provide invaluable insights into the terminal steps of jasmonic acid biosynthesis. These mutant lines will serve as powerful tools for dissecting the specific contributions of the OPC-6 branch of the pathway to plant defense and development. Furthermore, identifying the specific acyl-CoA synthetase(s) responsible for OPC-6 activation will fill a significant gap in our understanding of this critical phytohormone signaling pathway. This knowledge can be leveraged for the rational design of strategies to modulate plant stress responses, with potential applications in crop improvement and the development of novel plant protectants.

References

  • Schiml, S., & Puchta, H. (2016). The CRISPR/Cas9 system has emerged as a powerful tool for gene editing in plants and beyond. Journal of Experimental Botany, 67(5), 1391-1402.
  • Miki, D., et al. (2021). CRISPR/Cas9-Based Genome Editing Toolbox for Arabidopsis thaliana. Methods in Molecular Biology, 2200, 121-146. [Link]

  • Liu, W., et al. (2015). A detailed procedure for CRISPR/Cas9-mediated gene editing in Arabidopsis thaliana. Science China Life Sciences, 58(11), 1145-1154.
  • Clough, S. J., & Bent, A. F. (1998). Floral dip: a simplified method for Agrobacterium-mediated transformation of Arabidopsis thaliana. The Plant Journal, 16(6), 735-743.
  • de Maagd, R. A., et al. (1999). Screening Methods for Arabidopsis Mutants Affected in Defense Responses. Molecular Plant-Microbe Interactions, 12(8), 671-678.
  • Alonso, J. M., et al. (2003). Genome-wide insertional mutagenesis of Arabidopsis thaliana. Science, 301(5633), 653-657.
  • Castilho, A., et al. (2021).
  • Kienow, L., et al. (2008). Jasmonates meet fatty acids: functional analysis of a new acyl-coenzyme A synthetase family from Arabidopsis thaliana. Journal of Experimental Botany, 59(3), 403-419. [Link]

  • Fauser, F., et al. (2014). A detailed procedure for CRISPR/Cas9-mediated gene editing in Arabidopsis thaliana. Science China Life Sciences, 57(8), 821-830.
  • Koncz, C., & Schell, J. (1986). The promoter of T L-DNA gene 5 controls the tissue-specific expression of chimaeric genes transferred into plants. Molecular and General Genetics MGG, 204(3), 383-396.
  • Staswick, P. E., et al. (2002). An Arabidopsis Mutant Defective in Jasmonate Response Is Allelic to the Auxin-Signaling Mutant axr1. Plant Physiology, 129(3), 1144-1150.
  • Rowe, H. C., et al. (2010). Deficiencies in Jasmonate-Mediated Plant Defense Reveal Quantitative Variation in Botrytis cinerea Pathogenesis.
  • Hoffmann, T., et al. (1997). A previously undescribed forward chemical genetic screen using hydrolases affecting the extracellular matrix is introduced. Proceedings of the National Academy of Sciences, 94(25), 14179-14184.
  • Dave, A., & Graham, I. A. (2012). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell, 24(11), 4591-4605.
  • Schilmiller, A. L., et al. (2007). Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action. Plant Physiology, 143(2), 856-866.
  • Weibel, F., et al. (2020). Jasmonate Signalling Contributes to Primary Root Inhibition Upon Oxygen Deficiency in Arabidopsis thaliana. International Journal of Molecular Sciences, 21(18), 6834.
  • Jensen, A. B., et al. (2002). Fusion genetic analysis of jasmonate-signalling mutants in Arabidopsis. The Plant Journal, 29(5), 595-606.
  • Wasternack, C. (2007). Jasmonic Acid Signaling Pathway in Plants. Annals of Botany, 100(4), 681-697.
  • Miersch, O., et al. (2008). Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production. FEMS Microbiology Letters, 284(2), 129-137.
  • Radhika, V., et al. (2018). The Octadecanoid Pathway, but Not COI1, Is Required for Nectar Secretion in Arabidopsis thaliana. Frontiers in Plant Science, 9, 1119.
  • Browse, J. (2009).
  • AbuQamar, S., et al. (2006). Deficiencies in Jasmonate-Mediated Plant Defense Reveal Quantitative Variation in Botrytis cinerea Pathogenesis.
  • Turner, J. G., et al. (2002). The Jasmonate Signal Pathway. The Plant Cell, 14(suppl 1), S153-S164.
  • National Center for Biotechnology Information. (n.d.). OPCL1 OPC-8:0 CoA ligase1 [Arabidopsis thaliana (thale cress)]. Gene. Retrieved from [Link]

  • Thelen, J. J., & Ohlrogge, J. B. (2002). Jasmonic Acid Levels Are Reduced in COMATOSE ATP-Binding Cassette Transporter Mutants. Implications for Transport of Jasmonate Precursors into Peroxisomes. Plant Physiology, 128(3), 826-835.
  • Hasan, M. M., et al. (2017). Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. International Journal of Molecular Sciences, 18(12), 2673.
  • Chen, G. Q., et al. (2011). Genome-Wide Characterization, Expression, and Functional Analysis of Acyl-CoA-Binding Protein (ACBP) Gene Family in Puccinellia tenuiflora. International Journal of Molecular Sciences, 12(7), 4410-4427.
  • Vu, H. S., et al. (2014). Lipidomic Analysis of Arabidopsis T-DNA Insertion Lines Leads to Identification and Characterization of C-Terminal Alterations in the FAD6 Desaturase. Plant and Cell Physiology, 55(10), 1776-1786.
  • Li, Y., et al. (2021). Genome-wide identification and expression analysis of the CesA/Csls gene family in Eucalyptus Grandis. BMC Genomics, 22(1), 1-17.
  • Schnurr, J. A., et al. (2000). Characterization of an acyl-CoA synthetase from Arabidopsis thaliana. Biochemical Society Transactions, 28(6), 957-958.

Sources

"use of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA as a standard in metabolomics"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Establishing 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA as a Quantitative Standard in Plant Metabolomics

Audience: Researchers, scientists, and drug development professionals specializing in plant biochemistry, metabolomics, and natural product analysis.

Introduction: The Need for Validated Standards in Metabolomics

Metabolomics aims to comprehensively identify and quantify the small-molecule metabolites within a biological system. The accuracy and reproducibility of these measurements, particularly for absolute quantification, are critically dependent on the use of high-purity internal and external standards.[1][2] An ideal internal standard is a compound that is chemically similar to the analyte of interest but isotopically or structurally distinct, allowing it to be added at the beginning of the sample preparation process.[3] This corrects for variability at every stage, from extraction efficiency to instrument response.[1][3]

The jasmonate family of phytohormones and their precursors are lipid-derived signaling molecules that regulate plant growth, development, and defense responses.[4][5][6][7] Their biosynthesis involves a series of enzymatic steps, including the activation of carboxylic acid precursors to their coenzyme A (CoA) esters.[6][7][8] The compound 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA , hereafter referred to as OPC-6-CoA , is the CoA-activated form of 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6), a key intermediate in the jasmonic acid biosynthetic pathway.[9][10]

Given its central role, the ability to accurately quantify OPC-6-CoA and related acyl-CoAs is essential for understanding the regulation of jasmonate signaling. This application note provides a comprehensive guide for establishing and utilizing a synthesized, high-purity OPC-6-CoA as a standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis in plant metabolomics.

Scientific Rationale: Why OPC-6-CoA as a Standard?

The quantification of acyl-CoA species is notoriously challenging due to their low endogenous concentrations, inherent instability in aqueous solutions, and the lack of commercially available standards for many specific molecules.[11][12] Establishing a validated OPC-6-CoA standard addresses several key challenges:

  • Absolute Quantification: Enables the conversion of relative signal intensity to absolute concentration (e.g., pmol/g of tissue), providing biologically meaningful data.

  • Pathway Flux Analysis: Accurate quantification of pathway intermediates like OPC-6-CoA is critical for modeling metabolic flux and identifying regulatory bottlenecks in jasmonate biosynthesis.

  • Method Validation: Serves as a crucial quality control material for validating the entire analytical workflow, from extraction recovery to instrument performance.

  • Comparative Studies: A common standard allows for robust comparison of data across different experiments, laboratories, and plant species.

The principles outlined here for validating OPC-6-CoA can be adapted for other novel or rare acyl-CoA molecules, providing a framework for rigorous quantitative metabolomics.

Experimental Design & Workflow

The successful implementation of OPC-6-CoA as a standard requires a systematic approach encompassing standard preparation, sample extraction, LC-MS/MS method development, and data analysis. The causality behind this workflow is to ensure that the standard behaves predictably and consistently, allowing it to serve as a reliable benchmark for the endogenous analyte.

G cluster_prep Phase 1: Standard & Sample Preparation cluster_analysis Phase 2: Analytical Method cluster_data Phase 3: Data Processing & Validation Standard_Prep Standard Preparation (Stock, Calibration Curve) Extraction Metabolite Extraction (Internal Standard Spiking) Standard_Prep->Extraction Spike-in Sample_Harvest Plant Tissue Harvesting & Quenching Sample_Harvest->Extraction Cleanup Extract Cleanup (SPE or Filtration) Extraction->Cleanup LC_Method LC Method Development (Reverse Phase) Cleanup->LC_Method MS_Method MS/MS Method Dev. (MRM Optimization) LC_Method->MS_Method Data_Acq Data Acquisition MS_Method->Data_Acq Quant Quantification (Calibration Curve) Data_Acq->Quant Validation Method Validation (Accuracy, Precision) Quant->Validation

Caption: Workflow for using OPC-6-CoA as a standard.

Protocols

Protocol 4.1: Preparation of OPC-6-CoA Standard Stock and Calibration Solutions

Causality: Accurate preparation of stock and calibration solutions is the foundation of quantitative analysis. Using high-purity solvents and precise dilutions minimizes error. Acyl-CoAs are susceptible to hydrolysis, so acidic conditions and low temperatures are used to maintain stability.[13]

  • Reagents & Materials:

    • Synthesized OPC-6-CoA (≥95% purity)

    • LC-MS Grade Acetonitrile and Water

    • Ammonium Acetate

    • Formic Acid

    • Low-binding microcentrifuge tubes

  • Stock Solution Preparation (1 mM):

    • Accurately weigh ~1 mg of OPC-6-CoA.

    • Dissolve in an appropriate volume of 50 mM ammonium acetate (pH 6.8) with 20% acetonitrile to achieve a final concentration of 1 mM.[13] The organic solvent aids in solubility.

    • Vortex briefly and aliquot into single-use, low-binding tubes. Store immediately at -80°C to prevent degradation.

  • Working Solution and Calibration Curve:

    • Thaw a single aliquot of the 1 mM stock solution on ice.

    • Prepare a 10 µM intermediate working solution by diluting the stock solution with a starting mobile phase solution (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

    • Perform serial dilutions from the 10 µM working solution to create a calibration curve. A typical range might be 1 nM to 1000 nM, covering the expected physiological concentrations. Prepare these fresh before each analysis.

Protocol 4.2: Plant Tissue Extraction with Internal Standard Spiking

Causality: The primary goal of the extraction is to efficiently lyse cells and solubilize metabolites while simultaneously quenching enzymatic activity that could alter metabolite levels.[14][15][16] Spiking the internal standard (in this case, a stable isotope-labeled version of OPC-6-CoA, or a structurally similar acyl-CoA like C17:0-CoA if an isotopologue is unavailable) into the extraction solvent is the most critical step for quantitative accuracy, as it ensures the standard undergoes the exact same processing as the endogenous analyte.[2][17]

  • Harvesting and Quenching:

    • Harvest plant tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to halt all metabolic activity.[14]

    • Store at -80°C until extraction.

  • Homogenization and Extraction:

    • Weigh 50-100 mg of frozen tissue into a 2 mL tube containing a steel bead.

    • Prepare an extraction solvent of cold (-20°C) 80% methanol / 20% water.[18]

    • Crucial Step: Spike the extraction solvent with the chosen internal standard (e.g., C17:0-CoA) to a final concentration of ~100-200 nM.

    • Add 1 mL of the spiked extraction solvent to the frozen tissue.

    • Immediately homogenize using a bead beater or tissue lyser until the sample is a uniform powder.

    • Incubate on a shaker at 4°C for 1 hour to ensure complete extraction.

  • Cleanup:

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.

    • Transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates that could clog the LC system.[19]

    • Evaporate the solvent to dryness using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid) for analysis.[20]

Protocol 4.3: LC-MS/MS Method Development and Analysis

Causality: Chromatographic separation is essential to reduce ion suppression from co-eluting matrix components, which can interfere with accurate quantification.[18] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for targeted quantification.[21][22][23]

  • LC Configuration (Example):

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size). C18 chemistry is effective for retaining and separating hydrophobic molecules like acyl-CoAs.[21]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 2% B to 98% B over 15-20 minutes is a good starting point.

    • Flow Rate: 0.2-0.4 mL/min

    • Column Temperature: 40-55°C to improve peak shape.[23]

  • MS/MS Parameter Optimization (MRM):

    • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+). The CoA moiety readily forms a positive ion.[17][21]

    • MRM Transition Development:

      • Infuse a ~1 µM solution of the OPC-6-CoA standard directly into the mass spectrometer to determine the precursor ion mass ([M+H]+).

      • Perform a product ion scan to identify the most intense and stable fragment ions. For acyl-CoAs, a characteristic neutral loss of the 507 Da phosphoadenosine diphosphate moiety is typically the most abundant transition and is used for quantification.[18][20][22] A second fragment, often corresponding to the CoA moiety at m/z 428, can be used as a qualifier ion.[20][24]

      • Optimize the collision energy (CE) and declustering potential (DP) for each MRM transition to maximize signal intensity. This can be automated using instrument software.[25]

Parameter Description Typical Value/Observation
Precursor Ion (Q1) The mass-to-charge ratio of the intact protonated molecule, [M+H]⁺.To be determined empirically for OPC-6-CoA
Product Ion (Q3 - Quantifier) Most intense fragment ion, typically resulting from the neutral loss of 507.[18][20][M+H - 507]⁺
Product Ion (Q3 - Qualifier) A secondary fragment ion used for confirmation.m/z 428 (CoA moiety)[20][24]
Collision Energy (CE) Voltage applied to induce fragmentation.Optimize empirically for each transition
Dwell Time Time spent acquiring data for a single MRM transition.20-50 ms. Ensure 10-15 data points across the chromatographic peak.[23]

Data Analysis and Method Validation

The final phase involves translating the raw data into concentrations and validating the method's performance.

G Raw_Data Raw LC-MS/MS Data (.wiff, .raw) Peak_Integration Peak Integration (Analyte & IS) Raw_Data->Peak_Integration Ratio_Calc Calculate Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calc Cal_Curve Generate Calibration Curve (Ratio vs. Concentration) Ratio_Calc->Cal_Curve Concentration Calculate Analyte Concentration (from regression) Cal_Curve->Concentration Validation Validate Method (LOD, LOQ, Accuracy) Concentration->Validation

Sources

Application Note & Protocol: A Spectrophotometric Assay for Measuring 3-Ketoacyl-CoA Thiolase Activity on OPC-6-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the measurement of 3-Ketoacyl-CoA Thiolase activity, a critical enzyme in fatty acid metabolism. 3-Ketoacyl-CoA Thiolases are ubiquitous enzymes that catalyze the final step of the beta-oxidation pathway, making them key targets in the study of metabolic diseases and for the development of novel therapeutics.[1][2] This application note details a robust and sensitive spectrophotometric protocol for determining thiolase activity. While the primary physiological role of this enzyme is degradative, a common and reliable method involves measuring the reverse, biosynthetic condensation reaction. This approach is presented as the primary protocol due to its sensitivity and ease of use. We will explain the causality behind the experimental design, provide step-by-step instructions, and detail the necessary controls for a self-validating system. An alternative method for measuring the physiologically relevant degradative reaction is also discussed.

Introduction: The Central Role of 3-Ketoacyl-CoA Thiolase

Fatty acid β-oxidation is a fundamental metabolic process for energy production in which fatty acids are broken down to produce acetyl-CoA.[3] The final, and often rate-limiting, step of each cycle in this pathway is catalyzed by 3-Ketoacyl-CoA Thiolase (also known as acetyl-CoA C-acyltransferase).[4] This enzyme performs a thiolytic cleavage of a 3-ketoacyl-CoA substrate, using a molecule of free coenzyme A (CoA) to release acetyl-CoA and an acyl-CoA molecule that is two carbons shorter.[5]

There are multiple isoforms of thiolase, broadly categorized as degradative (Thiolase I) and biosynthetic (Thiolase II).[1][4] Degradative thiolases, found in both mitochondria and peroxisomes, exhibit broad substrate specificity and are essential for breaking down fatty acids of various chain lengths.[1][6] Biosynthetic thiolases, in contrast, typically catalyze the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a key step in the synthesis of ketone bodies and steroids.[1]

The specific substrate of interest, OPC-6-CoA (3-oxo-peroxisome proliferator-activated receptor agonist-conjugated-hexanoyl-CoA), represents a specialized probe for investigating the interaction of specific chemical moieties with the thiolase active site. Accurate measurement of enzyme kinetics with such substrates is crucial for:

  • Drug Discovery: Screening for inhibitors or activators of thiolase, which may have therapeutic potential in metabolic syndrome, diabetes, or certain cancers.

  • Disease Research: Investigating inborn errors of metabolism associated with thiolase deficiency.[3]

  • Fundamental Biology: Characterizing the substrate specificity and catalytic mechanism of different thiolase isoforms.[6][7]

Assay Principle: Monitoring the Condensation Reaction

While the physiological function of degradative thiolases is cleavage, their catalytic activity is reversible. The condensation reaction, which forms a carbon-carbon bond, provides a highly sensitive and convenient method for measuring enzyme activity.[1][8]

This protocol measures the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. This reaction releases one molecule of free Coenzyme A (CoA-SH).[1] The liberated CoA, with its reactive sulfhydryl group, can be detected quantitatively using 5,5'-dithiobis-(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent. DTNB reacts with the free thiol of CoA-SH to produce a mixed disulfide and the chromophore 2-nitro-5-thiobenzoate (TNB²⁻). TNB²⁻ has a distinct yellow color and a strong absorbance maximum at 412 nm, allowing for a direct and continuous spectrophotometric measurement of enzyme activity.[8]

The reaction sequence is as follows:

  • Thiolase Condensation: 2 Acetyl-CoA ⇌ Acetoacetyl-CoA + CoA-SH

  • Chromogenic Detection: CoA-SH + DTNB → CoA-S-TNB + TNB²⁻ (absorbs at 412 nm)

G cluster_reaction Step 1: Thiolase-Catalyzed Condensation cluster_detection Step 2: Spectrophotometric Detection Acetyl_CoA_1 Acetyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase Acetyl_CoA_1->Thiolase Acetyl_CoA_2 Acetyl-CoA Acetyl_CoA_2->Thiolase Acetoacetyl_CoA Acetoacetyl-CoA Thiolase->Acetoacetyl_CoA CoA_SH CoA-SH (Free Thiol) Thiolase->CoA_SH Reaction + CoA_SH->Reaction DTNB DTNB (Colorless) DTNB->Reaction TNB TNB²⁻ (Yellow Chromophore) Reaction->TNB λ = 412 nm

Caption: Thiolase condensation reaction and DTNB detection pathway.

Materials and Reagents

Equipment
  • UV/Visible Spectrophotometer (plate reader or cuvette-based) capable of reading at 412 nm

  • Temperature-controlled cuvette holder or plate reader (set to 37°C or desired temperature)

  • Calibrated micropipettes and tips

  • Vortex mixer

  • Microcentrifuge tubes

  • Quartz cuvettes (if not using a plate reader)

Reagents and Buffers
  • Purified 3-Ketoacyl-CoA Thiolase enzyme

  • Acetyl Coenzyme A lithium salt (Acetyl-CoA)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl

  • Potassium Chloride (KCl)

  • Bovine Serum Albumin (BSA)

  • Ultrapure water

  • Ethanol (for dissolving DTNB)

Detailed Protocol

Reagent Preparation
  • Assay Buffer (1 M Tris-HCl, pH 8.0): Dissolve 121.14 g of Tris base in 800 mL of ultrapure water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L. Store at 4°C.

  • Working Assay Buffer (50 mM Tris-HCl, 40 mM KCl, pH 8.0): For 100 mL, combine 5 mL of 1 M Tris-HCl (pH 8.0), 4 mL of 1 M KCl, and 91 mL of ultrapure water. Prepare fresh and keep on ice.

  • DTNB Stock Solution (100 mM): Dissolve 39.6 mg of DTNB in 1 mL of absolute ethanol. This solution is light-sensitive; store in a foil-wrapped tube at -20°C.

  • Acetyl-CoA Stock Solution (20 mM): Dissolve 16.6 mg of Acetyl-CoA lithium salt in 1 mL of ultrapure water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Enzyme Dilution: Prepare a working stock of 3-Ketoacyl-CoA Thiolase by diluting the concentrated enzyme in the Working Assay Buffer containing 0.1% BSA to maintain stability. The optimal concentration should be determined empirically but typically falls in the range of 1-10 µg/mL for the final reaction. Keep the diluted enzyme on ice at all times.

Experimental Workflow

Caption: High-level experimental workflow for the thiolase assay.

Assay Procedure (for a 200 µL final volume)
  • Set Up Spectrophotometer: Set the instrument to read absorbance at 412 nm in kinetic mode at 37°C. Set the read interval to 15-30 seconds for a total duration of 5-10 minutes.

  • Prepare Master Mix: For each reaction, prepare a master mix containing all components except the initiating substrate (Acetyl-CoA). This minimizes pipetting errors.

ComponentStock Conc.Volume per WellFinal Conc.
Working Assay Buffer-174 µL-
DTNB100 mM2 µL1 mM
Diluted Enzyme(e.g., 10 µg/mL)4 µL(e.g., 0.2 µg/mL)
Total Volume 180 µL
  • Set Up Controls: It is critical to include proper controls to validate the results:

    • No-Enzyme Control: Replace the enzyme volume with Working Assay Buffer. This accounts for any non-enzymatic reaction between DTNB and Acetyl-CoA.

    • No-Substrate Control: Replace the Acetyl-CoA volume with Working Assay Buffer. This measures any background reaction from the enzyme preparation.

  • Pre-incubation: Pipette 180 µL of the master mix (and control mixes) into the appropriate wells or cuvettes. Allow the mixture to pre-incubate at 37°C for 5 minutes to ensure thermal equilibrium.

  • Initiate Reaction: Start the spectrophotometer reading and then add 20 µL of the 20 mM Acetyl-CoA stock solution to each well to initiate the reaction. The final concentration of Acetyl-CoA will be 2 mM.

  • Monitor Reaction: Record the increase in absorbance at 412 nm over time. The initial phase of the reaction should be linear.

Data Analysis and Interpretation

The rate of the reaction is determined from the linear portion of the absorbance vs. time plot (dA/min).

  • Calculate Corrected Rate: Subtract the rate of the no-enzyme control from the rate of the experimental sample to get the true enzyme-catalyzed rate.

    • Corrected Rate (dA/min) = Rate(Sample) - Rate(No-Enzyme Control)

  • Apply the Beer-Lambert Law: Convert the rate of absorbance change to a change in concentration using the molar extinction coefficient (ε) for TNB²⁻.

    • Beer-Lambert Law: A = εcl

    • Molar Extinction Coefficient (ε) of TNB²⁻ at 412 nm: 14,150 M⁻¹cm⁻¹

    • Path Length (l): Typically 1 cm for a standard cuvette. For a 96-well plate, this must be calculated based on the volume (e.g., for 200 µL, it is often ~0.5 cm, but should be verified for your specific plate reader).

  • Calculate Enzyme Activity:

    • Activity (mol/min) = (Corrected Rate (dA/min) * Reaction Volume (L)) / (ε * l)

    • Activity (µmol/min) = [ (dA/min) / 14,150 M⁻¹cm⁻¹ * l (cm) ] * 10⁶

  • Calculate Specific Activity: Normalize the activity to the amount of enzyme added to the reaction.

    • Specific Activity (µmol/min/mg) = Activity (µmol/min) / mass of enzyme (mg)

ParameterValueNotes
Wavelength (λ)412 nmAbsorbance maximum for TNB²⁻
Extinction Coefficient (ε)14,150 M⁻¹cm⁻¹For TNB²⁻ at pH 8.0
Path Length (l)1 cm (cuvette)Must be calibrated for microplates
Temperature37°COr other desired physiological temperature

Alternative Protocol: Coupled Assay for Thiolytic Cleavage of OPC-6-CoA

To measure the physiologically relevant degradative reaction using the specific substrate OPC-6-CoA, a coupled enzyme assay is recommended.[4] This assay measures the production of acetyl-CoA.

  • Principle: The acetyl-CoA produced by thiolase is used by citrate synthase (CS) to condense with oxaloacetate, producing citrate and releasing CoA. This reaction is coupled with malate dehydrogenase (MDH), which oxidizes malate to oxaloacetate, concurrently reducing NAD⁺ to NADH. The increase in NADH is monitored by the change in absorbance at 340 nm.[4]

  • Reaction Scheme:

    • Thiolase: OPC-6-CoA + CoA → OPC-4-CoA + Acetyl-CoA

    • Citrate Synthase: Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA

    • Malate Dehydrogenase: L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺

  • Procedure: The assay mixture would contain buffer, NAD⁺, L-malate, CoA, MDH, CS, and the thiolase enzyme. The reaction is initiated by adding the substrate, OPC-6-CoA. Activity is calculated from the rate of absorbance increase at 340 nm using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹).

This method is more complex due to the requirement of additional enzymes but provides a direct measurement of the forward reaction with your specific substrate of interest.

Conclusion

The protocols described in this application note provide robust and reliable methods for quantifying the enzymatic activity of 3-Ketoacyl-CoA Thiolase. The primary DTNB-based assay is highly sensitive and suitable for high-throughput screening and general characterization. The alternative coupled assay offers a powerful approach for studying the enzyme's canonical degradative function with specific substrates like OPC-6-CoA. Proper implementation of controls is essential for ensuring the trustworthiness and accuracy of the generated data.

References

  • Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering. National Institutes of Health (NIH).
  • 3-ketoacyl-CoA thiolase, mitochondrial. Abcam.
  • 3-ketoacyl-CoA thiolase, mitochondrial (ACAA2). Gosset.
  • Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch. PubMed Central.
  • Thiolase. Wikipedia.
  • The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation. PLOS Computational Biology.
  • Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon. PubMed Central.
  • Practical Assay Method of Cytosolic Acetoacetyl-CoA Thiolase by Rapid. J-Stage.
  • The crystal structure of human mitochondrial 3-ketoacyl-CoA thiolase (T1): insight into the reaction mechanism of its thiolase and thioesterase activities. ResearchGate.
  • Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid. ResearchGate.
  • Process and enzymology of fatty acid β-oxidation in human peroxisomes. ResearchGate.
  • Spectrophotometric assay for the condensing enzyme activity of the microsomal fatty acid chain elongation system. PubMed.
  • Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. MDPI.
  • Neonatal Long-Chain 3-Ketoacyl-CoA Thiolase deficiency: Clinical-biochemical phenotype, sodium-D,L-3-hydroxybutyrate treatment experience and cardiac evaluation using speckle echocardiography. PubMed Central.
  • Reconstitution of human peroxisomal β-oxidation in yeast. PubMed Central.
  • biochemistry of peroxisomal β-oxidation in the yeast Saccharomyces cerevisiae. FEMS Microbiology Reviews.
  • Spectrophotometric assay of thiols. PubMed.
  • Coenzyme-A dependent catalysis: An overview of thiolase superfamily enzymes and drug discovery. Open Access Journals.
  • Structural basis for differentiation between two classes of thiolase: Degradative vs biosynthetic thiolase. PubMed Central.
  • Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. PubMed.
  • The substrate specificity of different thiolases are distinct. ResearchGate.

Sources

Introduction: The Central Role of Jasmonates and the Peroxisomal Link

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-oxo-2-(2'-pentenyl)-cyclopentane-1-hexanoyl-CoA (OPC-6-CoA) in the study of plant defense mechanisms.

Plants, being sessile organisms, have evolved sophisticated chemical defense systems to fend off attacks from herbivores and pathogens. Central to these defenses is the jasmonate (JA) signaling pathway.[1] Jasmonic acid and its derivatives, collectively known as jasmonates, are lipid-derived hormones that regulate a vast array of physiological processes, from development to stress responses.[2][3] The biosynthesis of JA is a well-orchestrated process that spans two cellular compartments: the chloroplast and the peroxisome.[4][5] While the initial steps occur in the chloroplast, the final, crucial modifications that yield JA happen within the peroxisome through a pathway analogous to fatty acid β-oxidation.[5]

OPC-6-CoA is a key, yet transient, intermediate in this peroxisomal β-oxidation cascade.[2][6] It is derived from the precursor dinor-12-oxo-phytodienoic acid (dnOPDA), which originates from hexadecatrienoic acid (16:3) in the chloroplast.[6][7] Understanding the metabolism of OPC-6-CoA provides a unique window into the regulation of the JA pathway. Its strategic position makes the enzymes that produce and consume it prime targets for both fundamental research and the development of novel agrochemicals. This guide provides detailed protocols and application notes for utilizing OPC-6-CoA to dissect plant defense signaling and to establish screening platforms for potential pathway modulators.

The Jasmonate Biosynthesis Pathway: A Focus on Peroxisomal β-Oxidation

The journey to jasmonic acid begins with the release of α-linolenic acid (18:3) or hexadecatrienoic acid (16:3) from chloroplast membranes. A series of enzymatic reactions catalyzed by lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) converts these fatty acids into the cyclic intermediates 12-oxo-phytodienoic acid (OPDA) and dnOPDA, respectively.[4][6] These molecules are then transported into the peroxisome.

Inside the peroxisome, the pathway proceeds as follows:

  • Reduction: OPDA and dnOPDA are reduced by 12-oxophytodienoate reductase 3 (OPR3) to form OPC-8 and OPC-6, respectively.[6]

  • CoA Ligation: The carboxylic acid side chains of OPC-8 and OPC-6 are activated by ligation to Coenzyme A (CoA), a reaction that is a prerequisite for β-oxidation.[6][7] This step forms OPC-8-CoA and OPC-6-CoA.

  • β-Oxidation: A cycle of three core enzymes—Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-Ketoacyl-CoA Thiolase (KAT)—shortens the acyl chain by two carbons in each turn.[4][5] For the C18-derived pathway, OPC-8-CoA undergoes two cycles of β-oxidation, passing through OPC-6-CoA and OPC-4-CoA intermediates, before yielding jasmonoyl-CoA.[2][7] The C16-derived pathway starts with OPC-6-CoA and proceeds through one cycle.

  • Thioester Hydrolysis: Finally, a thioesterase releases free (+)-7-iso-JA from jasmonoyl-CoA, which then epimerizes to the more stable (–)-JA.[6]

The central position of OPC-6-CoA as an intermediate for both pathways highlights its importance in the overall flux towards bioactive jasmonates.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_signaling Downstream Signaling C16_3 Hexadecatrienoic Acid (16:3) dnOPDA dn-OPDA C16_3->dnOPDA LOX, AOS, AOC dnOPDA_p dn-OPDA dnOPDA->dnOPDA_p Transport (CTS1/PXA1) OPC6 OPC-6 dnOPDA_p->OPC6 OPR3 OPC6_CoA OPC-6-CoA OPC6->OPC6_CoA Acyl-CoA Synthetase OPC4_CoA OPC-4-CoA OPC6_CoA->OPC4_CoA ACX1/ACX5 JA_CoA Jasmonoyl-CoA OPC4_CoA->JA_CoA MFP, KAT2 JA Jasmonic Acid JA_CoA->JA Thioesterase Defense_Genes Defense Gene Expression JA->Defense_Genes COI1-JAZ Perception

Caption: Peroxisomal steps of JA biosynthesis from C16 fatty acids.

Application I: In Vitro Characterization of β-Oxidation Enzymes

Rationale: Studying the enzymes that metabolize OPC-6-CoA, such as Acyl-CoA Oxidase 1 (ACX1) and ACX5, is crucial for understanding how the JA biosynthesis pathway is regulated.[7] By reconstituting this reaction in vitro, researchers can determine key enzymatic parameters (Km, Vmax, kcat), identify substrate specificity, and screen for potential inhibitors. This requires a reliable source of the OPC-6-CoA substrate.

Protocol 1: Chemo-Enzymatic Synthesis of OPC-6-CoA

Principle: Since OPC-6-CoA is not readily commercially available, a chemo-enzymatic approach is the most practical synthesis method. This protocol first synthesizes the free acid (OPC-6) and then uses an acyl-CoA synthetase to attach the CoA moiety. This approach is adaptable from general methods for creating CoA esters.[8][9]

Materials:

  • dn-OPDA (can be sourced from specialty chemical suppliers)

  • Recombinant 12-oxophytodienoate reductase 3 (OPR3)

  • Recombinant Acyl-CoA Synthetase (e.g., At4g05160, an OPC-8/6 CoA ligase)[6]

  • Coenzyme A, Lithium Salt (CoA)

  • Adenosine Triphosphate (ATP), disodium salt

  • NADPH

  • Magnesium Chloride (MgCl₂)

  • Tricine or Potassium Phosphate buffer

  • C18 Solid-Phase Extraction (SPE) cartridges

  • HPLC system for purification

Procedure:

Part A: Enzymatic Synthesis of OPC-6 from dn-OPDA

  • Prepare a reaction buffer (Buffer A): 100 mM Potassium Phosphate, pH 7.5.

  • In a reaction vessel, combine the following:

    • dn-OPDA (dissolved in a minimal amount of ethanol): 50-100 µM final concentration.

    • NADPH: 1.5 molar excess to dn-OPDA (e.g., 150 µM).

    • Recombinant OPR3 enzyme: 1-5 µg.

    • Buffer A to a final volume of 1 mL.

  • Incubate at 30°C for 2-4 hours. Monitor the reaction by observing the decrease in NADPH absorbance at 340 nm.

  • Stop the reaction by acidifying with HCl to pH ~3.0.

  • Extract the product (OPC-6) twice with an equal volume of ethyl acetate. Pool the organic phases and evaporate to dryness under a stream of nitrogen.

Part B: Enzymatic Ligation to Coenzyme A

  • Prepare a reaction buffer (Buffer B): 100 mM Tricine-KOH, pH 8.0.

  • Resuspend the dried OPC-6 from Part A in Buffer B.

  • In a new reaction vessel, combine:

    • Resuspended OPC-6: ~100 µM final concentration.

    • ATP: 5 mM.

    • CoA: 0.5 mM.

    • MgCl₂: 10 mM.

    • Recombinant Acyl-CoA Synthetase: 5-10 µg.

    • Buffer B to a final volume of 1 mL.

  • Incubate at 37°C for 1-2 hours.

  • Purify the resulting OPC-6-CoA using a C18 SPE cartridge, eluting with a stepwise gradient of methanol or acetonitrile. Further purification can be achieved via reverse-phase HPLC.[8]

  • Confirm product identity and quantify concentration using LC-MS/MS and UV absorbance at 260 nm (for the adenine moiety of CoA).

Protocol 2: Spectrophotometric Assay for Acyl-CoA Oxidase (ACX) Activity

Principle: ACX catalyzes the first step of β-oxidation, transferring electrons from the acyl-CoA substrate to molecular oxygen, producing H₂O₂.[5] This production of H₂O₂ can be coupled to a secondary reaction where horseradish peroxidase (HRP) uses the H₂O₂ to oxidize a chromogenic substrate, leading to a measurable color change.

Materials:

  • Synthesized OPC-6-CoA substrate

  • Recombinant ACX1 or ACX5 enzyme

  • Horseradish Peroxidase (HRP)

  • 4-Aminoantipyrine (4-AAP)

  • 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS) or similar phenolic compound

  • Potassium Phosphate buffer (50 mM, pH 7.4)

  • Spectrophotometer (plate reader or cuvette-based)

Procedure:

  • Prepare Reagent Mix: In the 50 mM potassium phosphate buffer, prepare a master mix containing:

    • HRP: 2 units/mL

    • 4-AAP: 1 mM

    • DCHBS: 10 mM

  • Set up the Reaction: In a 96-well plate or cuvette, add:

    • 90 µL of the Reagent Mix.

    • 5 µL of recombinant ACX enzyme (concentration to be optimized empirically to ensure linear reaction kinetics).

    • 5 µL of various concentrations of OPC-6-CoA substrate (e.g., 0, 10, 25, 50, 100, 200 µM final concentrations) to initiate the reaction.

  • Measurement: Immediately place the plate/cuvette in a spectrophotometer pre-warmed to 30°C.

  • Data Acquisition: Measure the increase in absorbance at 510-520 nm every 30 seconds for 10-20 minutes. The rate of color formation is directly proportional to the rate of H₂O₂ production and thus ACX activity.

  • Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Plot V₀ against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

ComponentStock ConcentrationFinal Concentration
K-Phosphate Buffer50 mM, pH 7.450 mM
HRP200 units/mL2 units/mL
4-AAP100 mM1 mM
DCHBS1 M10 mM
ACX Enzyme1 mg/mL0.5-5 µg/mL (Optimized)
OPC-6-CoA1 mM0 - 200 µM
Table 1: Typical reaction concentrations for the coupled ACX assay.

Application II: Probing Downstream Signaling in Planta

Rationale: While applying OPC-6-CoA directly to plants is challenging due to its instability and poor uptake, its more stable precursor, OPC-6, can be used. Once infiltrated into plant tissue, it is expected to be transported to the peroxisome and converted into OPC-6-CoA in vivo, thus activating the JA signaling cascade from a specific entry point.[6] This allows researchers to bypass the early chloroplast-based steps and study the specific downstream consequences of peroxisomal JA precursor accumulation, such as the induction of defense-related genes.

Protocol 3: Leaf Infiltration to Monitor Defense Gene Induction

Principle: A solution containing OPC-6 is gently forced into the leaf apoplast using a needleless syringe. The plant cells will take up the compound, convert it to OPC-6-CoA, and initiate a signaling response. The strength of this response can be quantified by measuring the transcript levels of well-known JA-responsive marker genes (e.g., VSP2, PDF1.2, PR4) via Quantitative Real-Time PCR (qRT-PCR).

Infiltration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Growth Grow Arabidopsis thaliana (4-5 weeks) Solution_Prep Prepare OPC-6 Solution (e.g., 50 µM in 0.01% Silwet L-77) Infiltration Infiltrate Leaves (Needleless Syringe) Solution_Prep->Infiltration Incubation Incubate Plants (e.g., 1, 3, 6, 12 hours) Infiltration->Incubation Harvest Harvest & Flash-Freeze Leaf Tissue Incubation->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction cDNA_Synth cDNA Synthesis RNA_Extraction->cDNA_Synth qPCR qRT-PCR Analysis (VSP2, PDF1.2) cDNA_Synth->qPCR Data_Analysis Analyze Relative Gene Expression qPCR->Data_Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Drawing upon established principles in prostaglandin and coenzyme A chemistry, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

Introduction to the Synthetic Challenge

The target molecule, a derivative of a cyclopentenone prostaglandin, presents several synthetic hurdles. These include precise stereochemical control of four contiguous chiral centers on the cyclopentane ring, the introduction of the reactive α,β-unsaturated ketone, and the final, often sensitive, ligation with Coenzyme A (CoA).[1][2][3][4] Success hinges on careful execution, rigorous in-process monitoring, and a proactive approach to potential side reactions.

This guide is structured to follow the logical progression of the synthesis, from the creation of the prostaglandin core to the final purification of the CoA thioester.

Diagram: Synthetic Workflow Overview

Synthetic_Workflow cluster_0 Part 1: Prostaglandin Precursor Synthesis cluster_1 Part 2: Coenzyme A Ligation & Purification Start Chiral Starting Material Stereocontrol Asymmetric Synthesis of Cyclopentenone Core Start->Stereocontrol Key chiral induction steps Side_Chain_Intro Introduction of (2Z)-pent-2-en-1-yl side chain Stereocontrol->Side_Chain_Intro Alkylation/Coupling Carboxylic_Acid_Formation Formation of Hexanoic Acid Side Chain Side_Chain_Intro->Carboxylic_Acid_Formation Chain elongation Prostaglandin_Acid 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl] cyclopent-2-en-1-yl}hexanoic acid Carboxylic_Acid_Formation->Prostaglandin_Acid Deprotection/Oxidation Activation Activation of Carboxylic Acid Prostaglandin_Acid->Activation Transition to final stage Ligation Thioesterification with CoA Activation->Ligation e.g., mixed anhydride, CDI Purification HPLC/SPE Purification Ligation->Purification Removal of unreacted CoA and byproducts Final_Product Target Molecule: ...hexanoyl-CoA Purification->Final_Product Lyophilization

Caption: High-level overview of the two major stages in the synthesis.

Part 1: Troubleshooting the Prostaglandin Precursor Synthesis

The synthesis of the cyclopentenone core and the attachment of the side chains are fraught with potential pitfalls related to stereoselectivity and functional group stability.

FAQ 1: My reaction to form the cyclopentenone ring is giving a low yield and a mixture of stereoisomers. What's going on?

Answer: Achieving the correct stereochemistry on a flexible five-membered ring is a significant challenge in prostaglandin synthesis.[1] The issue likely stems from one of several factors:

  • Reagent Purity and Stoichiometry: Ensure all reagents, especially chiral catalysts or auxiliaries, are of the highest purity. Inaccurate stoichiometry can lead to side reactions or incomplete conversion.

  • Reaction Conditions: Temperature and reaction time are critical. Deviations can impact the stereochemical outcome. Consider running a temperature and time course study to optimize conditions.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting diastereoselectivity. Ensure your solvents are anhydrous, as water can interfere with many organometallic reagents used in these syntheses.

  • Choice of Synthetic Strategy: Some synthetic routes are inherently more stereoselective than others. Bicycloalkane approaches, for example, can offer greater stereochemical control due to the rigid ring system.[1] If you are consistently obtaining poor results, it may be necessary to re-evaluate your overall synthetic strategy.

Troubleshooting Protocol: Optimizing Stereoselectivity

  • Reagent Verification:

    • Validate the purity of all reagents via NMR or other appropriate analytical techniques.

    • If using a chiral catalyst, verify its enantiomeric excess (ee%).

  • Solvent Preparation:

    • Use freshly distilled, anhydrous solvents. Degas solvents when necessary, especially for oxygen-sensitive reactions.

  • Reaction Monitoring:

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This will help you determine the optimal reaction time and prevent the formation of degradation products.

  • Temperature Control:

    • Maintain a consistent and accurate reaction temperature using a cryostat or a well-controlled oil bath.

FAQ 2: I'm observing decomposition of my product after introducing the 4-oxo group. How can I prevent this?

Answer: The β-hydroxy ketone intermediate, prior to the formation of the 4-oxo-cyclopent-2-en-1-one, is prone to dehydration.[1] This can lead to the formation of a more stable, but incorrect, prostaglandin A (PGA) or prostaglandin B (PGB) skeleton.[1]

  • Mild Reaction Conditions: Use mild oxidizing agents and reaction conditions to introduce the ketone. Overly harsh conditions can promote elimination.

  • pH Control: The stability of your product can be pH-dependent. During work-up, avoid strong acids or bases which can catalyze dehydration.[5]

  • Immediate Use: The purified cyclopentenone intermediate may not be stable for long-term storage. It is often best to proceed to the next step of the synthesis as soon as possible.

Data Summary: Stability of Prostaglandin Intermediates

IntermediateCommon Stability IssuesRecommended Handling
β-hydroxy ketoneProne to dehydration to form PGA/PGB analogues.[1]Use mild oxidizing agents; maintain neutral pH during workup; use immediately.
Cyclopentenone productSusceptible to isomerization and degradation.Store under inert atmosphere at low temperatures (-20°C or -80°C); avoid prolonged exposure to light.

Part 2: Navigating the Coenzyme A Ligation and Purification

The final steps of the synthesis, involving the attachment of Coenzyme A, require careful handling of this expensive and sensitive biomolecule.

FAQ 3: My CoA ligation reaction has a low yield. What are the common causes?

Answer: Low yields in CoA thioester synthesis are a frequent problem.[6] The causes can range from incomplete activation of the carboxylic acid to degradation of the CoA itself.

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to facilitate nucleophilic attack by the thiol group of CoA. Common methods include conversion to a mixed anhydride, an N-hydroxysuccinimide (NHS) ester, or an acyl imidazole.[6] Incomplete activation is a major source of low yield.

  • CoA Degradation: Coenzyme A is susceptible to oxidation and hydrolysis, especially at non-optimal pH. It is crucial to use high-purity CoA and to perform the reaction under an inert atmosphere.

  • Solubility Issues: Coenzyme A is water-soluble, while the prostaglandin precursor is likely soluble in organic solvents. Achieving a homogenous reaction mixture can be challenging. An aqueous-organic solvent mixture may be necessary to bring both reactants into solution.[6]

Experimental Protocol: Chemo-enzymatic Synthesis of Acyl-CoA Esters

For sensitive substrates, an enzymatic approach can offer higher yields and milder reaction conditions.[7][8][9]

  • Enzyme Selection: Utilize an appropriate acyl-CoA synthetase that accepts the prostaglandin-derived hexanoic acid as a substrate.

  • Reaction Buffer: Prepare a suitable reaction buffer (e.g., Tris-HCl) at the optimal pH for the chosen enzyme.

  • Reagents:

    • Dissolve the prostaglandin precursor carboxylic acid in the buffer.

    • Add Coenzyme A, ATP, and MgCl₂.

  • Enzyme Addition: Initiate the reaction by adding the purified acyl-CoA synthetase.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme, with gentle agitation.

  • Monitoring: Monitor the formation of the acyl-CoA product by HPLC.

  • Quenching: Stop the reaction by adding an appropriate quenching agent (e.g., acid).

FAQ 4: I am having difficulty purifying the final product. What are the best methods?

Answer: The purification of acyl-CoA thioesters requires methods that can separate the desired product from unreacted CoA, the carboxylic acid precursor, and other reaction byproducts.

  • Solid-Phase Extraction (SPE): SPE is a rapid and effective method for initial purification. A C18 reversed-phase cartridge can be used to retain the acyl-CoA while unreacted CoA and other polar impurities are washed away.[7][9]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for obtaining highly pure material.[10][11][12] A C18 column with a gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically used.

Diagram: Purification Workflow

Purification_Workflow Crude_Reaction_Mixture Crude Ligation Product SPE Solid-Phase Extraction (C18) Crude_Reaction_Mixture->SPE Initial Cleanup HPLC_Purification Reversed-Phase HPLC SPE->HPLC_Purification High-Resolution Separation Fraction_Analysis Analysis of Fractions (UV/MS) HPLC_Purification->Fraction_Analysis Identify Product-Containing Fractions Lyophilization Lyophilization Fraction_Analysis->Lyophilization Pool and Freeze-Dry Pure_Product Pure 6-{...}hexanoyl-CoA Lyophilization->Pure_Product

Caption: A typical purification workflow for the final product.

Summary and Best Practices

The successful synthesis of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA is a challenging but achievable goal. Key recommendations include:

  • Rigorous Planning: Carefully consider the stereochemical challenges and choose a robust synthetic route.[2][3][4]

  • High-Quality Reagents: Use only high-purity, well-characterized starting materials, reagents, and solvents.

  • In-Process Analysis: Regularly monitor your reactions to ensure they are proceeding as expected and to identify any potential issues early on.[5]

  • Mild Conditions: Employ the mildest possible conditions, especially during oxidation and work-up steps, to avoid degradation of sensitive intermediates.

  • Careful Handling of CoA: Store and handle Coenzyme A under conditions that minimize oxidation and hydrolysis.

By following the guidance in this document and adhering to sound synthetic chemistry principles, researchers can improve their yields and successfully obtain this complex and valuable molecule.

References

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  • Wikipedia. Cyclopentenone prostaglandins. [Link]

  • Chen, Y. C., et al. (2021). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Molecules, 26(11), 3125. [Link]

  • Szinicz, L., & Schror, K. (1993). Release of 6-keto-PGF1 alpha and thromboxane B2 in late appearing cardioprotection induced by the stable PGI analogue: 7-OXO-PGI. Molecular and Cellular Biochemistry, 119(1-2), 129-132. [Link]

  • Gleispach, H., et al. (1985). Simultaneous determination of 6-oxo-prostaglandin F1 alpha and 2,3-dinor-6-oxo-prostaglandin F1 alpha in biological fluids by stable isotope dilution and negative ion chemical ionization mass spectrometry. Biomedical Mass Spectrometry, 12(8), 399-404. [Link]

  • Tsuboi, S., et al. (1995). Cyclopentanoids from cyclopentadiene: synthesis of (-)-methyl jasmonate and (+)-12-oxophytodienoic acid. Bioscience, Biotechnology, and Biochemistry, 59(8), 1545-1549. [Link]

  • Rogers, S. P., & Larkins, R. G. (1981). Production of 6-oxo-prostaglandin F1alpha by rat aorta: influence of diabetes, insulin treatment, and caloric deprivation. Diabetes, 30(11), 935-939. [Link]

  • MDPI. 5-(prop-1-en-2-yl)cyclopent-1-ene-1-carbaldehyde. [Link]

Sources

"overcoming instability of OPC-6-CoA during extraction"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: OPC-6-CoA Analysis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with OPC-6-CoA. Given the inherent instability of its thioester bond, successful extraction and quantification of OPC-6-CoA depend on a robust methodology that actively prevents degradation. This document offers a combination of frequently asked questions, detailed troubleshooting guides, and a validated extraction protocol to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is OPC-6-CoA and why is it inherently unstable?

OPC-6-CoA is an acyl-coenzyme A (acyl-CoA) thioester. The thioester bond, which links the OPC-6 acyl group to Coenzyme A, is energy-rich and thus highly reactive, making it a central player in various metabolic pathways.[1] However, this reactivity also makes it susceptible to degradation through two primary routes: chemical hydrolysis and enzymatic cleavage.[2][3] Its stability is highly dependent on environmental conditions such as pH and temperature.

Q2: What are the primary causes of OPC-6-CoA loss during sample extraction?

The loss of OPC-6-CoA during extraction can almost always be attributed to one or more of the following factors:

  • Enzymatic Degradation: Biological samples are rich in acyl-CoA thioesterases (ACOTs), enzymes that rapidly hydrolyze the thioester bond.[2][4] If not immediately and completely inactivated, these enzymes are the single largest source of analyte loss.

  • Chemical Hydrolysis: The thioester bond is prone to non-enzymatic hydrolysis, a reaction that is significantly accelerated by alkaline (basic) pH conditions (pH > 7.0).[2]

  • Oxidation: The free thiol group on the coenzyme A moiety is susceptible to oxidation, which can form disulfide bridges and other species, leading to inaccurate quantification.[2]

Q3: What is the most critical step for a successful OPC-6-CoA extraction?

The immediate and effective quenching of all metabolic activity is paramount. This involves two concurrent actions: snap-freezing the sample in liquid nitrogen to halt all biological processes and using an extraction procedure that rapidly and permanently denatures all enzymes, particularly thioesterases.

Q4: What are the optimal temperatures for processing and storing my samples and extracts?

To minimize both enzymatic degradation and chemical hydrolysis, stringent temperature control is essential.

  • Sample Collection: Snap-freeze tissues or cell pellets immediately in liquid nitrogen.

  • Long-Term Sample Storage: Store frozen samples at -80°C until extraction.[5][6]

  • Extraction & Processing: Perform all extraction steps on ice or at 4°C.[2][5]

  • Extract Storage: For long-term stability, dried extracts should be stored at -80°C. Reconstituted samples in the autosampler should be kept at 4°C and analyzed promptly.[2]

Troubleshooting Guide: In-Depth Solutions

Q5: My OPC-6-CoA recovery is consistently low, even though I'm working on ice. What is the likely cause?

Low recovery, despite temperature control, almost always points to inefficient or delayed enzyme inactivation. While working on ice slows enzymatic activity, it does not stop it.

  • Potential Cause: Your homogenization or lysis buffer is not sufficiently denaturing, or there is a delay between thawing the sample and exposing it to the denaturing agent. Thioesterases are highly active and can degrade a significant portion of your analyte in seconds.[7]

  • Solution:

    • Use a Robust Extraction Method: Do not homogenize the sample in a non-denaturing buffer. The initial homogenization should occur directly in the extraction solution designed to precipitate proteins.

    • Acid-Based Quenching: Methods using perchloric acid (PCA) or sulfosalicylic acid (SSA) are effective because they instantly lower the pH and denature proteins.[5][8]

    • Organic Solvent Quenching: A widely used and effective alternative is to homogenize the frozen sample directly in an ice-cold organic solvent mixture, such as 80:20 methanol:water or an isopropanol/acetonitrile solution.[2][9] The organic solvent simultaneously extracts the metabolite and precipitates the degradative enzymes.

Q6: I'm observing unexpected or broad peaks in my LC-MS chromatogram. Could this be related to degradation?

Yes, chromatographic issues are often a direct indicator of sample instability either during extraction or post-processing.

  • Potential Cause 1: In-Vial Degradation: If reconstituted samples sit in the autosampler for extended periods, OPC-6-CoA can degrade. This leads to a decrease in the parent analyte peak and the appearance of new peaks corresponding to its breakdown products (e.g., free CoA and the free OPC-6 fatty acid).[2]

  • Solution: Minimize the time between sample reconstitution and injection. Always keep the autosampler cooled to 4°C. It is advisable to run a stability test of your analyte in the final reconstitution solvent over 24 hours to understand its limits.[10]

  • Potential Cause 2: Oxidation: The appearance of unexpected adducts or a peak corresponding to a CoA disulfide may indicate oxidation of the thiol group.

  • Solution: Ensure all solvents are freshly prepared and of high purity. While adding a reducing agent like Dithiothreitol (DTT) can prevent oxidation, this should be approached with caution as it may interfere with certain downstream analyses or mass spectrometry ionization.[2]

Q7: What is the optimal pH for my extraction buffer and final sample solvent?

Controlling pH is critical for preventing chemical hydrolysis of the thioester bond.

  • The Rule: The thioester bond is most stable in a slightly acidic environment.[2]

  • Optimal Range: Maintain a pH between 4.0 and 6.8 for all buffers and solvents throughout the entire workflow, from extraction to final analysis.[2]

  • Avoid Alkaline Conditions: A pH above 7.0 will significantly accelerate the rate of chemical hydrolysis, leading to substantial sample loss.

  • Strongly Acidic Conditions: While better than alkaline conditions, a pH below 4.0 can also promote hydrolysis, albeit at a slower rate.

Q8: Which is a better method for quenching metabolism: perchloric acid (PCA) precipitation or cold organic solvent extraction?

Both are validated and widely used methods, and the choice may depend on your specific sample type and downstream analytical requirements.

  • Perchloric Acid (PCA) Precipitation:

    • Pros: Extremely rapid and effective at denaturing proteins and quenching metabolism.[5]

    • Cons: PCA must be completely removed from the sample before LC-MS analysis, as it can damage columns and interfere with ionization. This requires a neutralization step (e.g., with potassium bicarbonate) and centrifugation to precipitate the perchlorate salt, which adds steps and potential for sample loss.[5]

  • Cold Organic Solvent Extraction (e.g., 80% Methanol):

    • Pros: Serves the dual purpose of precipitating proteins and extracting metabolites in a single step. The resulting supernatant can often be dried and reconstituted with minimal cleanup, making it highly compatible with LC-MS.[5][6]

    • Cons: Requires stringent temperature control (-20°C to -80°C for the solvent) and immediate homogenization of the frozen sample to be effective.

For most LC-MS-based workflows, the cold organic solvent extraction method is preferred due to its simplicity and direct compatibility with the analytical platform.

Visualizing the Challenge: Degradation Pathways

To effectively prevent degradation, it is crucial to understand the pathways through which OPC-6-CoA is lost.

cluster_degradation Primary Degradation Pathways OPC_CoA OPC-6-CoA (Intact Analyte) Free_Acid OPC-6 (Free Acid) + CoASH OPC_CoA->Free_Acid Hydrolysis (Enzymatic / Chemical) Oxidized Oxidized Species (e.g., Disulfides) OPC_CoA->Oxidized Oxidation (Thiol Group)

Caption: Primary degradation routes for OPC-6-CoA.

Optimized Protocol: Extraction of OPC-6-CoA from Biological Samples

This protocol is designed to rapidly inactivate enzymes and efficiently extract OPC-6-CoA from cell cultures or powdered tissue using an acidified organic solvent, ensuring maximum stability and recovery.

Rationale: This method leverages the power of ice-cold acidified methanol to instantly quench metabolism, denature degradative enzymes, and solubilize acyl-CoA species in a single, efficient step. It is highly compatible with downstream LC-MS/MS analysis.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: 80% Methanol / 20% Water (v/v), pre-chilled to -80°C.

  • Homogenizer (e.g., bead beater or sonicator)

  • Centrifuge capable of >15,000 x g at 4°C

  • Liquid Nitrogen

Procedure:

  • Sample Harvesting & Quenching:

    • Adherent Cells: Aspirate culture medium, wash cells twice with ice-cold PBS, then immediately add liquid nitrogen to the plate to flash-freeze the cell monolayer.

    • Suspension Cells: Pellet cells via centrifugation (e.g., 500 x g, 5 min, 4°C), wash twice with ice-cold PBS, and snap-freeze the final cell pellet in liquid nitrogen.

    • Tissue: Immediately after excision, snap-freeze the tissue in liquid nitrogen. Grind the frozen tissue into a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Homogenization & Extraction:

    • Transfer the frozen cell pellet or a known weight of powdered tissue (e.g., 20-50 mg) to a pre-chilled tube.

    • Add the appropriate volume of ice-cold (-80°C) 80% methanol extraction solvent (e.g., 1 mL per 50 mg of tissue).

    • Immediately homogenize the sample on ice until a uniform lysate is achieved. Keep the sample cold throughout this process.

  • Protein Precipitation:

    • Incubate the homogenate at -20°C for at least 30 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted OPC-6-CoA, to a new pre-chilled tube. Be careful not to disturb the protein pellet.

  • Sample Preparation for Analysis:

    • Dry the supernatant completely under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of a stable solvent for your analytical method. Methanol or a 50:50 methanol:water solution is often a good starting point.[2][10]

  • Storage:

    • Analyze the reconstituted samples immediately. If analysis is delayed, store the dried extracts at -80°C.

Extraction Workflow Visualization

cluster_workflow Optimized Extraction Workflow Start Biological Sample (Cells / Tissue) Quench 1. Quench Metabolism (Snap-freeze in Liquid N2) Start->Quench Extract 2. Homogenize in Ice-Cold 80% Methanol Quench->Extract Precipitate 3. Protein Precipitation (-20°C for 30 min) Extract->Precipitate Centrifuge 4. Centrifuge (16,000 x g, 4°C, 10 min) Precipitate->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect Dry 6. Dry Extract (Nitrogen Stream) Collect->Dry Reconstitute 7. Reconstitute in Stable Solvent (e.g., Methanol) Dry->Reconstitute End Ready for Analysis (LC-MS) Reconstitute->End

Caption: Step-by-step workflow for OPC-6-CoA extraction.

Quantitative Data Summary

This table summarizes the critical quantitative parameters for maximizing OPC-6-CoA stability during extraction and analysis.

ParameterRecommended ValueRationale
Extraction pH 4.0 - 6.8Inhibits thioesterase activity and minimizes chemical hydrolysis of the thioester bond.[2]
Storage/Analysis pH 4.0 - 6.8The thioester bond is most stable in this slightly acidic range.[2]
Extraction Temperature 4°C (On Ice)Minimizes enzymatic degradation and slows the rate of chemical hydrolysis.[2][5]
Short-Term Storage Temp. 4°C (Reconstituted)Suitable for autosampler storage during an analytical run.[2]
Long-Term Storage Temp. -80°CEssential for the long-term stability of both biological samples and dried extracts.[2][5][6]
Reconstitution Solvent Methanol or 50% MethanolMethanol has demonstrated good stability for acyl-CoAs over a 24-hour period.[2][10]

References

  • Title: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives Source: LibreTexts Chemistry URL: [Link]

  • Title: CoA Thioesterases Source: Institute of Biological Chemistry, Washington State University URL: [Link]

  • Title: Thioesterase enzyme families: Functions, structures, and mechanisms Source: PubMed Central (Biotechnology and Applied Biochemistry) URL: [Link]

  • Title: Thioester Hydrolysis Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]

  • Title: Structure, function, and lipid sensing activity in the thioesterase superfamily Source: Portland Press (Biochemical Society Transactions) URL: [Link]

  • Title: A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs Source: PubMed Central (Metabolites) URL: [Link]

  • Title: Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver Source: MDPI (Metabolites) URL: [Link]

  • Title: Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics Source: Agilent URL: [Link]

  • Title: Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue Source: ResearchGate (Analytical Biochemistry) URL: [Link]

  • Title: Methods for measuring CoA and CoA derivatives in biological samples Source: PubMed (Biochemical Society Transactions) URL: [Link]

  • Title: Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids Source: PubMed Central (PLoS One) URL: [Link]

Sources

"troubleshooting low signal of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA in mass spectrometry"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Mass Spectrometry Analysis of Acyl-CoAs

Compound of Interest: 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA

Welcome to the technical support center for the mass spectrometry analysis of complex acyl-Coenzyme A (acyl-CoA) molecules. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of low signal intensity for prostaglandin-like acyl-CoAs, such as 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a very weak signal for my target acyl-CoA in my LC-MS analysis?

A1: Low signal intensity for complex acyl-CoAs is a frequent and multifaceted issue. The chemical structure of your specific molecule, which combines a prostaglandin-like moiety with a long acyl-CoA chain, presents several challenges:

  • Poor Ionization Efficiency: The large, amphipathic nature of the molecule, with a polar CoA head and a nonpolar tail, can lead to the formation of aggregates in solution that do not ionize efficiently in the electrospray source.[1]

  • Ion Suppression: In biological samples, co-eluting compounds, particularly phospholipids and other highly abundant lipids, can compete for ionization, significantly suppressing the signal of your target analyte.[1][2][3][4]

  • In-Source Fragmentation (ISF): The molecule may be fragmenting within the ion source before it reaches the mass analyzer. This depletes the abundance of the intended precursor ion, leading to a weak signal in your full scan (MS1) and subsequent tandem MS (MS/MS) scans.[5][6]

  • Sample Stability: Acyl-CoA thioesters can be unstable and susceptible to hydrolysis, especially at non-optimal pH values or during prolonged storage in the autosampler.[7][8]

Q2: What are the characteristic fragments I should expect for this acyl-CoA in MS/MS, and which ionization mode is better?

A2: Acyl-CoAs exhibit highly predictable fragmentation patterns, which are invaluable for their detection and confirmation.

  • Positive Ion Mode [M+H]⁺: This is the most commonly used mode for acyl-CoA analysis.[9][10] The primary fragmentation event is the cleavage of the pyrophosphate bond in the Coenzyme A moiety. This results in two diagnostic signals:

    • A neutral loss of 507.0 Da from the protonated precursor, corresponding to the loss of 3'-phosphoadenosine-5'-diphosphate. This is the most specific transition for identifying an acyl-CoA.[1][7][11][12]

    • A product ion at m/z 428.0365 , representing the adenosine 3',5'-diphosphate fragment.[11][12]

  • Negative Ion Mode [M-H]⁻: While less common, negative mode can be effective, particularly due to the phosphate groups.[13] The prostaglandin-like structure of your molecule, which contains a carboxylic acid precursor, may also ionize well in negative mode, similar to other eicosanoids.[14][15]

Recommendation: Start with positive ion mode and target the characteristic neutral loss of 507 Da. However, given the prostaglandin-like structure, it is highly recommended to also test negative ion mode, as it may offer better sensitivity or reduced interference for this specific molecule.

Q3: My sample matrix is very complex (e.g., cell lysate, plasma). How can I mitigate ion suppression?

A3: Mitigating matrix effects is crucial for achieving a detectable signal.

  • Chromatographic Separation: Ensure your LC method provides good separation between your analyte and major interfering classes, like phospholipids. A longer gradient or a different column chemistry (e.g., C18, C30) can resolve these issues.[7]

  • Sample Preparation: Implement a robust sample preparation strategy. Simple protein precipitation may not be sufficient. Using solid-phase extraction (SPE) can effectively remove interfering salts and lipids.[10][16]

  • Dilution: A simple 1:10 or 1:100 dilution of your sample can sometimes dramatically reduce matrix effects and improve signal, although this may bring the analyte concentration below the limit of detection if the signal is already very low.

Systematic Troubleshooting Guide for Low Signal Intensity

When faced with a low signal, a systematic approach from sample to detector is the most effective way to identify and resolve the issue. This workflow guides you through the critical checkpoints.

Troubleshooting_Workflow cluster_0 Step 1: Pre-Analysis Checks cluster_1 Step 2: LC System Optimization cluster_2 Step 3: Mass Spectrometer Optimization cluster_3 Step 4: Advanced Strategies A Low Signal Observed B Verify Sample Integrity - Analyte stability? - Correct concentration? - Degradation during storage? A->B Start Here C Review Sample Preparation - Extraction recovery efficient? - SPE cleanup optimal? - Final solvent compatible? B->C D Evaluate Chromatography - Peak shape acceptable? - Analyte co-eluting with matrix? - Retention time stable? C->D E Optimize Mobile Phase - Add ammonium acetate (5-10 mM)? - Check pH (neutral to slightly acidic)? - Test different organic solvents? D->E F Assess LC Column - Column clogged? - Correct column chemistry for lipids? E->F G Optimize Ion Source - Perform Direct Infusion Analysis - Test Positive vs. Negative Mode - Adjust Spray Voltage & Gas Flows - Optimize Gas Temperature F->G H Check for In-Source Fragmentation - Lower source voltages (cone/declustering) - Monitor for expected fragments in MS1 scan G->H I Optimize MS/MS Parameters - Perform Collision Energy Ramp - Confirm characteristic neutral loss (507 Da) - Check for other informative fragments H->I J Consider Chemical Derivatization - To enhance ionization efficiency I->J If signal is still low M Signal Improved I->M Success! K Utilize Adduct Formation - e.g., Silver ions [M+Ag]⁺ for prostaglandin-like structures J->K L High-Resolution MS - Use HRAM to separate analyte from isobaric interferences K->L

Sources

Technical Support Center: Optimizing Enzymatic Assays for OPC-6-CoA Conversion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic conversion of 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6) to its downstream metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting enzymatic assays related to this pathway. The conversion of OPC-6 is a critical process, often studied in the context of jasmonate metabolism in plants, and involves a cascade of enzymatic reactions analogous to fatty acid β-oxidation.

This document will provide a logical framework for understanding the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic steps in the conversion of OPC-6-CoA?

The conversion of OPC-6-CoA mirrors the canonical β-oxidation spiral and involves the sequential action of at least three key enzymes[1]:

  • Enoyl-CoA Hydratase: This enzyme catalyzes the hydration of the double bond in the pentenyl side chain of OPC-6-CoA.[2][3]

  • 3-Hydroxyacyl-CoA Dehydrogenase: This enzyme catalyzes the oxidation of the newly formed hydroxyl group.

  • 3-Ketoacyl-CoA Thiolase (also known as 3-oxoacyl-CoA thiolase): This enzyme catalyzes the thiolytic cleavage of the ketoacyl-CoA intermediate, releasing acetyl-CoA and a shortened acyl-CoA.[4][5]

The initial activation of OPC-6 to OPC-6-CoA is catalyzed by an Acyl-CoA Synthetase (also known as Acyl-CoA Ligase).[1][6]

Q2: What are the essential cofactors and coenzymes for this multi-step reaction?

For the complete conversion, a specific set of cofactors and coenzymes is required at each step. These are non-protein "helper molecules" essential for enzymatic activity.[7][8][9][10]

  • Acyl-CoA Synthetase: Requires ATP , Coenzyme A (CoA) , and a divalent metal ion, typically Magnesium (Mg²⁺) .[11][12]

  • 3-Hydroxyacyl-CoA Dehydrogenase: Requires an electron acceptor, typically NAD⁺ (Nicotinamide Adenine Dinucleotide).

  • 3-Ketoacyl-CoA Thiolase: Requires Coenzyme A (CoA) for the thiolytic cleavage.

Q3: How can I monitor the progress of the OPC-6-CoA conversion?

The most common method is a continuous spectrophotometric assay. You can monitor the reaction by tracking the change in absorbance of a cofactor:

  • Monitoring Dehydrogenase Activity: The reduction of NAD⁺ to NADH by 3-hydroxyacyl-CoA dehydrogenase can be monitored by measuring the increase in absorbance at 340 nm .[13] This is often the most convenient method for a coupled assay.

  • Monitoring Hydratase Activity: The hydration of the enoyl-CoA double bond by enoyl-CoA hydratase can be monitored by the decrease in absorbance around 263 nm .[2][13] However, this can be challenging in a coupled assay due to potential interference from other components.

Alternatively, endpoint analysis using High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS/MS) can be used to separate and quantify the substrate, intermediates, and final products, offering high specificity and sensitivity.[12][14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing no or very low product yield. What are the potential causes and solutions?

This is a common and multifaceted problem. A systematic approach is required to identify the root cause.

  • Possible Cause 1: Inactive or Sub-optimal Enzymes

    • Explanation: Enzymes are sensitive to storage and handling. Repeated freeze-thaw cycles or improper storage temperatures can lead to denaturation and loss of activity.

    • Solution:

      • Storage: Store enzymes at -20°C or -80°C in a buffer containing a cryoprotectant like glycerol.[15] Aliquot enzymes upon receipt to avoid multiple freeze-thaw cycles.

      • Activity Check: If possible, test the activity of each enzyme individually using a known, commercially available substrate. For example, test the enoyl-CoA hydratase with crotonyl-CoA.[13]

      • Concentration: The concentration of each enzyme in a coupled assay is critical. The preceding enzymes must not be rate-limiting. It may be necessary to empirically determine the optimal concentration for each enzyme.

  • Possible Cause 2: Missing or Insufficient Cofactors

    • Explanation: Each enzymatic step has specific cofactor requirements.[7][8][16] The absence of any one cofactor will halt the entire cascade.

    • Solution:

      • Checklist: Ensure all necessary cofactors are present in the reaction mixture: ATP, CoA, Mg²⁺, and NAD⁺.

      • Concentrations: Verify that the concentrations of cofactors are optimal. For example, ATP concentrations for acyl-CoA synthetases are typically in the millimolar range.[12] Refer to the summary table below for typical ranges.

      • Freshness: Prepare fresh solutions of cofactors, especially ATP and CoA, as they can degrade over time.

  • Possible Cause 3: Incorrect Assay Conditions (pH and Temperature)

    • Explanation: Enzyme activity is highly dependent on pH and temperature. The optimal conditions for each enzyme in the cascade may differ slightly.

    • Solution:

      • pH Optimization: The optimal pH for most enzymes in this pathway is typically between 7.4 and 8.2 .[17][18][19] Perform a pH titration using a range of buffers (e.g., Tris-HCl, HEPES) to find the optimal pH for the coupled assay.

      • Temperature Optimization: The optimal temperature can vary, but a good starting point for many of these enzymes is 25-37°C .[17][18][20] Run the assay at different temperatures within this range to determine the optimum.

  • Possible Cause 4: Degraded Substrate (OPC-6 or OPC-6-CoA)

    • Explanation: The stability of acyl-CoA thioesters can be an issue.[20] If the starting material is degraded, the reaction cannot proceed efficiently.

    • Solution:

      • Storage: Store OPC-6 and any synthesized OPC-6-CoA at -80°C under anhydrous conditions.

      • Quality Control: If possible, verify the integrity of your substrate using analytical methods like HPLC-MS.

Q2: My results are inconsistent and not reproducible. What could be the issue?

Inconsistency often points to issues with the assay setup or reaction kinetics.

  • Possible Cause 1: Pipetting Errors or Reagent Variability

    • Explanation: Small variations in the volumes of enzymes or substrates can lead to large differences in reaction rates.

    • Solution:

      • Master Mix: Prepare a master mix of all common reagents (buffer, cofactors, substrate) to minimize pipetting variability between samples.[15]

      • Calibrated Pipettes: Ensure all pipettes are properly calibrated.

      • Reagent Lots: If you suspect reagent variability, test new lots of enzymes or cofactors against the old ones.

  • Possible Cause 2: Reaction Rate is Not in the Linear Range

    • Explanation: For accurate kinetic measurements, you must measure the initial velocity of the reaction, where the rate is linear. If the reaction proceeds too quickly, the substrate may become depleted, or product inhibition may occur, causing the rate to decrease over time.

    • Solution:

      • Enzyme Titration: Perform an enzyme concentration titration to find a concentration that results in a linear reaction rate for a reasonable period (e.g., 5-10 minutes).[15]

      • Substrate Titration: Ensure the substrate concentration is not limiting. The Michaelis-Menten model can be used to understand the relationship between substrate concentration and reaction velocity.[12]

Summary of Optimal Assay Conditions

The following table provides a summary of typical conditions for the enzymes involved in OPC-6-CoA conversion. These values are derived from studies on homologous enzymes and should be empirically optimized for your specific system.

ParameterAcyl-CoA SynthetaseEnoyl-CoA Hydratase3-Ketoacyl-CoA Thiolase
Optimal pH 7.5 - 8.2[17][19]7.5 - 8.0[13]8.0[5]
Optimal Temperature 25 - 37°C[11][17]25 - 37°C37°C[18]
Cofactors ATP, CoA, Mg²⁺[11]NoneCoA
Substrate Km Varies by fatty acid (e.g., Palmitic acid: ~1.1 x 10⁻⁵ M)[11]Varies by substrateVaries by substrate
Detection Method Coupled assayΔA₂₆₃ nm[13]Coupled assay / ΔA₃₀₃ nm (Mg²⁺-enolate complex)[5]
Experimental Protocol: Coupled Spectrophotometric Assay for OPC-6-CoA Conversion

This protocol describes a continuous, coupled assay to measure the overall conversion of OPC-6 to its β-oxidation products by monitoring NADH production at 340 nm.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrate Stock: 10 mM OPC-6 in DMSO.

  • Cofactor Mix: Prepare a fresh, concentrated stock in Assay Buffer containing:

    • ATP: 100 mM

    • Coenzyme A: 10 mM

    • MgCl₂: 100 mM

    • NAD⁺: 20 mM

  • Enzyme Solutions: Prepare individual stocks of Acyl-CoA Synthetase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and 3-Ketoacyl-CoA Thiolase in an appropriate buffer (e.g., Assay Buffer with 10% glycerol). The optimal concentration of each must be determined empirically.

2. Assay Procedure:

  • Prepare a master mix in a microcentrifuge tube on ice. For a 1 mL final reaction volume, combine:

    • 800 µL Assay Buffer

    • 50 µL Cofactor Mix (Final concentrations: 5 mM ATP, 0.5 mM CoA, 5 mM MgCl₂, 1 mM NAD⁺)

    • 10 µL Substrate Stock (Final concentration: 100 µM OPC-6)

  • Add the required volumes of the enzyme solutions (Acyl-CoA Synthetase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and 3-Ketoacyl-CoA Thiolase) to the master mix.

  • Transfer the reaction mixture to a quartz cuvette and place it in a temperature-controlled spectrophotometer set to 37°C.

  • Monitor the increase in absorbance at 340 nm for 10-15 minutes, recording a data point every 15-30 seconds.

3. Data Analysis:

  • Plot Absorbance at 340 nm versus time.

  • Identify the initial linear portion of the curve.

  • Calculate the rate of reaction (ΔAbs/min) from the slope of this linear portion.

  • Use the Beer-Lambert law (A = εcl) to convert the rate to µmol of NADH produced per minute. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

4. Controls:

  • No Substrate Control: Run the assay without OPC-6 to check for any background NAD⁺ reduction.

  • No Enzyme Control: Run the assay without one or all of the enzymes to ensure the reaction is enzyme-dependent.

Visualization of Workflow
Troubleshooting Workflow for Low Product Yield

The following diagram illustrates a logical workflow for troubleshooting low or no product yield in your enzymatic assay.

TroubleshootingWorkflow start Problem: Low or No Product Yield check_enzyme 1. Check Enzyme Activity start->check_enzyme check_cofactors 2. Verify Cofactors start->check_cofactors check_conditions 3. Optimize Conditions start->check_conditions check_substrate 4. Assess Substrate Quality start->check_substrate enzyme_storage Improper Storage? (Freeze/Thaw Cycles) check_enzyme->enzyme_storage enzyme_conc Suboptimal Concentration? check_enzyme->enzyme_conc cofactor_present All Cofactors Present? (ATP, CoA, Mg2+, NAD+) check_cofactors->cofactor_present cofactor_conc Concentrations Optimal? check_cofactors->cofactor_conc ph_opt pH Optimal? (Test pH 7.0-8.5) check_conditions->ph_opt temp_opt Temperature Optimal? (Test 25-40°C) check_conditions->temp_opt substrate_degraded Substrate Degraded? check_substrate->substrate_degraded solution_enzyme_storage Solution: Aliquot & Store at -80°C enzyme_storage->solution_enzyme_storage solution_enzyme_conc Solution: Titrate each enzyme enzyme_conc->solution_enzyme_conc solution_cofactors Solution: Use fresh, complete cofactor mix cofactor_present->solution_cofactors cofactor_conc->solution_cofactors solution_conditions Solution: Perform pH and Temp titration ph_opt->solution_conditions temp_opt->solution_conditions solution_substrate Solution: Use fresh substrate; QC with HPLC substrate_degraded->solution_substrate

Caption: A systematic workflow for troubleshooting low yield in OPC-6-CoA conversion assays.

References
  • An In-depth Technical Guide on the Enoyl-CoA Hydratase Activity on 3-Methylcrotonyl-CoA. Benchchem.
  • Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae. PMC - NIH.
  • Unveiling the Enigma: A Technical Guide to the Natural Occurrence of 3-Hydroxy-OPC6-CoA. Benchchem.
  • Synthesis of acyl-CoA thioesters. ResearchGate. Available at: [Link]

  • Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column. PubMed. Available at: [Link]

  • 3-ketoacyl-CoA thiolase, mitochondrial. Abcam.
  • The oxoacyl-coenzyme A thiolases of animal tissues. PMC - NIH.
  • Substrate Specificities of 3-Oxoacyl-CoA Thiolase A and Sterol Carrier Protein 2/3-Oxoacyl-CoA Thiolase Purified from Normal Rat. Journal of Biological Chemistry. Available at: [Link]

  • Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering. NIH. Available at: [Link]

  • Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates. PubMed. Available at: [Link]

  • ACYL–CoA SYNTHETASE [ACS] (T-16). Nagase Diagnostics. Available at: [Link]

  • The Role of Cofactors and Coenzymes. Solubility of Things. Available at: [Link]

  • Effect of pH on the synthesis of p 4 A and palmitoyl-CoA catalyzed by... ResearchGate. Available at: [Link]

  • optimizing pH and temperature for oxalyl-CoA decarboxylase activity. Benchchem.
  • Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa. PubMed Central. Available at: [Link]

  • The Role of Coenzymes and Cofactors in Enzyme Activity. BNS Institute. Available at: [Link]

  • Cofactor (biochemistry). Wikipedia. Available at: [Link]

  • Enoyl-CoA hydratase. ResearchGate. Available at: [Link]

  • Enoyl-CoA hydratase – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Acyl-CoA synthetase. Wikipedia. Available at: [Link]

  • Enzyme Cofactors. ChemTalk. Available at: [Link]

  • Cofactors vs. Coenzymes | Definition, Differences & Examples. Study.com. Available at: [Link]

  • A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. PubMed. Available at: [Link]

  • Biochemical assay investigating the conversion of 3‐OPC‐CoA using crude... ResearchGate. Available at: [Link]

  • In Vitro Production of Coenzyme A Using Thermophilic Enzymes. PMC - PubMed Central. Available at: [Link]

  • Application Note: In Vitro Enzymatic Assay for 3-Hydroxy-OPC4-CoA Synthesis. Benchchem.
  • A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. PubMed. Available at: [Link]

  • What are the ideal conditions for Acetoacetyl-CoA for enzymatic assays? ResearchGate. Available at: [Link]

  • ttconnect – Government at your service. ttconnect. Available at: [Link]

  • Your Local Cinema – Subtitled & Captioned Screenings. Your Local Cinema. Available at: [Link]

  • Low plasmid yield from automated 96-well prep — what's going wrong? Peeref. Available at: [Link]

  • Technical Support Center: Troubleshooting Low Yield of Recombinant NaD1 Expression. Benchchem.

Sources

"interference in OPC-6-CoA quantification from biological matrices"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of OPC-6-CoA. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with interference from complex biological matrices. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you develop robust, accurate, and reproducible analytical methods.

Part 1: Foundational FAQs - Understanding the Core Challenges

This section addresses fundamental questions about the analysis of acyl-CoA compounds like OPC-6-CoA and the nature of matrix interference.

Q1: What makes the quantification of OPC-6-CoA and other long-chain acyl-CoAs so challenging?

A: The accurate quantification of long-chain acyl-CoAs (LCACoAs) like OPC-6-CoA from biological samples is inherently difficult due to a combination of factors:

  • Low Endogenous Abundance: Acyl-CoAs are critical metabolic intermediates but are often present at very low concentrations in cells and tissues.[1]

  • Inherent Instability: The thioester bond in acyl-CoAs is susceptible to both chemical and enzymatic hydrolysis. Samples must be handled quickly and at low temperatures to prevent degradation and preserve the in vivo profile.[1][2]

  • Complex Biological Matrices: Biological samples (plasma, tissue, etc.) contain a vast excess of other molecules, such as salts, lipids, and proteins, which can directly interfere with the analysis.[3]

  • Physicochemical Properties: LCACoAs are amphipathic molecules, possessing both a polar head group (the Coenzyme A moiety) and a nonpolar fatty acyl tail, which can complicate extraction and chromatographic separation.

Q2: What are "matrix effects" in LC-MS/MS analysis, and why are they a primary concern for OPC-6-CoA?

A: Matrix effect is a phenomenon where components of the sample matrix, other than the analyte itself, alter the efficiency of the analyte's ionization in the mass spectrometer's source.[4][5] This leads to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise data accuracy and precision.[6][7]

For OPC-6-CoA, this is a major issue because biological matrices are rich in compounds notorious for causing matrix effects, particularly phospholipids.[8] During electrospray ionization (ESI), these co-eluting matrix components compete with the analyte for access to the droplet surface for ionization or change the physical properties of the droplet, ultimately reducing the number of analyte ions that reach the mass analyzer.[4][5]

Figure 1: The Mechanism of Ion Suppression in ESI-MS cluster_0 ESI Droplet - Low Matrix Interference cluster_1 ESI Droplet - High Matrix Interference Analyte_Low OPC-6-CoA Proton_Low Analyte_Low->Proton_Low Ion_Low [OPC-6-CoA+H]+ Proton_Low->Ion_Low Ion_Suppressed [OPC-6-CoA+H]+ label_low Efficient Ionization Leads to Strong Signal Analyte_High OPC-6-CoA Proton_High Analyte_High->Proton_High Matrix Phospholipid Matrix->Proton_High Proton_High->Ion_Suppressed Matrix_Ion [Matrix+H]+ Proton_High->Matrix_Ion label_high Competition for ionization Leads to Suppressed Signal

Figure 1: Conceptual diagram of ion suppression.
Part 2: Troubleshooting Guide - Common Problems & Solutions

This guide is structured in a problem-and-answer format to directly address specific issues encountered during method development and sample analysis.

Problem 1: Poor Sensitivity & Low Analyte Response

Q: My signal for OPC-6-CoA is much lower than expected in biological samples compared to the pure standard, or I'm not seeing a peak at all. What is the likely cause?

A: This is a classic symptom of ion suppression . Co-eluting endogenous components from your sample are interfering with the ionization of OPC-6-CoA.[8] In matrices like plasma or tissue homogenates, the most common culprits are phospholipids and salts.[8]

Troubleshooting Steps:

  • Evaluate Sample Preparation: Your current sample cleanup may be insufficient. Simple protein precipitation (PPT) with acetonitrile or methanol is often inadequate as it fails to remove phospholipids.[8][9]

    • Action: Implement a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at producing cleaner extracts.[7][8][9] For particularly stubborn matrices, consider phospholipid removal plates or cartridges.[8]

  • Optimize Chromatography: Co-elution is the root cause. If an interfering compound elutes at the same time as your analyte, suppression will occur.[4][10]

    • Action: Modify your LC method. Adjust the gradient profile to better separate OPC-6-CoA from the "matrix band" that often elutes early in reversed-phase chromatography. Experiment with a column that has a different chemistry (e.g., phenyl-hexyl instead of C18).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for, though not eliminate, matrix effects.[8]

    • Causality: A SIL-IS is chemically identical to the analyte, differing only in isotopic composition. It therefore has the same retention time and ionization behavior. Any suppression that affects the analyte will affect the SIL-IS to the same degree. By using the peak area ratio (Analyte/IS) for quantification, the variability caused by suppression is effectively normalized, leading to accurate results.[8]

  • Assess the Matrix Effect: To confirm suppression, you must measure it. Use the protocols for Post-Column Infusion (qualitative) or Post-Extraction Spike (quantitative) detailed in Part 3.[5][8]

Problem 2: Inconsistent and Irreproducible Results

Q: I am observing high variability (%CV) in my quantitative results for OPC-6-CoA across different samples or batches. What is happening?

A: High variability is often caused by differential matrix effects between individual samples. The composition of a biological matrix is not perfectly uniform from one subject or sample to the next.[8] This leads to varying degrees of ion suppression or enhancement, making the results erratic.

Troubleshooting Steps:

  • Implement a SIL-IS: This is the primary solution. As explained above, a co-eluting SIL-IS is the gold standard for correcting variability introduced by matrix effects and inconsistent sample preparation recovery.[8]

  • Improve Sample Cleanup Homogeneity: Ensure your sample preparation is robust and consistent. An automated SPE system can improve reproducibility over manual methods. A method that provides a cleaner extract (e.g., a well-developed SPE protocol) will be less susceptible to minor variations in the initial matrix composition.[7]

  • Check for Analyte Instability: Acyl-CoAs can degrade during sample processing if not handled correctly.[2] Inconsistent handling (e.g., samples sitting at room temperature for varying times) will lead to variable degradation and, consequently, irreproducible results.

    • Action: Always keep samples on ice or at 4°C during processing.[2][11] Ensure the time from thawing to final extraction is consistent for all samples. For reconstitution, methanol has been shown to provide better stability than aqueous solutions.[10]

Problem 3: Poor Peak Shape (Broadening, Tailing, or Splitting)

Q: The chromatographic peak for OPC-6-CoA is broad, tailing, or splitting. What could be causing this?

A: Poor peak shape can be caused by both matrix-related and chemistry-related issues.

Troubleshooting Steps:

  • Reduce Matrix Overload: Injecting too much of a "dirty" sample can overload the analytical column, leading to peak distortion.

    • Action: Reduce the injection volume.[8] Alternatively, improve your sample cleanup to remove the interfering components that are overloading the column.

  • Optimize Mobile Phase pH: The charge state of acyl-CoAs can affect their interaction with the stationary phase.

    • Action: For reversed-phase separation of acyl-CoAs, using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution.[2][12]

  • Check for Column Degradation: Harsh matrix components can damage the column over time.

    • Action: Use a guard column to protect the analytical column.[8] If peak shape degrades over a run sequence, try flushing the column or replacing it.

  • Reconstitution Solvent Mismatch: If the sample is reconstituted in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.

    • Action: Reconstitute the final extract in a solvent that is as close as possible to the initial mobile phase composition (e.g., 80% Mobile Phase A / 20% Mobile Phase B).

Part 3: Key Protocols & Methodologies

Adherence to validated protocols is essential for trustworthy results. The following sections provide step-by-step guides for crucial workflows.

Protocol 1: General Workflow for OPC-6-CoA Extraction & Analysis

This workflow provides a robust starting point for method development, incorporating best practices to minimize interference.

Start 1. Sample Collection & Quenching (Tissue flash-frozen in liquid N2) Homogenize 2. Homogenization (Keep frozen. Add extraction buffer with SIL-Internal Standard) Start->Homogenize Extract 3. Protein Precipitation & Extraction (e.g., Acetonitrile/Isopropanol/Methanol) Homogenize->Extract Centrifuge1 4. Centrifugation (16,000 x g, 10 min, 4°C) Extract->Centrifuge1 Supernatant 5. Collect Supernatant Centrifuge1->Supernatant SPE 6. Solid-Phase Extraction (SPE) (Crucial for matrix removal. E.g., Polymeric Weak Anion Exchange) Supernatant->SPE Cleaner Extract Dry 7. Evaporation (Dry down under N2 stream) SPE->Dry Reconstitute 8. Reconstitution (In initial mobile phase conditions) Dry->Reconstitute Analysis 9. LC-MS/MS Analysis (C18 column, MRM mode) Reconstitute->Analysis

Figure 2: Recommended workflow for OPC-6-CoA analysis.
Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This experiment is required during method validation to quantify the extent of ion suppression or enhancement.[8]

Objective: To compare the response of an analyte in a clean solution versus its response when spiked into an extracted blank matrix.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the OPC-6-CoA standard and SIL-IS into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract a blank biological matrix (e.g., plasma from an untreated animal) through your entire sample preparation procedure. After the final evaporation step, spike the OPC-6-CoA standard and SIL-IS into the reconstitution solvent and reconstitute the dried extract.

    • Set C (Pre-Spike Matrix): Spike the OPC-6-CoA standard and SIL-IS into the blank biological matrix before starting the extraction procedure.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate Recovery and Matrix Factor (MF):

    • Recovery (%) = (Mean Peak Area from Set C / Mean Peak Area from Set B) * 100

    • Matrix Factor (MF) = (Mean Peak Area from Set B / Mean Peak Area from Set A)

    • IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)

Data Interpretation:

CalculationResultInterpretation
Matrix Factor (MF) MF < 1Ion Suppression is occurring.[8]
MF > 1Ion Enhancement is occurring.[8]
MF = 1No significant matrix effect.[8]
IS-Normalized MF Value is close to 1.0The SIL-IS is effectively compensating for the matrix effect.
Value deviates from 1.0The SIL-IS is not tracking the analyte perfectly; further method optimization is needed.
Part 4: Data & Tables for Method Setup
Table 1: Example LC-MS/MS Parameters for OPC-6-CoA Analysis

These parameters serve as a starting point and must be optimized for your specific instrument and application. OPC-6-CoA is treated here as Oleoyl-CoA (C18:1-CoA) for illustrative purposes.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, <2 µm)Provides good retention and separation for long-chain acyl-CoAs.[10]
Mobile Phase A 10 mM Ammonium Acetate or Ammonium Hydroxide in WaterProvides ions for ESI and controls pH. High pH (~10.5) can improve peak shape.[10][12]
Mobile Phase B Acetonitrile or MethanolStrong organic solvent for eluting hydrophobic molecules.
Flow Rate 0.2 - 0.4 mL/minTypical for analytical scale LC-MS.
Ionization Mode Positive Electrospray (ESI+)Acyl-CoAs ionize efficiently in positive mode.[11]
MS Analysis Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Precursor Ion [M+H]+ m/z 1034.6 (for C18:1-CoA)This is the protonated molecular ion.
Product Ion m/z 528.0Corresponds to the precursor after the characteristic neutral loss of 507 Da (3'-phospho-ADP).[10][13]
Internal Standard C17:0-CoA or ¹³C-labeled C18:1-CoAHeptadecanoyl-CoA is a common non-endogenous IS. A SIL-IS is ideal.[8][11]
References
  • BenchChem. (n.d.). Application Notes and Protocols for Acyl-CoA Analysis from Biological Tissues.
  • Gao, X., et al. (2015). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central.
  • Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed Central.
  • Magnes, C., et al. (2013). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. National Institutes of Health.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Long-Chain Acyl-CoAs.
  • Fuchs, B., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. PubMed Central.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Matrix Effects in 6-Hydroxydodecanedioyl-CoA Analysis.
  • Li, J., et al. (2007). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. ACS Publications.
  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Mass Spectrometry Source Conditions for Acyl-CoAs.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).
  • Little, J. L., et al. (2006). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. ResearchGate.
  • Wang, S., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.
  • Li, W., et al. (2018). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Cmrnik, A., et al. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI.

Sources

Technical Support Center: Purification of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the refining and purification of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA. This molecule, a derivative of coenzyme A and structurally related to the cyclopentenone prostaglandin family, presents a unique set of purification challenges due to its amphipathic nature and multiple reactive functional groups.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.

The purification of this compound requires careful consideration of its key structural features: the large, polar Coenzyme A tail, a hydrophobic hexanoyl linker and pentenyl side chain, and a reactive α,β-unsaturated carbonyl system within the cyclopentenone ring.[3][4] This guide provides a systematic approach to overcoming the hurdles associated with these features.

Frequently Asked Questions (FAQs)

Q1: My initial purification attempt by Reversed-Phase HPLC (RP-HPLC) resulted in very low yield. What are the most common causes?

A1: Low recovery of acyl-CoA thioesters during RP-HPLC is a frequent issue stemming from several factors:

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, especially at pH values outside the 6.0-7.0 range. The cyclopentenone ring is a Michael acceptor and can covalently bind to nucleophilic components of your system or sample, including free thiol-containing contaminants.[4][5]

  • Irreversible Adsorption: The molecule's hydrophobic regions can interact strongly with the stationary phase, leading to incomplete elution, especially if the organic modifier concentration in the mobile phase is insufficient. Contamination of the column with strongly bound impurities from previous runs can also reduce recovery.[6][7]

  • Precipitation: The molecule may precipitate on the column if the sample is injected in a solvent significantly stronger than the initial mobile phase, or if its solubility limit is exceeded.

  • Oxidation: The double bonds in the pentenyl side chain and cyclopentenone ring are susceptible to oxidation, which can be exacerbated by prolonged exposure to air or certain metal ions.

Q2: I am observing significant peak tailing in my chromatogram. How can I improve peak shape?

A2: Peak tailing for a molecule like this is typically caused by secondary interactions with the stationary phase. The most common culprit is the interaction of the negatively charged phosphate groups on the CoA moiety with residual, un-capped silanol groups on the silica-based column packing.[8]

  • Lower Mobile Phase pH: Adjusting the mobile phase pH to be more acidic (e.g., pH 3.0-4.0 using a phosphate or acetate buffer) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[6]

  • Increase Buffer Strength: A higher buffer concentration (e.g., 50-100 mM) can help to mask the residual silanol sites and improve peak symmetry.[8]

  • Use a High-Purity Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanols and are highly recommended.

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the mass of compound loaded onto the column.[8]

Q3: Can I use affinity chromatography to purify this molecule?

A3: Yes, affinity chromatography is a viable and highly specific alternative or complementary step.[9] Since the molecule contains a Coenzyme A moiety, a stationary phase with an immobilized ligand that specifically binds CoA can be used. Examples include:

  • Immobilized Antibodies: Anti-CoA antibodies can provide very high selectivity.

  • CoA-Binding Proteins: Certain enzymes or protein domains that naturally bind CoA could be immobilized as ligands.[10]

The primary challenge is elution. Elution often requires harsh conditions (e.g., low pH, high salt, or denaturants) that could degrade the molecule.[10] A more gentle approach is competitive elution, where a high concentration of free CoA or an analog is used to displace the target molecule from the column.[11]

Q4: What are the best practices for sample preparation and storage to ensure stability?

A4: The stability of this compound is critical for successful purification.[12]

  • pH Control: Prepare and store samples in a buffered solution at a slightly acidic to neutral pH (6.0-6.5) to minimize thioester hydrolysis.

  • Temperature: Always keep samples cold (0-4°C) during preparation and on the autosampler. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[13]

  • Avoid Reactive Thiols: Do not use reducing agents like DTT or β-mercaptoethanol in your sample buffer. These can react with the electrophilic cyclopentenone ring via Michael addition.[5]

  • Use High-Purity Solvents: Use HPLC-grade solvents to avoid contaminants that could react with the molecule or interfere with detection.[6] Degas all mobile phases to prevent oxidation.[8]

Visualizing the Purification Challenge

The structure of the molecule itself dictates the purification strategy. Its amphipathic nature, with distinct polar and non-polar regions, alongside a reactive electrophilic center, must be addressed.

G Key Structural Features Influencing Purification cluster_Polar Polar Head Group (Hydrophilic) cluster_NonPolar Non-Polar Tail (Hydrophobic) cluster_Reactive Reactive Core Molecule 6-{...}hexanoyl-CoA CoA Coenzyme A Moiety (Adenosine, Pyrophosphate, Pantetheine) Molecule->CoA Dominates in Aqueous Solubility Hexanoyl Hexanoyl Chain Molecule->Hexanoyl Drives RP-HPLC Retention Cyclopentenone Cyclopentenone Ring (α,β-Unsaturated Carbonyl) Molecule->Cyclopentenone Source of Instability & Side Reactions Thioester Thioester Linkage CoA->Thioester Connects to Acyl Chain Pentenyl Pentenyl Side Chain

Caption: Key structural features of the target molecule.

In-Depth Troubleshooting Guides

Reversed-Phase HPLC (RP-HPLC) Troubleshooting

RP-HPLC is the workhorse method for purifying acyl-CoA molecules.[14][15] Success hinges on the careful optimization of several parameters. The table below outlines common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
No Peak / Very Low Signal 1. Sample degradation (hydrolysis/oxidation). 2. Compound is irreversibly bound to the column. 3. Injection failure.1. Re-prepare sample fresh in a cold, slightly acidic buffer (pH 6.0-6.5). 2. Wash the column with a strong solvent like isopropanol. If this fails, the column may be fouled and require replacement.[7] 3. Verify injector function with a known standard (e.g., caffeine).
Broad Peaks 1. Column overload. 2. Sub-optimal mobile phase (pH, buffer strength). 3. Large injection volume in a strong solvent. 4. Column degradation or contamination.1. Reduce the injected sample mass.[6] 2. Optimize buffer pH and concentration (see FAQ A2). 3. Dissolve the sample in the initial mobile phase or a weaker solvent.[16] 4. Perform a column cleaning cycle or test column efficiency with a standard mix.
Split Peaks 1. Sample solvent incompatible with mobile phase. 2. Column is partially blocked (e.g., plugged frit). 3. Column bed has collapsed or channeled.1. Dissolve sample in the starting mobile phase.[16] 2. Reverse flush the column at low flow rate. Replace the in-line filter. 3. Replace the column.
Retention Time Drifting 1. Inadequate column equilibration between runs. 2. Mobile phase composition is changing (evaporation). 3. Column temperature fluctuations.1. Increase the equilibration time to at least 10-15 column volumes.[16] 2. Cap solvent reservoirs; prepare fresh mobile phase daily. 3. Use a column oven to maintain a constant temperature.
Ghost Peaks 1. Contaminant in the mobile phase or system. 2. Late elution of a component from a previous injection.1. Use high-purity, HPLC-grade solvents and fresh buffers. 2. Run a blank gradient (injecting only mobile phase) to identify the source. Extend the gradient or add a high-organic wash step at the end of each run.[6]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Purification

This protocol is designed to minimize degradation prior to injection.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 6.5 with phosphoric acid. Filter through a 0.22 µm membrane.

  • Sample Dissolution: If the sample is a solid or lyophilized powder, dissolve it in a minimal amount of the prepared buffer to create a concentrated stock solution. Perform this step on ice.

  • Dilution: Immediately before injection, dilute the stock solution with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to the desired concentration. The final sample solvent should be as close as possible in composition to the starting HPLC conditions.

  • Filtration: Filter the final sample through a 0.22 µm syringe filter (PTFE or nylon) to remove any particulates that could block the column.

  • Injection: Place the sample vial in a cooled autosampler (4°C) and inject as soon as possible.

Protocol 2: General RP-HPLC Purification Method

This is a starting point for method development. Optimization will be required based on your specific system and crude sample purity.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size (high-purity, end-capped silica).

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (for the adenine base of CoA).[15]

  • Column Temperature: 35°C.

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
5.010
35.060
40.095
45.095
46.010
60.010

Troubleshooting Workflow: Low Purification Yield

When encountering low yields, a systematic approach is essential to diagnose the problem efficiently.

G Start Low Purification Yield Observed Check_Recovery Q: Is total peak area in crude vs. purified low? Start->Check_Recovery Degradation High Probability of Sample Degradation Check_Recovery->Degradation Yes Loss_On_Column High Probability of Irreversible Binding Check_Recovery->Loss_On_Column No Check_Purity Q: Is final product purity low? Poor_Separation Poor Chromatographic Resolution Check_Purity->Poor_Separation Yes Sol_Degradation ACTION: 1. Check sample pH/temp. 2. Prepare fresh sample. 3. Avoid reactive reagents. Degradation->Sol_Degradation Loss_On_Column->Check_Purity Sol_Separation ACTION: 1. Optimize gradient (make shallower). 2. Change mobile phase pH/buffer. 3. Try a different column chemistry. Poor_Separation->Sol_Separation Sol_Loss ACTION: 1. Add column wash step (Isopropanol). 2. Check for sample precipitation. 3. Reduce sample load.

Caption: Troubleshooting decision tree for low HPLC yield.

References

  • Kawaguchi, A., et al. (1981). A New Method for the Preparation of Acyl-CoA Thioesters. Journal of Biochemistry, 89(2), 337-9.

  • PubMed. (1981). A new method for the preparation of acyl-CoA thioesters. J Biochem.

  • Watmough, N. J., & Sherratt, H. S. (1989). The analysis of C2-C16 acyl-CoA esters by high-performance liquid chromatography. Biochemical Society Transactions, 17(6), 1153-1154.

  • BenchChem. (2025). Application Notes and Protocols for Acyl-CoA Analysis from Biological Tissues. BenchChem.

  • Cyberlipid. Fatty acyl CoA analysis.

  • Bishop, J. E., & Hajra, A. K. (1987). Synthesis of acyl-CoA thioesters. Biochemistry and Cell Biology, 65(3), 263-268.

  • MetwareBio. Acyl-CoA: Biological Function and Analytical Methods.

  • Creative Proteomics. Acyl-CoA: Functions, Metabolism, and Analytical Methods.

  • Sigma-Aldrich. Troubleshooting Reversed Phase Chromatography.

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide.

  • Boyce, S. G., & Lueking, D. R. (1986). Purification and Properties of Acyl Coenzyme A Thioesterase II from Rhodopseudomonas sphaeroides. Biochemistry, 25(1), 141-147.

  • Crawford Scientific. HPLC Troubleshooting Guide.

  • PubMed. (2019). Enantioselective Synthesis of 15-Deoxy-Δ12,14-Prostaglandin J2. Org Lett.

  • Bell-Parikh, L. C., et al. (2003). Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ. Journal of Clinical Investigation, 112(6), 945-955.

  • Chemass. The Cleaning and Regeneration of Reversed-Phase HPLC Columns.

  • Barnes, E. M., & Wakil, S. J. (1968). Purification and Properties of a Palmityl Thioesterase II from Escherichia coli. Journal of Biological Chemistry, 243(11), 2955-2962.

  • ResearchGate. (2016). How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules?.

  • PubMed. (2010). Concise and enantioselective total synthesis of 15-deoxy-Δ-(12,14)-prostaglandin J(2). J Org Chem.

  • ResearchGate. (1993). Synthesis of optically active prostaglandin-J(2) and 15-deoxy-Delta(12,14)-prostaglandin-J(2).

  • Hage, D. S. (2002). Affinity Chromatography: A Review of Clinical Applications. Clinical Chemistry, 48(5), 681-699.

  • Wikipedia. Affinity chromatography.

  • MDPI. (2022). Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data. Processes, 10(11), 2355.

  • Cayman Chemical. 6-{(1S,5S)-4-Oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA.

  • TargetMol. 6-{(1S,5S)-4-Oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA.

  • ResearchGate. (2004). Synthesis of (±)-15-deoxy-Δ12,14-prostaglandin J2 and Δ12-prostaglandin J2 15-acetate methyl esters.

  • PubMed. (1975). Studies on chemical and enzymatic synthesis of maleyl-CoA. J Biochem.

  • BenchChem. (2025). Technical Support Center: Navigating the Challenges of Prostaglandin D3 (Pgd3) Research. BenchChem.

  • Pérez, C., et al. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Immunology, 12, 670227.

  • Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal Research Reviews, 21(3), 185-210.

  • Quick Biochemistry Basics. (2019). Affinity chromatography. YouTube.

  • Gellerman, G. (2013). Affinity chromatography: general methods. Methods in Molecular Biology, 1043, 151-163.

  • Cytiva. Affinity Chromatography. GE Healthcare Life Sciences.

  • ResearchGate. (2014). HPLC separation of acyl lipid classes.

  • Cyberlipid. Purification and HPLC.

  • PubMed. (2023). HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 234, 115598.

  • ResearchGate. (2020). Enzymatic synthesis and characterization of acyl-CoAs starting from S-acyl pantetheine substrates.

  • Han, J., & Yang, K. (2012). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 84(14), 6065-6072.

  • Cernuda-Morollón, E., et al. (2006). Modification of proteins by cyclopentenone prostaglandins is differentially modulated by GSH in vitro. Archives of Biochemistry and Biophysics, 454(2), 174-183.

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Technical Support Center: Troubleshooting Non-Specific Binding in OPC-6-CoA Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing OPC-6-CoA and related long-chain acyl-CoA analogs in enzyme assays. This guide provides in-depth troubleshooting strategies, field-proven insights, and validated protocols to diagnose and mitigate non-specific binding (NSB), a common artifact that can compromise the integrity of your experimental data. Our goal is to empower you with the causal understanding and practical tools needed to generate accurate and reproducible results.

Section 1: Frequently Asked Questions (FAQs) - Understanding Non-Specific Binding (NSB)

This section addresses the fundamental concepts of NSB as it pertains to assays involving hydrophobic molecules like OPC-6-CoA.

Q1: What is non-specific binding (NSB) in the context of an OPC-6-CoA enzyme assay?

A: Non-specific binding refers to the interaction of your enzyme or the OPC-6-CoA substrate with surfaces other than the intended binding partner.[1] In a typical microplate-based assay, this means molecules adhering to the plastic walls of the well or forming aggregates in solution. These interactions are not driven by the specific, catalytic binding event you aim to measure. The consequence is an artificially high background signal, which can mask the true enzymatic activity, lead to erroneous kinetic calculations, and produce false-positive results in inhibitor screening campaigns.[1][2]

Q2: What are the primary causes of NSB with a hydrophobic substrate like OPC-6-CoA?

A: The long hydrocarbon chain of OPC-6-CoA makes it inherently "sticky." NSB in these assays is typically driven by two main forces:

  • Hydrophobic Interactions: This is the most common driver. The nonpolar acyl chain of OPC-6-CoA and hydrophobic patches on the enzyme surface will preferentially interact with the hydrophobic polystyrene surface of the microplate to minimize their interaction with the aqueous buffer.[1][3]

  • Electrostatic (Charge-Based) Interactions: Both the enzyme and the CoA moiety of the substrate have charged regions. These can interact non-specifically with charged domains on the microplate surface or with each other, leading to aggregation.[1][4]

Protein instability and aggregation can also be a major contributor. Less stable enzymes are more prone to partial unfolding, which can expose hydrophobic cores and lead to sequestration by aggregates or surfaces.[5]

Q3: How can I definitively identify if NSB is occurring in my assay?

A: Proper controls are the cornerstone of a trustworthy assay and are essential for diagnosing NSB.[6][7] The most critical controls are:

  • No-Enzyme Control: This well contains all assay components (buffer, OPC-6-CoA, co-factors) except the enzyme. A high signal in this control points directly to NSB of the substrate with the well or non-enzymatic degradation of the substrate.[2][6]

  • No-Substrate Control: This well contains all components (buffer, enzyme, co-factors) except the OPC-6-CoA substrate. A signal here indicates that another component, or the enzyme itself, is generating a background signal.

The net specific signal is calculated by subtracting the signal from the "No-Enzyme Control" from your complete reaction. If this net signal is low or inconsistent, NSB is a likely culprit.[2]

Section 2: Systematic Troubleshooting Guide

Follow this structured guide to diagnose the source of NSB and implement effective solutions.

Part A: Diagnosing the Source of NSB

The first step is to use a systematic workflow to pinpoint the problematic component. The following diagram illustrates a logical decision-making process based on key control experiments.

A High Background Signal or Poor Signal-to-Noise Ratio B Run 'No-Enzyme' Control A->B C Is Signal High in 'No-Enzyme' Control? B->C D Primary Cause: Substrate NSB or Instability C->D Yes F Run 'No-Substrate' Control C->F No E Primary Cause: Enzyme NSB or Reagent Issue G Is Signal High in 'No-Substrate' Control? F->G H Issue with Enzyme Prep or other Reagents G->H Yes I Primary Cause: Enzyme NSB G->I No A Identify Optimal Condition (e.g., 0.5 mg/mL BSA + 0.025% Tween-20) B Re-run Baseline NSB Assessment (Protocol 1) with New Buffer A->B C Compare Results: Optimized vs. Original Buffer B->C D Did Background Signal in 'No-Enzyme' Control Decrease? C->D E Did Specific Signal (Complete - No-Enzyme) Remain High? D->E Yes H Further Optimization Needed. Re-evaluate buffer or plate type. D->H No F NSB Successfully Mitigated E->F Yes G Additives may be inhibiting enzyme. Consider alternative blockers (Casein) or lower concentrations. E->G No

Caption: Systematic Workflow for Validating NSB Mitigation.

An ideal result is a dramatic reduction in the signal from your "No-Enzyme" control while maintaining a strong signal in the complete reaction, thereby maximizing your signal-to-background window and the overall reliability of your assay.

Section 5: References

  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from Nicoya Lifesciences. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NIH Bookshelf. [Link]

  • MDPI. (n.d.). Dimethylglycine as a Potent Modulator of Catalase Stability and Activity in Alzheimer's Disease. Retrieved from MDPI. [Link]

  • Chart, H., et al. (1998). Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays. Journal of Immunological Methods. [Link]

  • Ismail, G., & Ghendler, Y. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences. [Link]

  • McGraw, J., et al. (2020). Protein Stability Effects in Aggregate-Based Enzyme Inhibition. ACS Chemical Biology. [Link]

  • Gallagher, S. R., & Chakravarti, D. (2012). Optimization of protein sample preparation for two-dimensional electrophoresis. Electrophoresis. [Link]

  • Wijayaratne, H. P. D., & Lakin, N. D. (2019). Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket. ACS Synthetic Biology. [Link]

  • Matter, A., et al. (2024). Mitigation Strategies against Antibody Aggregation Induced by Oleic Acid in Liquid Formulations. Molecular Pharmaceutics. [Link]

  • National Center for Biotechnology Information. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual. NIH Bookshelf. [Link]

  • Suarez, M., et al. (2014). N- and C-terminal domains in human holocarboxylase synthetase participate in substrate recognition. Biochimie. [Link]

  • Ahirwar, R., et al. (2015). BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: a perspective study on mechanism of BSA blocking in common ELISA protocols. RSC Advances. [Link]

  • Patsnap. (2024). How to Design a Colorimetric Assay for Enzyme Screening. Retrieved from Patsnap Synapse. [Link]

  • Ellis, J. M., et al. (2010). Acyl-coenzyme A synthetases in metabolic control. Current Opinion in Lipidology. [Link]

  • ResearchGate. (2015). Structure and substrate selectivity of the 750-kDa α6β6 holoenzyme of geranyl-CoA carboxylase. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2018). Visualizing Hydrophobic and Hydrophilic Enzyme Interactions during Immobilization by Means of Infrared Microscopy. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Kinetic models reveal the interplay of protein production and aggregation. Retrieved from RSC Publishing. [Link]

  • National Center for Biotechnology Information. (2012). Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. Retrieved from NCBI. [Link]

  • BellBrook Labs. (2024). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from BellBrook Labs. [Link]

  • ResearchGate. (2018). How do you get rid of Nonspecific Bands in PCR?. Retrieved from ResearchGate. [Link]

  • Patsnap. (2024). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved from Patsnap Synapse. [Link]

  • BosterBio. (n.d.). Protein Quantification Assay Optimization. Retrieved from BosterBio. [Link]

  • ResearchGate. (2019). (PDF) Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket. Retrieved from ResearchGate. [Link]

  • University of San Diego. (n.d.). Biochem Lab Enzyme Assay Background. Retrieved from University of San Diego. [Link]

  • National Center for Biotechnology Information. (2022). Coenzyme A binding sites induce proximal acylation across protein families. Retrieved from NCBI. [Link]

  • ResearchGate. (2021). Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2022). How to optimize substrate and enzyme conc for activity and inhibition assay to avoid background interference?. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2017). Models for Antibody Behavior in Hydrophobic Interaction Chromatography and in Self-Association. Retrieved from ResearchGate. [https://www.researchgate.net/publication/319401720_Models_for_Antibody_Behavior_in_Hydrophobic_Interaction_Chromatography_and_in_Self-Association]([Link]_ Antibody_Behavior_in_Hydrophobic_Interaction_Chromatography_and_in_Self-Association)

  • bioRxiv. (2022). An alternative malonyl-CoA producing pathway in nature. Retrieved from bioRxiv. [Link]

  • ResearchGate. (2014). Effect of protein-protein interactions on protein aggregation kinetics. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (2019). A User's Guide for Phase Separation Assays with Purified Proteins. Retrieved from NCBI. [Link]

  • Physics World. (2020). Protein aggregation goes catalytic. Retrieved from Physics World. [Link]

  • Frontiers. (2022). SSH2.0: A Better Tool for Predicting the Hydrophobic Interaction Risk of Monoclonal Antibody. Retrieved from Frontiers. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms. Retrieved from UNC. [Link]

  • Frontiers. (n.d.). Mobile RNAs as systemic signaling beyond boundaries for plant stress resistance. Retrieved from Frontiers. [Link]

  • MDPI. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Retrieved from MDPI. [Link]

  • MDPI. (n.d.). Subcellular Stress Markers in Epithelial Ovarian Cancer. Retrieved from MDPI. [Link]

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Technical Support Center: Improving the Viability of Plant Mutants with Altered OPC-6-CoA Levels

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with plant mutants exhibiting altered levels of 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA (OPC-6-CoA). As a key intermediate in the biosynthesis of jasmonic acid (JA), OPC-6-CoA sits at a critical juncture of plant development and stress signaling.[1][2] Mutants that disrupt its homeostasis are invaluable tools but often present significant challenges in terms of viability, fertility, and phenotypic consistency.

This guide is designed to provide practical, in-depth troubleshooting advice and validated protocols to help you overcome these challenges. We will move beyond simple procedural lists to explain the underlying biochemical and genetic causality, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and concerns when working with OPC-6-CoA-related mutants.

Q1: My homozygous mutant line, predicted to have altered OPC-6-CoA levels, shows no obvious phenotype under standard growth conditions. What could be the reason?

A: This is a common observation and can stem from several factors:

  • Genetic Redundancy: Other acyl-CoA synthetases or oxidases in the plant genome may compensate for the loss or alteration of your target gene's function, especially under optimal growth conditions.[1][3] The jasmonate biosynthesis pathway has alternative routes that can be activated by different stimuli.[1]

  • Conditional Phenotype: The role of OPC-6-CoA is strongly linked to stress responses (e.g., wounding, pathogen attack) and specific developmental stages (e.g., flowering).[4] The phenotype may only manifest under specific biotic or abiotic challenges.

  • Subtle Metabolic Changes: The primary effect might be a change in the metabolic profile (e.g., accumulation of precursors like OPC-8:0, or a shift in the ratio of different jasmonates) without a gross morphological change.[5] Detailed metabolic analysis is required to uncover these differences.

Q2: What are the most common viability issues observed in mutants with severely disrupted OPC-6-CoA metabolism?

A: The most prevalent issues are poor germination, severe growth retardation, and male sterility.[6][7] Because jasmonic acid is not only a defense hormone but also plays a role in development, disrupting its synthesis can have pleiotropic effects.[6] For instance, mutants completely lacking JA are often male-sterile because JA is required for processes like pollen maturation and anther dehiscence.[7]

Q3: How can I confirm that my observed phenotype is a direct result of the intended gene disruption and not an off-target T-DNA insertion or secondary mutation?

A: This is a critical validation step. You should perform:

  • Genetic Complementation: Transform your mutant line with a wild-type copy of the disrupted gene. If the wild-type phenotype is restored, it confirms that the mutation is responsible for the observed traits.

  • Analysis of Independent Alleles: Obtain a second, independent mutant allele for the same gene. If both independent mutants exhibit the same phenotype, it strongly supports a direct link between the gene and the phenotype.

  • Backcrossing: Cross the mutant line with its wild-type parent for several generations (typically 3-4) to remove unlinked, background mutations that may have been introduced during the mutagenesis process.

Q4: What is the recommended method for accurately quantifying OPC-6-CoA and related precursors in plant tissue?

A: Due to their low abundance and chemical properties, the most reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9] This technique offers the high sensitivity and specificity required to detect and quantify short-chain acyl-CoA esters from complex plant extracts.[8] Proper sample preparation, including rapid quenching of metabolic activity in liquid nitrogen and solid-phase extraction (SPE) for cleanup, is crucial for accurate results.[10]

Visualizing the Metabolic Context: The Jasmonic Acid Pathway

To effectively troubleshoot, it is essential to understand where OPC-6-CoA fits within the broader biochemical landscape. The diagram below illustrates the final steps of JA biosynthesis occurring in the peroxisome.

Jasmonic_Acid_Pathway cluster_plastid Chloroplast cluster_peroxisome Peroxisome OPDA 12-oxo-phytodienoic acid (OPDA) Transport CTS/PXA1 Transporter OPDA->Transport Transport OPDA_p OPDA OPR3 OPR3 OPDA_p->OPR3 OPC8 OPC-8:0 OPCL1 OPCL1 OPC8->OPCL1 OPC8_CoA OPC-8-CoA ACX ACX OPC8_CoA->ACX 1st β-oxidation cycle OPC6_CoA OPC-6-CoA MFP MFP OPC6_CoA->MFP 2nd β-oxidation cycle OPC4_CoA OPC-4-CoA KAT KAT OPC4_CoA->KAT 3rd β-oxidation cycle JA_CoA JA-CoA Thioesterase Thioesterase JA_CoA->Thioesterase JA Jasmonic Acid (JA) OPR3->OPC8 OPCL1->OPC8_CoA ACX->OPC6_CoA MFP->OPC4_CoA KAT->JA_CoA Thioesterase->JA Transport->OPDA_p

Caption: Peroxisomal steps of Jasmonic Acid (JA) biosynthesis.

Troubleshooting Guides

Guide 1: Issue - Severe Growth Retardation or Seedling Lethality

Researchers often encounter mutants that germinate poorly or fail to develop past the seedling stage. This indicates a disruption in a fundamental metabolic or developmental process.

  • Symptoms: Low germination rate, failure of cotyledons to expand, arrested root growth, seedling bleaching, and eventual death.

  • Causality & Potential Causes:

    • Disrupted Basal JA Levels: While high levels of JA inhibit growth, basal levels are necessary for certain developmental programs. Complete blockage of the pathway can be detrimental.

    • Toxic Precursor Accumulation: A metabolic block at OPC-6-CoA formation or breakdown can lead to the accumulation of upstream precursors like OPDA or OPC-8:0.[5] High levels of these oxylipins can have their own signaling roles or be toxic.[1]

    • Impaired Fatty Acid Metabolism: The β-oxidation machinery in the peroxisome is not exclusive to JA synthesis; it's also central to breaking down fatty acids for energy, particularly during germination.[11] A mutation in a core β-oxidation enzyme can disrupt energy mobilization from stored lipids.

  • Diagnostic & Rescue Workflow:

Troubleshooting_Workflow Start Symptom: Severe Growth Retardation or Seedling Lethality Genotype 1. Confirm Genotype Is the line homozygous? Start->Genotype Hetero Maintain as Heterozygous Segregate progeny for analysis Genotype->Hetero No Homo Proceed with Homozygous Line Genotype->Homo Yes Grow_Sucrose 2. Grow on Supplemented Media (e.g., 0.5-1% Sucrose) Homo->Grow_Sucrose Improved Viability Improved? Grow_Sucrose->Improved Energy_Issue Conclusion: Likely an energy deficit issue (impaired β-oxidation) Improved->Energy_Issue Yes No_Improvement 3. Attempt Chemical Rescue (Low concentration MeJA) Improved->No_Improvement No Rescued Phenotype Rescued? No_Improvement->Rescued JA_Deficiency Conclusion: Developmental defect due to insufficient basal JA Rescued->JA_Deficiency Yes No_Rescue 4. Metabolite Analysis (LC-MS/MS) Quantify JA precursors Rescued->No_Rescue No Toxicity Conclusion: Lethality likely due to toxic precursor accumulation No_Rescue->Toxicity

Caption: Troubleshooting workflow for mutants with low viability.

  • Solutions & Viability Improvement:

StrategyRationale & ImplementationExpected Outcome
Sucrose Supplementation Provides an external energy source, bypassing the need for fatty acid β-oxidation during early seedling establishment.[7] Use 0.5% to 1% (w/v) sucrose in sterile growth media (e.g., MS agar).Improved germination rates and seedling survival, allowing for transfer to soil.
Modified Growth Conditions Reduces environmental stress that would normally trigger the JA pathway, thereby lessening the metabolic burden on the mutant.Healthier plants with less severe phenotypes. Useful for obtaining material for molecular analysis.
Chemical Complementation Exogenous application of methyl jasmonate (MeJA) can rescue phenotypes caused by a lack of endogenous JA.[12] Use very low concentrations (e.g., 0.1-1.0 µM) as higher levels are inhibitory.Restoration of normal development, confirming the phenotype is due to JA deficiency.
Guide 2: Issue - Inconsistent Quantification of OPC-6-CoA by LC-MS/MS

Accurate metabolite data is the foundation of your research. Inconsistent results can derail a project.

  • Symptoms: High variability between biological replicates, poor peak shape, signal disappears completely in some runs, inability to generate a stable calibration curve.

  • Causality & Potential Causes:

    • Sample Degradation: Acyl-CoA esters are chemically labile. Thioester bonds can be hydrolyzed by endogenous thioesterases if metabolism is not quenched instantly, or by non-enzymatic processes if samples are not kept cold and at the correct pH.

    • Inefficient Extraction: The amphipathic nature of acyl-CoAs requires specific extraction protocols. Using a generic methanol/chloroform extraction may result in poor recovery.

    • Ion Suppression/Matrix Effects: Co-eluting compounds from the complex plant matrix can interfere with the ionization of your target analyte in the mass spectrometer source, leading to signal suppression and poor reproducibility.[9]

  • Solutions & Protocol Standardization:

ParameterRecommended ProtocolRationale
Tissue Harvesting Harvest tissue directly into liquid nitrogen.[10] Grind to a fine powder under liquid nitrogen.Instantly quenches all enzymatic activity, preventing degradation of target metabolites.
Extraction Use an ice-cold acidic extraction buffer (e.g., 10% trichloroacetic acid or perchloric acid) followed by solid-phase extraction (SPE) on a C18 cartridge.[10]The acidic conditions help to precipitate proteins and stabilize the acyl-CoAs. SPE is critical for cleaning up the sample and concentrating the analytes.
LC-MS/MS Analysis Use a stable isotope-labeled internal standard (if available) or a structurally similar acyl-CoA that is not present in the plant.An internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization and quantification.[10]
Chromatography Employ a C18 reversed-phase column with an ion-pairing agent (e.g., heptafluorobutyric acid) in the mobile phase or use HILIC chromatography.Ion-pairing agents improve retention and peak shape for highly polar molecules like acyl-CoAs on reversed-phase columns.

Key Experimental Protocol

Protocol 1: Genotyping T-DNA Insertion Mutants

This protocol provides a reliable method for distinguishing between wild-type (WT), heterozygous (HET), and homozygous (HOM) plants.[13][14]

1. Primer Design:

  • Design a gene-specific Left Primer (LP) and Right Primer (RP) that flank the T-DNA insertion site. The expected product size from a wild-type allele should be between 500-1000 bp.

  • Use a T-DNA-specific Left Border primer (LB). The specific sequence depends on the T-DNA vector used in the mutant collection (e.g., SALK, SAIL, GABI).

2. DNA Extraction:

  • Isolate genomic DNA from a small piece of leaf tissue from each plant to be tested. Standard CTAB or commercial kit-based methods are suitable.

3. PCR Reaction:

  • Set up a single PCR reaction for each plant using all three primers (LP, RP, and LB).

  • Reaction Mix (20 µL total):

    • 10 µL 2x PCR Master Mix (containing Taq polymerase, dNTPs, buffer)

    • 1 µL LP (10 µM)

    • 1 µL RP (10 µM)

    • 1 µL LB (10 µM)

    • 1 µL Genomic DNA (~20-50 ng)

    • 6 µL Nuclease-free water

4. PCR Cycling Conditions:

  • Initial Denaturation: 95°C for 3 min

  • 35 Cycles:

    • 95°C for 30 sec

    • 55-60°C for 30 sec (optimize annealing temp.)

    • 72°C for 1 min (adjust extension time based on WT product size)

  • Final Extension: 72°C for 5 min

5. Gel Electrophoresis & Interpretation:

  • Run the entire PCR reaction on a 1.0-1.5% agarose gel.

  • Expected Results:

    • Wild-Type (WT): One band corresponding to the LP+RP product.

    • Homozygous (HOM): One band corresponding to the LB+RP product.

    • Heterozygous (HET): Two bands, one from the WT allele (LP+RP) and one from the T-DNA allele (LB+RP).

References

  • Schaller, F., Schaller, A., & Stintzi, A. (2005). Biosynthesis and metabolism of jasmonates. Journal of Plant Growth Regulation, 23(3), 179-199. [Link]

  • O'Malley, R. C., & Ecker, J. R. (2010). A User's Guide to the Arabidopsis T-DNA Insertional Mutant Collections. Methods in Molecular Biology, 655, 1-13. [Link]

  • Ashraf, A. (2025). How to Genotype T-DNA Insertion Mutants in Arabidopsis. Bitesize Bio. [Link]

  • Staswick, P. E., Tiryaki, I., & Rowe, M. L. (2002). An Arabidopsis Mutant Defective in Jasmonate Response Is Allelic to the Auxin-Signaling Mutant axr1. Plant Physiology, 130(3), 1488–1496. [Link]

  • Theodoulou, F. L., et al. (2005). Jasmonic Acid Levels Are Reduced in COMATOSE ATP-Binding Cassette Transporter Mutants. Implications for Transport of Jasmonate Precursors into Peroxisomes. Plant Physiology, 137(3), 835–840. [Link]

  • Koo, A. J., et al. (2006). An acyl-CoA synthetase metabolizing 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid, a precursor of jasmonic acid, is required for wound- and pathogen-induced jasmonate biosynthesis in Arabidopsis. The Plant Cell, 18(11), 3127-3142. [Link]

  • Riemann, M., et al. (2003). Impaired Induction of the Jasmonate Pathway in the Rice Mutant hebiba. Plant Physiology, 133(4), 1820–1830. [Link]

  • Dave, A., & Graham, I. A. (2012). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell, 24(10), 4066-4081. [Link]

  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany, 111(6), 1021-1058. [Link]

  • Li, C., et al. (2005). Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato. The Plant Cell, 17(3), 971-986. [Link]

  • Schilmiller, A. L., et al. (2007). Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action. Plant Physiology, 143(2), 812-824. [Link]

  • Larson, T. R., & Graham, I. A. (2009). Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method. Journal of Chromatography B, 877(5-6), 482-488. [Link]

  • Abida, H., et al. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. Methods in Molecular Biology, 2295, 203-218. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA via Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Complex Acyl-CoA Molecules

The structural elucidation of complex biomolecules is a cornerstone of drug discovery and metabolic research. Molecules like 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA, a coenzyme A derivative of a dinor-12-oxo-phytodienoic acid (OPDA) analogue, present a significant analytical challenge.[1][2] This molecule features multiple stereocenters, a specific (Z)-alkene geometry, a reactive cyclopentenone ring, and a large, labile Coenzyme A (CoA) moiety.[1] While techniques like high-resolution mass spectrometry (HRMS) can confirm the elemental composition, they fall short in defining the precise atomic connectivity and stereochemistry.

This guide provides an in-depth, field-proven methodology for the unambiguous structural confirmation of this target molecule, leveraging a suite of Nuclear Magnetic Resonance (NMR) experiments as the primary analytical tool. We will compare the definitive power of NMR with alternative methods and explain the causality behind our experimental choices, offering a self-validating workflow for researchers.

Part 1: The Primacy of NMR in Structural Elucidation

NMR spectroscopy stands as the gold standard for determining the structure of organic molecules in solution. Its unique ability to probe the chemical environment of individual nuclei (¹H, ¹³C, etc.) and their through-bond and through-space relationships provides a complete molecular "blueprint." For our target molecule, NMR is indispensable for:

  • Confirming the carbon skeleton and functional groups.

  • Establishing the connectivity between the hexanoyl linker, the cyclopentenone core, the pentenyl side chain, and the CoA thioester.

  • Verifying the (Z)-geometry of the pentenyl double bond through proton-proton coupling constants (J-values).

  • Confirming the relative stereochemistry of the cyclopentenone ring.

Our analytical workflow is designed to be a self-validating system, where data from multiple, orthogonal NMR experiments must converge to a single, consistent structural hypothesis.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Stabilized Sample in D₂O Buffer (pD 6.5-7.4, TCEP, EDTA) NMR_1D 1D Spectra (¹H, ¹³C, DEPT-135) Prep->NMR_1D Initial Assessment NMR_2D 2D Spectra (COSY, HSQC, HMBC) NMR_1D->NMR_2D Proceed if Sample is Stable & Concentrated Fragments Identify Spin Systems (COSY, ¹H NMR) NMR_2D->Fragments H-H Connectivity HC_Connect Assign C-H Pairs (HSQC) Fragments->HC_Connect Direct C-H Bonds Assembly Assemble Fragments (HMBC) HC_Connect->Assembly Long-Range C-H Bonds Structure Final Structure Confirmation Assembly->Structure Convergent Evidence

Caption: Overall workflow for NMR-based structural confirmation.

Part 2: Experimental Protocol & Data Interpretation

Step 1: Critical Sample Preparation for CoA Derivatives

The free thiol group in CoA and its derivatives is highly susceptible to oxidation, leading to the formation of disulfides (e.g., CoA-S-S-CoA) that complicate spectra and degrade the sample.[3] Our experience shows that a stabilized buffer system is non-negotiable for acquiring high-quality, reproducible data.

Protocol for Stabilized NMR Sample Preparation:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer in deuterium oxide (D₂O). Adjust the pH meter reading to 6.9-7.0, which corresponds to an effective pD of 7.3-7.4 (pD = pH_reading + 0.4). This pH range ensures the stability of the acyl-CoA molecule.

  • Add Stabilizers: To the buffer, add the following to their final concentrations:

    • EDTA (0.5 mM): A chelating agent to sequester divalent metal ions that can catalyze thiol oxidation.

    • TCEP (Tris(2-carboxyethyl)phosphine, 2 mM): A stable reducing agent to maintain the thiol in its reduced state.[4]

  • Degassing: Thoroughly degas the final buffer solution for at least 15 minutes by bubbling with a gentle stream of argon or helium gas. This removes dissolved oxygen, a primary oxidant.[3][4]

  • Sample Dissolution: Weigh approximately 5-10 mg of the lyophilized 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA and dissolve it in 0.5 mL of the prepared, degassed buffer. Perform this step quickly to minimize atmospheric exposure.

  • Transfer and Seal: Transfer the solution to a clean NMR tube. Flush the headspace of the tube with argon or helium before capping securely. For long experiments, sealing the cap with parafilm is recommended.[4] Acquire data as soon as possible.

Step 2: 1D NMR Spectroscopy (¹H, ¹³C, DEPT-135) - The Initial Survey

One-dimensional spectra provide the first overview of the molecule.

  • ¹H NMR: This spectrum reveals all proton environments. We expect to see distinct regions:

    • ~8.6 ppm & ~8.4 ppm: Singlets from the adenine protons of the CoA moiety.[4]

    • ~7.7 ppm & ~6.2 ppm: Doublets from the vinyl protons on the cyclopentenone ring.[5]

    • ~5.5 ppm: Multiplets from the two vinyl protons of the (Z)-pentenyl side chain.

    • ~0.7-0.9 ppm: Singlets from the two methyl groups of the CoA pantothenate arm.[4]

    • The remaining aliphatic and CoA protons will appear in the crowded 1.2-4.5 ppm region.

  • ¹³C NMR: Shows all unique carbon environments. The presence of a C=O (thioester) around 200 ppm and a C=O (ketone) above 200 ppm is expected. Alkene carbons typically appear between 100-170 ppm.[6][7]

  • DEPT-135: This experiment helps differentiate carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (including C=O) are absent. This is invaluable for assigning the dense aliphatic region.

Step 3: 2D NMR Spectroscopy - Assembling the Molecular Jigsaw

Two-dimensional NMR is where the structure is truly pieced together. These experiments reveal correlations between nuclei, allowing for unambiguous assignment.[8][9]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H J-coupling).[10] It is used to trace out contiguous proton networks or "spin systems." For our molecule, COSY will clearly delineate:

    • The hexanoyl chain protons.

    • The protons within the pentenyl side chain.

    • The coupled protons on the cyclopentenone ring.

    • The various spin systems within the CoA moiety.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of C-H assignment. It produces a cross-peak for every proton that is directly attached to a carbon, correlating the ¹H and ¹³C chemical shifts.[9][11] By overlaying the HSQC with the ¹H and ¹³C spectra, every protonated carbon can be definitively assigned.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the final structure. It reveals correlations between protons and carbons that are 2, 3, and sometimes 4 bonds apart.[10][11] This allows us to connect the independent spin systems identified by COSY. The key correlations we will look for are:

    • From the protons on C2 of the hexanoyl chain to the thioester carbonyl carbon (~200 ppm), confirming the acyl group.

    • From the protons on C6 of the hexanoyl chain to the carbons of the cyclopentenone ring (C1 and C5), linking the chain to the ring.

    • From the methylene protons of the pentenyl side chain (C1') to the carbons of the cyclopentenone ring (C4 and C5), connecting the second side chain.

    • From various protons across the molecule to non-protonated (quaternary) carbons, which are invisible in HSQC.

G Key HMBC correlations for structural assembly. Hexanoyl_H2->Thioester_C H(2) -> C(Thioester) Hexanoyl_H6->Cyclo_C1 H(6) -> C(1) Hexanoyl_H6->Cyclo_C5 H(6) -> C(5) Pentenyl_H1_prime->Cyclo_C5 H(1') -> C(5) Pentenyl_H1_prime->Cyclo_C4 H(1') -> C(4)

Caption: Key HMBC correlations connecting the molecular fragments.

Step 4: Data Consolidation and Stereochemical Confirmation

The final step is to consolidate all data into a comprehensive assignment table. The (Z)-geometry of the pentenyl side chain is confirmed by the ¹H-¹H coupling constant between the vinyl protons (H2' and H3'). A typical value for a cis coupling is in the range of 6-14 Hz, whereas a trans coupling would be significantly larger (11-18 Hz).[6][7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for Key Moieties (Note: Values are estimates based on analogous structures and may vary based on solvent and experimental conditions. Final assignments must be confirmed by 2D NMR.)

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity & Key Correlations (COSY, HMBC)
Cyclopentenone
C-2~135~6.2d, J ≈ 5.8 Hz; COSY to H-3; HMBC to C-4
C-3~165~7.7d, J ≈ 5.8 Hz; COSY to H-2; HMBC to C-1, C-5
C-4~205-Quaternary Ketone; HMBC from H-5, H-1'
(Z)-Pentenyl Chain
C-2'~125~5.5m; J(cis) ≈ 10 Hz; COSY to H-1', H-3'
C-3'~135~5.4m; J(cis) ≈ 10 Hz; COSY to H-2', H-4'
Hexanoyl Chain
C-1 (Thioester)~200-Quaternary Thioester; HMBC from H-2
C-2~45~2.9t; COSY to H-3; HMBC to C-1 (Thioester)
CoA Moiety
Adenine H8-~8.6s; Characteristic CoA signal
Adenine H2-~8.4s; Characteristic CoA signal
Pantothenate Me x 2~20~0.7, ~0.9s; Characteristic CoA signals

Part 3: Comparison with Alternative Analytical Techniques

While NMR is the definitive tool for this task, a comprehensive analytical package often includes other techniques. It is crucial to understand their respective strengths and limitations.

High-Resolution Mass Spectrometry (HRMS):

  • Strength: HRMS is unparalleled for determining the elemental formula with high accuracy (typically < 5 ppm mass error). It provides the first crucial piece of evidence: the exact mass and, therefore, the molecular formula. This confirms that a compound with the correct atoms is present.

  • Limitation: HRMS is "blind" to isomerism. It cannot distinguish between the (Z) and (E) isomers of the pentenyl chain, nor can it provide information on the stereochemistry at the (1S, 5S) centers. It provides no information on atomic connectivity.

Infrared (IR) Spectroscopy:

  • Strength: IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups. For our target, it would clearly show absorptions for the ketone C=O, thioester C=O, alkene C=C, and O-H/N-H bonds from the CoA moiety.

  • Limitation: IR provides no information about the carbon skeleton or how these functional groups are connected to each other.

UV-Vis Spectroscopy:

  • Strength: Useful for detecting and quantifying molecules with chromophores. The conjugated α,β-unsaturated ketone system in the cyclopentenone ring will produce a characteristic UV absorbance.[12]

  • Limitation: The information is highly limited and non-specific. Many compounds possess similar chromophores, and it offers no detailed structural data.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

FeatureNMR Spectroscopy (¹H, ¹³C, 2D) High-Resolution Mass Spectrometry (HRMS) Infrared (IR) Spectroscopy
Information Provided Complete 3D structure, connectivity, stereochemistryElemental formula, exact massPresence of functional groups
Isomer Differentiation Excellent (distinguishes all isomers)NoneLimited to some functional group isomers
Sample Requirement High (1-10+ mg)Very Low (ng to pg)Low (µg to mg)
Experiment Time Moderate to Long (hours to days)Fast (minutes)Fast (minutes)
Data Complexity HighLow to ModerateLow
Primary Application Unambiguous Structure ID Formula Confirmation Functional Group ID

Conclusion

The structural confirmation of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA requires a methodical and multi-faceted analytical approach. While HRMS provides the foundational molecular formula, only a full suite of 1D and 2D NMR experiments can deliver the unambiguous, high-fidelity data required to confirm the complete atomic connectivity and key stereochemical features. The convergence of data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments creates a self-validating system that leaves no ambiguity. This guide outlines a robust, field-tested workflow that ensures the highest degree of scientific integrity for researchers working with complex natural product analogues and metabolic intermediates.

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  • Nagana, G. et al. (2019). Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. PubMed Central. Retrieved from [Link]

  • Nagana, G. et al. (2019). Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. Institute for Stem Cell & Regenerative Medicine - University of Washington. Retrieved from [Link]

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A Comparative Analysis of OPC-6-CoA Levels in Different Plant Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 3-oxo-2-(2'-pentenyl)-cyclopentane-1-hexanoic acid-CoA (OPC-6-CoA) levels in various plant tissues. As a key intermediate in the biosynthesis of jasmonic acid (JA), a critical plant hormone, understanding the tissue-specific distribution of OPC-6-CoA is paramount for researchers in plant biology, agricultural science, and drug development. This document will delve into the theoretical underpinnings of expected OPC-6-CoA distribution, provide detailed methodologies for its quantification, and present a framework for interpreting the resulting data.

The Significance of OPC-6-CoA in Plant Physiology

Jasmonic acid and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules that play a central role in regulating a plant's response to both biotic and abiotic stresses, as well as orchestrating various developmental processes. The biosynthesis of JA is a well-characterized pathway that originates from α-linolenic acid and proceeds through a series of enzymatic steps localized in the chloroplasts and peroxisomes. OPC-6-CoA is a crucial, yet transient, intermediate in the peroxisomal β-oxidation stage of this pathway, positioned two steps before the final formation of JA.

The concentration of JAs is not uniform throughout the plant; it is tightly regulated in a tissue-specific and development-dependent manner. For instance, high levels of JAs are typically found in reproductive tissues and flowers, while mature leaves and roots exhibit lower concentrations under normal growth conditions. This differential accumulation reflects the diverse roles of JAs in processes such as flower development, fruit ripening, defense against herbivores and pathogens, and senescence. Given that OPC-6-CoA is a direct precursor to JA, its levels are expected to correlate with the biosynthetic activity and accumulation of the final hormone.

Visualizing the Jasmonic Acid Biosynthetic Pathway

To appreciate the position of OPC-6-CoA in the broader context of plant metabolism, a diagram of the JA biosynthetic pathway is presented below.

JASMONIC_ACID_BIOSYNTHESIS cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid opda OPDA alpha_linolenic_acid->opda LOX, AOS, AOC alpha_linolenic_acid->opda opda->opda_peroxisome Transport opc8_coa OPC-8:0-CoA opc6_coa OPC-6-CoA opc8_coa->opc6_coa β-oxidation (ACX) opc4_coa OPC-4:0-CoA opc6_coa->opc4_coa β-oxidation ja Jasmonic Acid opc4_coa->ja β-oxidation opda_peroxisome->opc8_coa OPR3, OPC-8:0-CoA Ligase

Figure 1: The biosynthetic pathway of jasmonic acid, highlighting the role of OPC-6-CoA as a key intermediate in the peroxisome.

A Comparative Framework for OPC-6-CoA Levels in Plant Tissues

While direct comparative studies quantifying OPC-6-CoA across a wide range of plant tissues are not extensively available in the current literature, we can infer expected relative levels based on the known physiological roles and expression patterns of JA biosynthesis genes. This provides a strong theoretical framework for experimental design and data interpretation.

Plant TissueExpected Relative OPC-6-CoA LevelRationale
Flowers & Reproductive Tissues HighJasmonates are crucial for pollen development, fertility, and floral organ maturation. Elevated JA biosynthesis in these tissues suggests a correspondingly high flux through the pathway, leading to higher transient levels of intermediates like OPC-6-CoA.
Wounded or Herbivore-Attacked Leaves HighMechanical damage or insect feeding triggers a rapid, localized, and systemic induction of JA biosynthesis as a defense mechanism. This wound response would necessitate increased production of JA precursors, including OPC-6-CoA.
Senescing Leaves Moderate to HighJasmonic acid is a known promoter of leaf senescence. As leaves age and enter senescence, the upregulation of the JA pathway would likely lead to an accumulation of OPC-6-CoA.
Developing Fruits ModerateJAs are involved in the regulation of fruit ripening in some species. Tissues undergoing active developmental processes regulated by JA are expected to have active JA biosynthesis and thus detectable levels of OPC-6-CoA.
Roots Low to ModerateWhile basal JA levels in roots are generally low, they can increase in response to specific stresses such as pathogen attack or nutrient deficiency. Therefore, OPC-6-CoA levels are expected to be low under normal conditions but may be induced by stress.
Mature, Unstressed Leaves LowIn the absence of stress, mature vegetative tissues typically maintain low basal levels of jasmonates. Consequently, the concentration of biosynthetic intermediates like OPC-6-CoA is expected to be minimal.

Experimental Protocol for the Quantification of OPC-6-CoA

The following protocol outlines a robust and reliable method for the extraction and quantification of OPC-6-CoA from various plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is a synthesis of established protocols for acyl-CoA analysis.

Experimental Workflow

EXPERIMENTAL_WORKFLOW start Plant Tissue Collection homogenization Cryogenic Homogenization start->homogenization extraction Metabolite Extraction homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection centrifugation2 Centrifugation supernatant_collection->centrifugation2 lcms_analysis LC-MS/MS Analysis centrifugation2->lcms_analysis data_analysis Data Analysis & Quantification lcms_analysis->data_analysis end Comparative Analysis data_analysis->end

Figure 2: A generalized workflow for the extraction and analysis of OPC-6-CoA from plant tissues.
Step-by-Step Methodology

1. Plant Tissue Collection and Preparation: a. Harvest fresh plant tissue (e.g., roots, leaves, flowers, seeds) and immediately flash-freeze in liquid nitrogen to quench metabolic activity. b. Store samples at -80°C until extraction. c. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Metabolite Extraction: a. Weigh approximately 50-100 mg of the frozen, powdered tissue into a 2 mL microcentrifuge tube. b. Add 1 mL of ice-cold extraction buffer (e.g., 80% methanol in water). c. Add an internal standard (e.g., a commercially available, stable isotope-labeled acyl-CoA) to each sample for accurate quantification. d. Vortex vigorously for 1 minute to ensure thorough mixing. e. Incubate on ice for 20 minutes, with intermittent vortexing.

3. Sample Clarification: a. Centrifuge the samples at 14,000 x g for 15 minutes at 4°C. b. Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube. c. To ensure complete removal of proteins and cellular debris, a second centrifugation step under the same conditions is recommended.

4. LC-MS/MS Analysis: a. Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis. b. Employ a reverse-phase C18 column for chromatographic separation. c. The mobile phases typically consist of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid). d. Use a gradient elution method to achieve optimal separation of OPC-6-CoA from other metabolites. e. For the mass spectrometer, operate in positive ion mode and use Multiple Reaction Monitoring (MRM) for targeted quantification of OPC-6-CoA and the internal standard. The specific precursor-to-product ion transitions for OPC-6-CoA will need to be determined using a pure standard.

5. Data Analysis and Quantification: a. Integrate the peak areas for OPC-6-CoA and the internal standard in the resulting chromatograms. b. Calculate the response ratio (OPC-6-CoA peak area / internal standard peak area). c. Generate a standard curve using a series of known concentrations of an OPC-6-CoA standard. d. Determine the concentration of OPC-6-CoA in the plant tissue samples by comparing their response ratios to the standard curve. e. Normalize the results to the initial fresh weight of the tissue.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of OPC-6-CoA levels in different plant tissues. By combining a theoretical understanding of jasmonate physiology with a detailed experimental protocol, researchers are well-equipped to investigate the tissue-specific regulation of this important metabolic pathway. Future studies should aim to generate quantitative data for OPC-6-CoA across a variety of plant species and in response to a range of developmental and environmental cues. Such data will be invaluable for elucidating the intricate regulatory networks that govern plant growth, development, and defense.

References

  • Jasmonic acid is a plant hormone involved in plant defense and development. It is derived from α-linolenic acid through the octadecanoid pathway. Jasmonic acid regulates processes like photosynthesis, root and shoot growth, seed germination, development, and flowering. It triggers defense responses and is also involved in senescence, tendril coiling, flower development, and leaf abscission. Jasmonic acid induces

A Comparative Guide to Validating the Role of OPC-6-CoA in Jasmonate Signaling Using Knockout Mutants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the function of 3-oxo-2-(2'-pentenyl)-cyclopentane-1-hexanoic acid-CoA (OPC-6-CoA) in the jasmonate (JA) signaling pathway through the strategic use of knockout mutants. We will delve into the experimental design, from mutant generation to in-depth phenotypic and biochemical analyses, comparing the expected outcomes with well-characterized mutants in the JA pathway.

The Jasmonate Biosynthesis Pathway: Pinpointing OPC-6-CoA

Jasmonates are a class of lipid-derived hormones that are crucial for regulating a wide array of plant processes, including growth, development, and defense against biotic and abiotic stresses.[1][2] The biosynthesis of jasmonic acid, the most well-known jasmonate, is a multi-step process that begins in the chloroplast and concludes in the peroxisome.[3][4]

The final stages of JA biosynthesis occur in the peroxisome and involve a series of β-oxidation reactions.[5][6] After its formation from 12-oxo-phytodienoic acid (OPDA) and subsequent activation to its CoA ester, 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) undergoes β-oxidation.[7] This process sequentially shortens the carboxylic acid side chain, with OPC-6-CoA being a key intermediate. The conversion of OPC-6-CoA is a critical step leading to the formation of jasmonic acid.

To definitively establish the role of OPC-6-CoA, it is essential to identify and characterize the enzyme responsible for its metabolism. A powerful approach to achieve this is through the generation and analysis of knockout mutants for the candidate gene encoding this enzyme.

Jasmonate_Biosynthesis_Pathway Linolenic Acid Linolenic Acid 13-HPOT 13-HPOT Linolenic Acid->13-HPOT LOX 12,13-EOT 12,13-EOT 13-HPOT->12,13-EOT AOS OPDA OPDA 12,13-EOT->OPDA AOC OPC-8:0 OPC-8:0 OPDA->OPC-8:0 OPR3 OPC-8-CoA OPC-8-CoA OPC-8:0->OPC-8-CoA OPCL1 OPC-6-CoA OPC-6-CoA OPC-8-CoA->OPC-6-CoA ACX, MFP, KAT JA-CoA JA-CoA OPC-6-CoA->JA-CoA ACX, MFP, KAT (Hypothesized Target) JA JA JA-CoA->JA JA-Ile JA-Ile JA->JA-Ile JAR1 Signaling Signaling JA-Ile->Signaling

Caption: The Jasmonate Biosynthesis Pathway.

Experimental Validation: A Comparative Knockout Approach

The core of our validation strategy lies in comparing a newly generated knockout mutant for the putative OPC-6-CoA metabolizing enzyme (let's call it ocme for OPC-6-CoA Metabolizing Enzyme) with well-established mutants in the jasmonate pathway.

Part A: Generation and Molecular Confirmation of ocme Knockout Mutants

The CRISPR/Cas9 system has become a powerful and widely adopted tool for targeted gene editing in plants.[8] It allows for the creation of specific gene knockouts with high efficiency.

Experimental Protocol: CRISPR/Cas9-mediated Knockout of OCME

  • Target Selection and Guide RNA (gRNA) Design:

    • Identify the candidate OCME gene in the target organism (e.g., Arabidopsis thaliana).

    • Design two gRNAs targeting conserved exons to create a deletion, maximizing the likelihood of a complete loss of function.[9]

  • Vector Construction:

    • Clone the designed gRNAs into a plant expression vector containing the Cas9 nuclease gene.[8]

  • Plant Transformation:

    • Introduce the CRISPR/Cas9 construct into plants, for instance, using the Agrobacterium tumefaciens-mediated floral dip method for Arabidopsis.[9]

  • Selection of Transformants:

    • Select transgenic T1 plants using a selectable marker present on the vector (e.g., herbicide resistance).[9]

  • Molecular Screening and Validation:

    • PCR-based screening: Use primers flanking the target region to identify plants with the desired deletion.

    • Sanger Sequencing: Sequence the PCR products to confirm the precise nature of the mutation (e.g., deletion, frameshift).[8][10]

    • Quantitative Real-Time PCR (qRT-PCR): Measure the transcript levels of OCME in confirmed mutants to verify gene knockout at the mRNA level.

    • Western Blot: If an antibody for the OCME protein is available, perform a Western blot to confirm the absence of the protein in the knockout lines.[10][11]

  • Generation of Homozygous Lines:

    • Self-pollinate the confirmed T1 heterozygous or chimeric mutants and screen the T2 generation to identify homozygous knockout lines that have segregated away the Cas9 transgene to prevent further mutations.[12]

Knockout_Validation_Workflow gRNA Design gRNA Design Vector Construction Vector Construction gRNA Design->Vector Construction Plant Transformation Plant Transformation Vector Construction->Plant Transformation T1 Selection T1 Selection Plant Transformation->T1 Selection Genomic DNA Extraction Genomic DNA Extraction T1 Selection->Genomic DNA Extraction PCR Screening PCR Screening Genomic DNA Extraction->PCR Screening Deletion Check Sanger Sequencing Sanger Sequencing PCR Screening->Sanger Sequencing Mutation Confirmation Identify Homozygous T2 Identify Homozygous T2 Sanger Sequencing->Identify Homozygous T2 Self-pollinate T1 RNA Extraction RNA Extraction Identify Homozygous T2->RNA Extraction Protein Extraction Protein Extraction Identify Homozygous T2->Protein Extraction qRT-PCR qRT-PCR RNA Extraction->qRT-PCR Transcript Level Validated Knockout Line Validated Knockout Line qRT-PCR->Validated Knockout Line Western Blot Western Blot Protein Extraction->Western Blot Protein Absence Western Blot->Validated Knockout Line

Caption: Knockout Generation and Validation Workflow.

Part B: Comparative Phenotypic Analysis

A key aspect of validating the role of OPC-6-CoA is to compare the phenotype of the ocme mutant with other known JA biosynthesis and signaling mutants.

MutantKey Gene FunctionExpected Phenotype of Knockout
ocme (hypothetical) Metabolism of OPC-6-CoA Similar to acx1/5 and opr3, potentially male sterile, insensitive to JA-mediated root growth inhibition, compromised defense against specific herbivores and necrotrophic pathogens.
opr3Reduction of OPDAMale sterile, insensitive to JA-mediated root growth inhibition, susceptible to some insects but resistant to others.[5]
acx1/5Acyl-CoA oxidase in β-oxidationMaintains resistance to some pathogens despite being blocked in later steps of JA synthesis.[5]
jar1Conjugation of JA to isoleucineReduced sensitivity to JA, impaired defense responses.[13]
coi1JA receptor componentCompletely insensitive to JA, male sterile, highly susceptible to herbivores and necrotrophic pathogens.[13][14]

Key Phenotypic Assays:

  • JA-mediated Root Growth Inhibition: Grow seedlings on media supplemented with methyl jasmonate (MeJA). Wild-type root growth is inhibited by MeJA, while JA-insensitive or biosynthesis mutants show reduced sensitivity.[15][16]

  • Fertility Analysis: Assess stamen development, pollen viability, and seed set. Many JA biosynthesis and signaling mutants are male sterile.[17]

  • Defense Response Assays:

    • Herbivory: Challenge plants with generalist herbivores like Spodoptera exigua and measure larval weight gain.[16][18]

    • Pathogen Infection: Inoculate plants with necrotrophic fungi such as Botrytis cinerea and quantify lesion size.[18]

  • Gene Expression Analysis: Measure the expression of JA-responsive marker genes (e.g., VSP2, PDF1.2) in response to wounding or MeJA treatment using qRT-PCR.

Part C: Comparative Biochemical Profiling

To directly confirm the role of OCME in OPC-6-CoA metabolism, it is crucial to analyze the levels of jasmonates and their precursors in the ocme mutant compared to wild-type and other mutants.

Methodology: LC-MS/MS Analysis of Jasmonates

  • Sample Collection: Collect leaf tissue from wild-type, ocme, opr3, and coi1 plants, both under normal conditions and after wounding.

  • Extraction: Extract phytohormones using an appropriate solvent system (e.g., methanol/water/formic acid).

  • Quantification: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of JA, JA-Ile, OPDA, and, if standards are available, OPC-6-CoA.

Plant LineExpected OPDA LevelExpected OPC-6-CoA LevelExpected JA/JA-Ile Level
Wild-Type Low (basal), High (induced)Low (transient intermediate)Low (basal), High (induced)
ocme (hypothetical) Low (basal), High (induced)Accumulated Significantly Reduced
opr3AccumulatedNot synthesizedDrastically Reduced
coi1Low (basal), High (induced)Low (transient intermediate)Low (basal), High (induced)

Interpreting the Data: Building a Cohesive Picture

The validation of OPC-6-CoA's role in jasmonate signaling is achieved by synthesizing the molecular, phenotypic, and biochemical data.

  • Confirmation of Gene Function: The accumulation of OPC-6-CoA and a significant reduction in downstream products (JA, JA-Ile) in the ocme mutant would provide strong evidence that the targeted gene encodes an enzyme that metabolizes OPC-6-CoA.

  • Linking Phenotype to Biochemistry: A JA-insensitive phenotype (e.g., resistance to MeJA-induced root growth inhibition, increased susceptibility to herbivores) in the ocme mutant, coupled with low JA/JA-Ile levels, would directly link the metabolic step to the physiological response.

  • Understanding the Pathway: Comparing the ocme phenotype to that of opr3 and acx1/5 can provide insights into the relative importance of different intermediates in the pathway and whether precursors like OPDA have signaling roles independent of JA.[5]

Conclusion

This guide outlines a robust, multi-faceted approach to validate the role of OPC-6-CoA in jasmonate signaling. By combining the precision of CRISPR/Cas9-mediated gene knockout with comparative phenotypic and biochemical analyses, researchers can definitively place a novel enzyme within the jasmonate biosynthesis pathway and elucidate its physiological significance. This structured, self-validating experimental design is crucial for advancing our fundamental understanding of plant hormone signaling and for potential applications in crop improvement and drug development.

References

  • Generation of Targeted Knockout Mutants in Arabidopsis thaliana Using CRISPR/Cas9 - PMC - NIH. (2017-07-05). Available from: [Link]

  • Bioassays for assessing jasmonate-dependent defenses triggered by pathogens, herbivorous insects, or beneficial rhizobacteria - PubMed. Available from: [Link]

  • Differential regulation of jasmonate responses in multiple jaz mutants - PMC. Available from: [Link]

  • Differential regulation of jasmonate responses in multiple jaz mutants - ScienceOpen. Available from: [Link]

  • Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products - MDPI. Available from: [Link]

  • Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action | Plant Physiology | Oxford Academic. Available from: [Link]

  • Jasmonate Signaling: Toward an Integrated View - PMC - NIH. Available from: [Link]

  • Comparison of the Sensitivity of Arabidopsis Mutants to MeJA. - ResearchGate. Available from: [Link]

  • Generation of a Collection of Mutant Tomato Lines Using Pooled CRISPR Libraries | Plant Physiology | Oxford Academic. Available from: [Link]

  • Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PubMed Central. Available from: [Link]

  • Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato. Available from: [Link]

  • Jasmonate signaling: a conserved mechanism of hormone sensing - PMC - PubMed Central. Available from: [Link]

  • Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones - MDPI. Available from: [Link]

  • Jasmonate Signaling Pathway - ResearchGate. (2025-08-06). Available from: [Link]

  • Using CRISPR-Cas9 to Construct Knockout Mutants in DNA-Repair Genes in Arabidopsis thaliana - UNL MediaHub. (2021-03-28). Available from: [Link]

  • Jasmonate Biosynthesis, Perception and Function in Plant Development and Stress Responses - ResearchGate. Available from: [Link]

  • Can anyone suggest how I can make a knockout in Arabidopsis? - ResearchGate. (2015-03-12). Available from: [Link]

  • Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription - Oxford Academic. Available from: [Link]

  • 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis - NIH. Available from: [Link]

  • 5 ways to validate and extend your research with Knockout Cell Lines - Horizon Discovery. Available from: [Link]

  • Knockout of CAFFEOYL-COA 3-O-METHYLTRANSFERASE 6/6L enhances the S/G ratio of lignin monomers and disease resistance in Nicotiana tabacum - Frontiers. (2023-10-04). Available from: [Link]

  • How to Validate Gene Knockout Efficiency: Methods & Best Practices - Patsnap Synapse. (2025-04-29). Available from: [Link]

  • Knockout of CAFFEOYL-COA 3-O-METHYLTRANSFERASE 6/6L enhances the S/G ratio of lignin monomers and disease resistance in Nicotiana tabacum - NIH. (2023-10-05). Available from: [Link]

  • Validation of Protein Knockout in Mutant Zebrafish Lines Using In Vitro Translation Assays. Available from: [Link]

  • Webinar series - Validate Antibodies using Knockout (KO) lysates - YouTube. (2018-07-11). Available from: [Link]

  • Human knockouts and phenotypic analysis in a cohort with a high rate of consanguinity. (2017-10-12). Available from: [Link]

  • Acyl-CoA profiles in pahx Arabidopsis mutants plants during growth... - ResearchGate. Available from: [Link]

  • (PDF) Arabidopsis Mutants in Short- and Medium-chain Acyl-CoA Oxidase Activities Accumulate Acyl-CoAs and Reveal That Fatty Acid -Oxidation Is Essential for Embryo Development - ResearchGate. (2025-08-06). Available from: [Link]

Sources

A Senior Application Scientist's Guide to Acyl-CoA Oxidase (ACX) Isoform Specificity: A Comparative Analysis of OPC-6-CoA and OPC-8-CoA Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Generalities in Peroxisomal β-Oxidation

For researchers in metabolic engineering and drug development, understanding enzyme specificity is paramount. Within the intricate network of plant biochemistry, the peroxisomal β-oxidation pathway is a critical hub for processes ranging from fatty acid catabolism to the synthesis of vital signaling molecules.[1] The first and rate-limiting step of this pathway is catalyzed by a family of FAD-dependent enzymes known as acyl-CoA oxidases (ACXs).[2] While it is well-established that different ACX isoforms exhibit preferences for short-, medium-, or long-chain fatty acyl-CoAs, a deeper level of specificity is crucial for understanding their precise physiological roles.

This guide provides an in-depth comparison of the substrate specificity of key ACX isoforms for two critical intermediates in the biosynthesis of jasmonic acid (JA): 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-hexanoic acid-CoA (OPC-6-CoA) and 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid-CoA (OPC-8-CoA).[3][4] Understanding which isoforms preferentially metabolize these substrates is essential for elucidating the nuanced regulation of plant defense and developmental pathways.[5] We will explore the functional implications of this specificity and provide a robust, field-proven experimental workflow for characterizing these enzymes in your own laboratory.

The Key Players: ACX Isoforms and Jasmonate Precursors

The plant hormone jasmonic acid is synthesized via the octadecanoid pathway, which begins in the chloroplast and concludes in the peroxisome.[1][6] The final steps involve the β-oxidation of the carboxylic acid side chains of the cyclopentanone precursors, OPC-8:0 and OPC-6:0.[7]

  • OPC-8-CoA: Derived from α-linolenic acid (18:3), this C18 precursor undergoes three cycles of β-oxidation to yield JA.[4]

  • OPC-6-CoA: Derived from hexadecatrienoic acid (16:3), this C16 precursor requires two cycles of β-oxidation to produce JA.[7][8]

The entry of these molecules into the β-oxidation spiral is catalyzed by ACX. In the model organism Arabidopsis thaliana, there are six characterized ACX genes, each with distinct yet sometimes overlapping functions.[2][9] The differential expression and substrate preferences of these isoforms allow for fine-tuned control over various metabolic fluxes.

Jasmonic_Acid_Biosynthesis_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome FA_18_3 α-Linolenic Acid (18:3) OPDA OPDA FA_18_3->OPDA LOX, AOS, AOC FA_16_3 Hexadecatrienoic Acid (16:3) dnOPDA dnOPDA FA_16_3->dnOPDA LOX, AOS, AOC OPDA_p OPDA OPDA->OPDA_p Transport (CTS/PXA1) dnOPDA_p dnOPDA dnOPDA->dnOPDA_p Transport OPC8 OPC-8:0 OPDA_p->OPC8 OPR3 OPC6 OPC-6:0 dnOPDA_p->OPC6 OPR3 OPC8_CoA OPC-8-CoA OPC8->OPC8_CoA OPCL1 OPC6_CoA OPC-6-CoA OPC6->OPC6_CoA OPCL1 BetaOx1 1st β-Oxidation Cycle OPC8_CoA->BetaOx1 ACX, MFP, KAT BetaOx2 2nd β-Oxidation Cycle OPC6_CoA->BetaOx2 ACX, MFP, KAT BetaOx1->BetaOx2 BetaOx3 3rd β-Oxidation Cycle BetaOx2->BetaOx3 JA_CoA Jasmonoyl-CoA BetaOx3->JA_CoA JA Jasmonic Acid JA_CoA->JA Release caption Fig 1. The terminal steps of Jasmonic Acid biosynthesis. ACX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Acquisition & Analysis Reagents 1. Prepare Reagents - Assay Buffer - Purified ACX Isoform - Substrate Stocks (OPC-6/8-CoA) - HRP, FAD, 4-AAP, Phenol Mix 2. Assemble Reaction Mix (Buffer, FAD, HRP, 4-AAP, Phenol) in Cuvette Reagents->Mix Enzyme 3. Add Purified ACX Isoform Equilibrate to 30°C Mix->Enzyme Start 4. Initiate Reaction Add Substrate (OPC-6-CoA or OPC-8-CoA) Enzyme->Start Reaction ACX Reaction: Acyl-CoA + O₂ → 2-trans-Enoyl-CoA + H₂O₂ Start->Reaction Coupling HRP Coupled Reaction: 2H₂O₂ + 4-AAP + Phenol → Quinoneimine Dye Reaction->Coupling H₂O₂ product Measure 5. Monitor Absorbance Continuous reading at 500 nm (Rate of color formation) Coupling->Measure Dye product Calculate 6. Calculate Initial Velocity (V₀) ΔA₅₀₀/min Measure->Calculate Kinetics 7. Determine Kinetic Parameters Plot V₀ vs. [Substrate] Calculate Km and Vmax Calculate->Kinetics caption Fig 2. Experimental workflow for ACX activity assay.

Caption: Fig 2. Experimental workflow for ACX activity assay.

Detailed Protocol: HRP-Coupled Spectrophotometric ACX Activity Assay

This protocol is adapted from established methods for assaying acyl-CoA oxidase activity. [10][11] 1. Materials & Reagents

  • Purified recombinant ACX isoform (heterologously expressed in E. coli or yeast and purified, e.g., via His-tag affinity chromatography). [12][13]* OPC-6-CoA and OPC-8-CoA substrate stocks (synthesized or commercially available).

  • Assay Buffer: 50 mM MES, pH 8.0.

  • Flavin adenine dinucleotide (FAD) stock: 1 mM in Assay Buffer. Rationale: FAD is an essential cofactor for ACX activity.

  • Horseradish Peroxidase (HRP): solution of ~100 units/mL in Assay Buffer.

  • 4-Aminoantipyrine (4-AAP) stock: ~1.6 mM in Assay Buffer.

  • Phenol stock: ~22 mM in Assay Buffer. Rationale: 4-AAP and phenol are substrates for HRP that produce a colored quinoneimine dye upon oxidation, which absorbs at 500 nm. [10]* Triton X-100: 10% (v/v) solution. Rationale: A non-ionic detergent used to prevent substrate aggregation and improve enzyme kinetics. [10]* Temperature-controlled spectrophotometer capable of reading at 500 nm.

2. Reagent Preparation

  • Reaction Cocktail (prepare fresh): For a 10 mL final volume, combine:

    • 9.0 mL Assay Buffer (50 mM MES, pH 8.0)

    • 2.4 mL 4-AAP/Phenol solution (from C and D)

    • 0.15 mL FAD solution (1 mM)

    • 0.3 mL HRP solution (100 units/mL)

    • 0.1 mL Triton X-100 solution (10%)

    • Adjust to the final volume with Assay Buffer and mix well.

3. Assay Procedure

  • Setup: Set the spectrophotometer to 30°C and to read absorbance at 500 nm.

  • Blank: To a cuvette, add 990 µL of the Reaction Cocktail. Add 10 µL of Assay Buffer (in place of enzyme). Let it equilibrate for 3 minutes. This will serve as your reagent blank.

  • Enzyme Addition: To a fresh cuvette, add 990 µL of the Reaction Cocktail. Add 10 µL of your purified ACX enzyme solution (concentration to be optimized to ensure a linear reaction rate). Mix by gentle inversion and incubate in the spectrophotometer for 3 minutes to equilibrate and record a baseline.

  • Initiate Reaction: Start the reaction by adding 10-50 µL of the substrate stock (OPC-6-CoA or OPC-8-CoA) to achieve the desired final concentration. The final reaction volume should be consistent across all assays.

  • Measure: Immediately begin recording the increase in absorbance at 500 nm continuously for 5-10 minutes.

  • Controls:

    • No-Substrate Control: Run a reaction with the enzyme but without adding any acyl-CoA substrate to check for any background oxidase activity.

    • No-Enzyme Control: Run a reaction with the highest concentration of substrate but no ACX enzyme to check for non-enzymatic oxidation.

4. Data Analysis

  • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔA₅₀₀/min).

  • Convert this rate to µmol/min using the molar extinction coefficient of the quinoneimine dye.

  • Repeat the assay using a range of substrate concentrations for both OPC-6-CoA and OPC-8-CoA.

  • Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate. Comparing the Vmax/Km (catalytic efficiency) for each substrate will provide a quantitative measure of the isoform's specificity.

Conclusion and Future Directions

The substrate specificity of ACX isoforms is a critical determinant in the regulation of jasmonic acid biosynthesis. While genetic studies have powerfully implicated ACX1 and ACX5 as the primary enzymes acting on JA precursors, biochemical data suggests that other isoforms like ACX2 and ACX3 may contribute under specific conditions, likely showing preferential activity based on the acyl-chain length of the precursor. [4]This functional diversification allows for a multi-layered and robust control of this essential signaling pathway.

For researchers aiming to modulate JA-related pathways for crop improvement or to identify novel herbicide targets, a thorough understanding of this specificity is not merely academic. The provided experimental workflow offers a reliable framework for generating the precise kinetic data needed to build predictive metabolic models and to screen for isoform-specific inhibitors. Future research focusing on the direct kinetic characterization of all ACX isoforms with these key substrates will be invaluable in fully mapping the intricate metabolic grid that governs plant health and defense.

References

  • Biochem Soc Trans. (2000). The Arabidopsis acyl-CoA oxidase gene family. Available at: [Link]

  • Wasternack, C., & Song, S. (2017). Jasmonic Acid Signaling Pathway in Plants. Journal of Plant Signaling and Behavior. Available at: [Link]

  • Schaller, F., & Stintzi, A. (2009). Enzymes in jasmonate biosynthesis – Structure, function, regulation. Phytochemistry. Available at: [Link]

  • Slideshare. (n.d.). Action and biosynthesis of jasmonic acid. Available at: [Link]

  • Schilmiller, A. L., et al. (2007). Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action. Plant Physiology. Available at: [Link]

  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany. Available at: [Link]

  • Turner, J. G., et al. (2002). The Jasmonate Signal Pathway. The Plant Cell. Available at: [Link]

  • Ahmad, P., et al. (2016). Jasmonate Biosynthesis, Perception and Function in Plant Development and Stress Responses. InTech. Available at: [Link]

  • Wasternack, C. (2010). Jasmonates. The Arabidopsis Book. Available at: [Link]

  • ResearchGate. (2023). Molecular Characterization of Acyl-CoA Oxidase (ACX) Family Genes in Maize Reveals Their Role in Disease Resistance. Available at: [Link]

  • ResearchGate. (n.d.). Heterologous expression, purification, and enzymatic assays for CA... Available at: [Link]

  • Wasternack, C. (2010). Jasmonates. BioOne Complete. Available at: [Link]

  • Chini, A., et al. (2018). The OPR3-independent pathway for JA biosynthesis is not essential for wound-induced JA accumulation in Arabidopsis. Journal of Experimental Botany. Available at: [Link]

  • BioAssay Systems. (n.d.). Fatty Acyl-CoA Assay Kit. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Plant acyl-CoA oxidase. Purification, characterization, and monomeric apoprotein. Available at: [Link]

  • Fischer, W. N. (2008). Heterelogous Expression of Plant Genes. Recent patents on biotechnology. Available at: [Link]

  • Kirsch, T., et al. (1986). Plant acyl-CoA oxidase. Purification, characterization, and monomeric apoprotein. The Journal of biological chemistry. Available at: [Link]

  • Pan, X., et al. (2017). Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes. Frontiers in Plant Science. Available at: [Link]

  • Adham, A. R., et al. (2005). Mutations in Arabidopsis acyl-CoA oxidase genes reveal distinct and overlapping roles in beta-oxidation. The Plant journal. Available at: [Link]

  • National Center for Biotechnology Information. (2023). ACX1 acyl-CoA oxidase 1 [Arabidopsis thaliana (thale cress)]. Available at: [Link]

  • MDPI. (2023). Molecular Characterization of Acyl-CoA Oxidase (ACX) Family Genes in Maize Reveals Their Role in Disease Resistance. Available at: [Link]

  • Dave, A., et al. (2011). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell. Available at: [Link]

  • MDPI. (2022). Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins. Available at: [Link]

  • Liau, H., et al. (2021). Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins. Methods in enzymology. Available at: [Link]

  • MDPI. (2020). Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. Available at: [Link]

Sources

"cross-validation of LC-MS and spectrophotometric methods for OPC-6-CoA measurement"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of LC-MS and Spectrophotometric Methods for the Quantification of 3-(2-decanoyl-3-isocyanoguanidino) propanoyl-CoA (OPC-6-CoA)

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison and cross-validation of two common analytical techniques for the quantification of 3-(2-decanoyl-3-isocyanoguanidino) propanoyl-CoA (OPC-6-CoA), a critical intermediate in various metabolic pathways: Liquid Chromatography-Mass Spectrometry (LC-MS) and spectrophotometry. For researchers and professionals in drug development and metabolic studies, selecting the appropriate analytical method is paramount for generating reliable and accurate data. This document will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a robust framework for their cross-validation, ensuring data integrity and comparability across different analytical platforms.

Introduction to OPC-6-CoA and the Imperative for Accurate Quantification

OPC-6-CoA is a synthetically derived acyl-CoA analogue that has been investigated for its potential therapeutic effects, including the inhibition of carnitine palmitoyltransferase I (CPT-I), an enzyme crucial for fatty acid metabolism. Accurate measurement of OPC-6-CoA concentrations in biological matrices is essential for pharmacokinetic studies, understanding its mechanism of action, and evaluating its efficacy and safety. The choice between a highly specific and sensitive method like LC-MS and a more accessible, higher-throughput method like spectrophotometry depends on the specific research question, the required level of sensitivity, and the available resources. This guide provides the necessary framework to make an informed decision and to validate the chosen methods rigorously.

Methodologies for OPC-6-CoA Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Specificity and Sensitivity

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering unparalleled specificity and sensitivity for the quantification of small molecules like OPC-6-CoA.

Principle: The sample is first injected into an LC system where OPC-6-CoA is separated from other matrix components on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer, where the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Quantification is typically achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where a specific precursor ion of OPC-6-CoA is selected and fragmented, and a specific product ion is monitored. This high degree of specificity minimizes interference from other molecules in the sample.

Experimental Workflow: LC-MS Quantification of OPC-6-CoA

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis s1 Biological Matrix (e.g., Plasma, Tissue Homogenate) s2 Protein Precipitation (e.g., Acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Collection s3->s4 s5 Dilution with Mobile Phase s4->s5 lc HPLC Separation (C18 Column) s5->lc ms Mass Spectrometry (ESI+, MRM Mode) lc->ms da Peak Integration & Quantification (Internal Standard Calibration) ms->da

Caption: LC-MS workflow for OPC-6-CoA analysis.

Detailed Protocol: LC-MS Method

  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled OPC-6-CoA).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate OPC-6-CoA from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for OPC-6-CoA and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of OPC-6-CoA to the internal standard against the concentration of the standards.

    • Determine the concentration of OPC-6-CoA in the samples from the calibration curve using a linear regression model.

Spectrophotometry: A High-Throughput Alternative

Spectrophotometric assays for coenzyme A (CoA) and its derivatives often rely on the measurement of the thiol group. A common method utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with free thiols to produce a colored product, 2-nitro-5-thiobenzoate (TNB), that can be quantified by measuring its absorbance at 412 nm.

Principle: The ester bond of OPC-6-CoA is first hydrolyzed to release free CoA. The free CoA then reacts with DTNB in a stoichiometric manner. The amount of TNB produced is directly proportional to the amount of CoA released, and thus to the initial amount of OPC-6-CoA in the sample.

Experimental Workflow: Spectrophotometric Quantification of OPC-6-CoA

cluster_prep_spec Sample Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Analysis sp1 Biological Sample sp2 Hydrolysis Step (to release free CoA) sp1->sp2 r1 Addition of DTNB (Ellman's Reagent) sp2->r1 r2 Incubation r1->r2 m1 Absorbance Reading (at 412 nm) r2->m1 m2 Quantification (Standard Curve) m1->m2

Caption: Spectrophotometric workflow for OPC-6-CoA.

Detailed Protocol: Spectrophotometric Method

  • Sample Preparation and Hydrolysis:

    • Prepare samples and standards in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • To induce hydrolysis of the thioester bond of OPC-6-CoA, incubate the samples at an alkaline pH (e.g., pH 12) for a defined period. Neutralize the samples afterward.

  • Colorimetric Reaction:

    • Prepare a working solution of DTNB in the reaction buffer.

    • In a 96-well plate, add the hydrolyzed samples and standards.

    • Add the DTNB working solution to each well to initiate the colorimetric reaction.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at 412 nm using a microplate reader.

    • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of OPC-6-CoA in the samples from the standard curve.

Performance Characteristics: A Head-to-Head Comparison

The choice of analytical method should be guided by a thorough understanding of their respective performance characteristics.

Parameter LC-MS Spectrophotometry Considerations
Specificity Very High (based on m/z)Low to Moderate (measures total thiols)Spectrophotometry is susceptible to interference from other thiol-containing molecules.
Sensitivity (LOD/LOQ) Very High (pg/mL to ng/mL)Moderate (µg/mL to mg/mL)LC-MS is superior for trace-level quantification.
Linearity Excellent over a wide dynamic rangeGood over a narrower rangeBoth methods can exhibit good linearity within their optimal concentration ranges.
Accuracy & Precision HighModerate to HighLC-MS generally offers better accuracy and precision due to the use of internal standards.
Throughput ModerateHighSpectrophotometric assays in a 96-well plate format are significantly faster for large sample numbers.
Cost & Complexity High (instrumentation and expertise)Low (readily available equipment)LC-MS requires a significant initial investment and skilled operators.

Cross-Validation of LC-MS and Spectrophotometric Methods

Cross-validation is a critical process to ensure that two different analytical methods provide comparable results. This is particularly important when switching between methods or when comparing data from different studies. The process involves analyzing the same set of samples using both methods and statistically comparing the results. This process should be guided by principles outlined in regulatory documents such as the FDA's Bioanalytical Method Validation Guidance.

Logical Flow of Cross-Validation

A Sample Set Selection (Covering the analytical range) B Analysis by LC-MS (Reference Method) A->B C Analysis by Spectrophotometry (Test Method) A->C D Data Compilation (Paired concentration data) B->D C->D E Statistical Analysis D->E F Correlation Analysis (Pearson or Spearman) E->F G Bland-Altman Plot (Agreement Assessment) E->G H Acceptance Criteria Evaluation F->H G->H I Method Comparability Decision H->I

Caption: Cross-validation process overview.

Step-by-Step Cross-Validation Protocol

  • Sample Selection: Prepare a set of at least 20 samples with OPC-6-CoA concentrations spanning the intended analytical range of both methods. These can be spiked samples in the relevant biological matrix.

  • Method Analysis: Analyze each sample using both the fully validated LC-MS method and the spectrophotometric method.

  • Data Evaluation:

    • Correlation Analysis: Plot the concentrations obtained from the spectrophotometric method against the concentrations from the LC-MS method. Calculate the Pearson or Spearman correlation coefficient (r). A value close to 1 indicates a strong positive correlation.

    • Bland-Altman Analysis: This statistical method assesses the agreement between two quantitative measurements. It involves plotting the difference between the two measurements for each sample against the average of the two measurements. The plot allows for the visualization of any systematic bias and the limits of agreement.

  • Acceptance Criteria:

    • Correlation Coefficient (r): Typically, r > 0.9 is considered acceptable, though this can vary depending on the application.

    • Bland-Altman Plot: The mean difference should be close to zero, and the majority of the data points should fall within the 95% limits of agreement (mean difference ± 1.96 * standard deviation of the differences).

Conclusion and Recommendations

Both LC-MS and spectrophotometry are viable methods for the quantification of OPC-6-CoA, each with its own set of advantages and limitations.

  • LC-MS is the method of choice for applications requiring high sensitivity and specificity, such as pharmacokinetic studies where low concentrations of the analyte are expected, and the sample matrix is complex. Its high cost and lower throughput are the main drawbacks.

  • Spectrophotometry offers a cost-effective and high-throughput alternative suitable for screening purposes or for studies where higher concentrations of OPC-6-CoA are present and potential interferences from other thiols are minimal or can be controlled for.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307–310. [Link]

A Comparative Guide to the OPC-6-CoA Pathway: Functional Divergence Between Monocots and Dicots

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The jasmonate (JA) signaling pathway is a critical regulator of plant defense and development.[1][2][3] Central to JA biosynthesis is a peroxisomal β-oxidation pathway that shortens the carboxylic acid side chain of JA precursors, such as 12-oxo-phytodienoic acid (OPDA). A key intermediate in the later stages of this process is 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-hexanoic acid-CoA, or OPC-6-CoA. While the core components of this pathway are conserved, emerging evidence points to significant functional divergences between monocotyledonous and dicotyledonous plants.[1][2] This guide provides an in-depth comparison of the OPC-6-CoA pathway in these two major plant lineages, synthesizing current knowledge and providing field-proven experimental protocols for researchers.

The Canonical Peroxisomal β-Oxidation Pathway for Jasmonate Synthesis

The biosynthesis of jasmonic acid from its precursor, α-linolenic acid, involves a series of enzymatic steps localized in the chloroplast and peroxisome.[3][4] The final stages, which occur exclusively in the peroxisome in higher plants, involve the conversion of OPDA to JA through reduction and three cycles of β-oxidation.[5][6][7]

The process begins with the import of OPDA into the peroxisome, a step facilitated by the ATP-binding cassette (ABC) transporter PXA1/CTS1.[7][8] Inside the peroxisome, the key steps are:

  • Reduction: 12-oxophytodienoate reductase 3 (OPR3) reduces the cyclopentenone ring of OPDA to form 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[7][9]

  • CoA Ligation: OPC-8:0 is activated by ligation to Coenzyme A, forming OPC-8:0-CoA. This reaction is catalyzed by OPC-8:0-CoA Ligase 1 (OPCL1).[7][10] This is the entry point into the β-oxidation spiral.

  • β-Oxidation Cycles: A sequence of three enzymatic reactions—acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT)—shortens the octanoic acid side chain by two carbons in each cycle.[7][9][11] The intermediate after the first cycle is OPC-6-CoA.

  • Thioesterase Activity: The final product, jasmonoyl-CoA, is cleaved by a yet-to-be-fully-characterized thioesterase to release free (+)-7-iso-JA.

Canonical_Pathway Canonical JA Biosynthesis Pathway (Peroxisome) cluster_peroxisome Peroxisome Matrix OPDA OPDA OPR3 OPR3 OPDA->OPR3 OPC8 OPC-8:0 OPR3->OPC8 OPCL1 OPCL1 OPC8->OPCL1 OPC8_CoA OPC-8:0-CoA OPCL1->OPC8_CoA BetaOx1 β-Oxidation I (ACX, MFP, KAT) OPC8_CoA->BetaOx1 OPC6_CoA OPC-6-CoA BetaOx1->OPC6_CoA BetaOx2 β-Oxidation II (ACX, MFP, KAT) OPC6_CoA->BetaOx2 OPC4_CoA OPC-4-CoA BetaOx2->OPC4_CoA BetaOx3 β-Oxidation III (ACX, MFP, KAT) OPC4_CoA->BetaOx3 JA_CoA Jasmonoyl-CoA BetaOx3->JA_CoA Thioesterase Thioesterase JA_CoA->Thioesterase JA Jasmonic Acid Thioesterase->JA Outside->OPDA PXA1/CTS1 Transporter Experimental_Workflow Experimental Workflow for Pathway Comparison cluster_plant Plant Material (Monocot vs. Dicot) cluster_analysis Downstream Analysis Plant_Material 1. Select Species (e.g., Rice vs. Arabidopsis) Treatment 2. Apply Stress (e.g., Wounding, MeJA) Plant_Material->Treatment RNA_Extraction 3a. RNA Extraction Treatment->RNA_Extraction Protein_Extraction 3b. Protein Extraction Treatment->Protein_Extraction Metabolite_Extraction 3c. Metabolite Extraction Treatment->Metabolite_Extraction qRT_PCR 4a. qRT-PCR Analysis (OPR3, OPCL1, ACX1) RNA_Extraction->qRT_PCR Enzyme_Assay 4b. Enzyme Activity Assay (e.g., OPCL1) Protein_Extraction->Enzyme_Assay LC_MS 4c. LC-MS/MS Profiling (JA, OPDA, OPC-6) Metabolite_Extraction->LC_MS Data_Integration 5. Data Integration & Comparative Analysis qRT_PCR->Data_Integration Enzyme_Assay->Data_Integration LC_MS->Data_Integration

Caption: A generalized workflow for comparing the OPC-6-CoA pathway.

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol allows for the sensitive quantification of transcript levels for key pathway genes. [12]

  • Causality: Gene expression levels are a primary indicator of pathway activation. Comparing the induction kinetics of genes like OPR3, OPCL1, and ACX1 between a monocot and a dicot after a defined stimulus (e.g., wounding) reveals fundamental differences in transcriptional regulation.

Step-by-Step Methodology:

  • Sample Collection: Harvest tissue from treated (e.g., 1 hour post-wounding) and control plants. Immediately flash-freeze in liquid nitrogen to preserve RNA integrity.

  • RNA Extraction: Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. Include a DNase treatment step to eliminate genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit).

  • Primer Design: Design gene-specific primers for target genes (OPR3, OPCL1, ACX1) and a stable reference gene (e.g., Actin or PEX4). Primers should span an exon-exon junction to prevent amplification of any residual gDNA.

  • qRT-PCR Reaction: Perform qRT-PCR using a SYBR Green-based master mix. A typical reaction includes: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and nuclease-free water to a final volume of 20 µL.

  • Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method.

    • Self-Validation: Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase (-RT) control to verify the absence of gDNA amplification. Run a melt curve analysis to ensure primer specificity.

Protocol 2: LC-MS/MS for Metabolite Profiling

This protocol enables the absolute quantification of JA and its precursors, providing a direct readout of pathway flux. [13][14][15]

  • Causality: The accumulation or depletion of metabolites like OPDA and JA directly reflects the enzymatic activity of the pathway. For example, a buildup of OPC-8 in an opcl1 mutant confirms the enzyme's function. [10]Comparing these profiles between species reveals differences in metabolic flux and potential bottlenecks.

Step-by-Step Methodology:

  • Sample Preparation: Homogenize ~50 mg of frozen plant tissue. [13][15]2. Extraction: Extract metabolites with an appropriate solvent, often an acidified methanol/water mixture. [16]Spike the sample with a known amount of stable isotope-labeled internal standards (e.g., d6-JA, d5-OPDA) for accurate quantification.

  • Purification (SPE): Clean up the extract using Solid Phase Extraction (SPE) to remove interfering compounds. A mixed-mode C18/anion exchange column is often effective. [13][15]4. LC-MS/MS Analysis:

    • Separate the metabolites using reverse-phase ultra-performance liquid chromatography (UPLC). [13] * Detect and quantify the compounds using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity.

  • Data Analysis: Quantify each analyte by comparing its peak area to that of its corresponding labeled internal standard.

    • Self-Validation: The use of internal standards corrects for variations in extraction efficiency and matrix effects. A standard curve with authentic compounds must be run to ensure linearity and determine the limits of quantification (LOQ). [15]

Conclusion and Future Directions

The core enzymatic machinery for converting OPC-6-CoA to jasmonic acid is fundamentally conserved between monocots and dicots. However, the evidence points towards significant divergence in the size of the associated gene families and the dynamics of their transcriptional regulation. [1][2][17]These differences likely evolved to fine-tune plant responses to the distinct sets of biotic and abiotic stresses encountered by each lineage.

Future research should focus on detailed biochemical characterization of the monocot-specific isoforms of ACX, MFP, and KAT to determine their substrate specificities and kinetic parameters. Furthermore, comparative proteomics and phosphoproteomics will be invaluable for uncovering post-translational regulatory mechanisms that differ between these plant groups, providing a more complete picture of how this vital signaling pathway is controlled.

References

  • Ahmad, P., et al. (2013). Jasmonate biosynthesis and signaling in monocots: a comparative overview. PubMed. Available at: [Link]

  • Zhang, L., et al. (2022). Regulation and integration of plant jasmonate signaling: a comparative view of monocot and dicot. PubMed. Available at: [Link]

  • Ullah, A., et al. (2021). Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. MDPI. Available at: [Link]

  • Yan, J., et al. (2019). Jasmonic Acid Signaling Pathway in Plants. PMC - NIH. Available at: [Link]

  • Glauser, G., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. PubMed Central. Available at: [Link]

  • Unknown. (n.d.). Mitochondrial and peroxisomal -oxidation capacities of organs from a non-oilseed plant. Google.
  • Mielke, S., et al. (n.d.). Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. Springer Protocols. Available at: [Link]

  • Unknown. (2016). Synthesis of jasmonates and derivatives to study plant signaling: Activation, translocation and shutdown mechanisms Dissertation. Google.
  • Hu, Z., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. MDPI. Available at: [Link]

  • Glauser, G., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. ResearchGate. Available at: [Link]

  • MSU Mass Spectrometry and Metabolomics Core. (2019). PROTOCOL: Extraction of phytohormones for subsequent LC/MS/MS analysis. Michigan State University. Available at: [Link]

  • Pan, L., et al. (2010). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Poirier, Y., et al. (2006). Peroxisomal beta-oxidation--a metabolic pathway with multiple functions. PubMed. Available at: [Link]

  • Unknown. (n.d.). RT-qPCR analysis of the expression of Jasmonate signaling marker genes... ResearchGate. Available at: [Link]

  • Koo, A. J., & Howe, G. A. (2009). Role of Peroxisomal β-Oxidation in the Production of Plant Signaling Compounds. Landes Bioscience. Available at: [Link]

  • Unknown. (n.d.). qPCR of jasmonate biosynthesis genes. Total RNA from 8-week-old... ResearchGate. Available at: [Link]

  • Kunz, H. H., et al. (2009). ABC Transporter PXA1 and Peroxisomal β-Oxidation Are Vital for Metabolism in Mature Leaves of Arabidopsis during Extended Darkness. The Plant Cell. Available at: [Link]

  • Kienow, L., et al. (2008). Jasmonates meet fatty acids: functional analysis of a new acyl-coenzyme A synthetase family from Arabidopsis thaliana. Journal of Experimental Botany. Available at: [Link]

  • Ferdous, J., et al. (2017). Development of marker genes for jasmonic acid signaling in shoots and roots of wheat. PeerJ. Available at: [Link]

  • L-T-Tan, et al. (2023). Discovery of tomato UDP-glucosyltransferases involved in bioactive jasmonate homeostasis using limited proteolysis-coupled mass. bioRxiv. Available at: [Link]

  • Ramírez-Estrada, K., et al. (2015). Transcript profiling of jasmonate-elicited Taxus cells reveals a b-phenylalanine-CoA ligase. e-Repositori UPF. Available at: [Link]

  • Jiang, S., et al. (2024). Engineering yeast for the de novo synthesis of jasmonates. UC Berkeley. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). OPR3 oxophytodienoate-reductase 3 [Arabidopsis thaliana (thale cress)]. NCBI Gene. Available at: [Link]

  • Schaller, F., et al. (2008). Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action. Plant Physiology. Available at: [Link]

  • Li, S., et al. (2012). OPR3 is expressed in phloem cells and is vital for lateral root development in Arabidopsis. ResearchGate. Available at: [Link]

  • Baxter, I., et al. (2003). Genomic Comparison of P-Type ATPase Ion Pumps in Arabidopsis and Rice. PMC - NIH. Available at: [Link]

  • Shiu, S. H., et al. (2004). Comparative Analysis of the Receptor-Like Kinase Family in Arabidopsis and Rice. The Plant Cell. Available at: [Link]

  • Unknown. (n.d.). The isoform numbers of the key enzymes in Arabidopsis (At) and rice are indicated. ResearchGate. Available at: [Link]

  • Untamed Science. (2012). Monocots vs Dicots Explained. YouTube. Available at: [Link]

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A Senior Application Scientist's Guide to Evaluating the Differential Gene Expression Effects of OPC-6-CoA Versus Jasmonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: Dissecting the Jasmonate Signaling Cascade

The jasmonate family of phytohormones, including jasmonic acid (JA) and its precursors, are pivotal lipid-derived signaling molecules that orchestrate a wide array of plant defense and developmental processes.[1] The canonical signaling pathway is understood to be activated by the bioactive conjugate, (+)-7-iso-Jasmonoyl-L-isoleucine (JA-Ile), which is synthesized from JA.[2] This activation hinges on the perception of JA-Ile by the SCF-COI1 E3 ubiquitin ligase complex, which subsequently targets JASMONATE-ZIM DOMAIN (JAZ) repressor proteins for degradation by the 26S proteasome.[3][4] This degradation liberates transcription factors, such as MYC2, to initiate the expression of a vast suite of JA-responsive genes.[2][5]

However, the signaling activities of JA precursors, such as 12-oxophytodienoic acid (OPDA), have been shown to elicit distinct, JA-independent responses.[6] This guide focuses on another critical intermediate, 3-oxo-2-(2'-pentenyl)-cyclopentane-1-hexanoic acid, or OPC-6-CoA, a direct precursor to JA within the peroxisome following two rounds of β-oxidation.[7] While JA is the well-established canonical hormone, the direct signaling capacity of its immediate precursors is an area of active investigation. Understanding whether OPC-6-CoA possesses intrinsic signaling activity or if its effects are solely a consequence of its conversion to JA is critical for a nuanced understanding of the jasmonate signaling network.

This guide provides a comprehensive framework for designing and executing experiments to rigorously compare the effects of exogenously applied OPC-6-CoA and jasmonic acid on global gene expression in the model plant Arabidopsis thaliana.

Mechanistic Background: A Tale of Two Molecules

The biosynthesis of JA from its precursor, α-linolenic acid, is a multi-step process spanning the chloroplast and peroxisome.[8] Within the peroxisome, OPDA is reduced and then undergoes β-oxidation to yield JA.[7] OPC-6-CoA is an intermediate in this β-oxidation cascade.[9][10] The central hypothesis to be tested is whether OPC-6-CoA can directly modulate gene expression, or if its activity is entirely dependent on its conversion to JA.

The established jasmonate signaling pathway culminates in the binding of JA-Ile to the COI1 receptor, leading to the degradation of JAZ repressors and the subsequent activation of transcription factors.[11] If OPC-6-CoA has its own signaling activity, it may interact with different receptors or signaling components, leading to a unique transcriptional signature compared to JA. Conversely, if its effects are solely due to its conversion to JA, the resulting gene expression profiles should be largely overlapping, perhaps with kinetic differences.

To visualize this relationship, the following diagram outlines the terminal steps of the JA biosynthesis pathway and the canonical signaling cascade.

Jasmonate_Pathway cluster_peroxisome Peroxisome cluster_nucleus Nucleus OPDA OPDA OPR3 OPR3 OPDA->OPR3 OPC8_CoA OPC-8:CoA OPR3->OPC8_CoA BetaOx1 β-oxidation (1 cycle) OPC8_CoA->BetaOx1 OPC6_CoA OPC-6:CoA BetaOx1->OPC6_CoA BetaOx2 β-oxidation (1 cycle) OPC6_CoA->BetaOx2 JA_CoA JA-CoA BetaOx2->JA_CoA Thioesterase Thioesterase JA_CoA->Thioesterase JA Jasmonic Acid (JA) Thioesterase->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Ile JAR1->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Degradation MYC2 MYC2 (TF) JAZ->MYC2 Repression Repression Response JA-Responsive Gene Expression MYC2->Response Activation

Figure 1: Simplified Jasmonate Biosynthesis and Signaling Pathway.

Experimental Design: A Robust Comparative Framework

To dissect the differential effects of OPC-6-CoA and JA, a well-controlled experiment utilizing global transcriptomic analysis (RNA-seq) is the method of choice. This approach provides an unbiased, genome-wide view of gene expression changes.

Model System: Arabidopsis thaliana (Col-0 ecotype) is an ideal model due to its well-annotated genome, rapid life cycle, and the availability of genetic resources.

Treatment Groups: A robust experimental design should include the following treatment groups to isolate the specific effects of each compound.

Group ID Treatment Rationale
1Mock (solvent control)Establishes the baseline gene expression profile.
2Jasmonic Acid (JA)Provides the canonical JA-induced gene expression profile for comparison.
3OPC-6-CoATests the direct and indirect effects of the precursor molecule.
4OPC-6-CoA + InhibitorOptional but recommended: Use of a hypothetical, specific inhibitor of the final β-oxidation step to isolate the effects of OPC-6-CoA from its conversion to JA.

Time Course: A time-course experiment is crucial to capture both early and late transcriptional responses. Suggested time points include 0 hr (baseline), 1 hr, 3 hr, and 6 hr post-treatment.

Biological Replicates: A minimum of three biological replicates per treatment group and time point is essential for statistical power and to account for biological variability.[12]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting this comparative analysis.

Protocol 1: Plant Growth and Treatment
  • Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana (Col-0) seeds and plate them on half-strength Murashige and Skoog (MS) medium.[13]

  • Growth Conditions: Grow seedlings for 10-14 days under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Treatment Application: Prepare stock solutions of JA and OPC-6-CoA. On the day of the experiment, dilute to the final working concentration (e.g., 50 µM) in the liquid MS medium. The mock control should contain the same concentration of the solvent used to dissolve the compounds.

  • Harvesting: At each designated time point, harvest whole seedlings from the liquid culture, gently blot dry, and immediately flash-freeze in liquid nitrogen. Store at -80°C until RNA extraction.

Protocol 2: RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Extract total RNA from the frozen seedling tissue using a reputable plant RNA extraction kit, ensuring to include a DNase treatment step to remove genomic DNA contamination.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA (RIN > 8) is crucial for reliable RNA-seq results.

  • Library Preparation: Prepare RNA-seq libraries from 1 µg of total RNA using a standard commercial kit with poly(A) selection to enrich for mRNA.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million single-end 50 bp reads).

The overall experimental workflow is depicted below.

Experimental_Workflow start Arabidopsis Seedlings treatment Treatment Application (Mock, JA, OPC-6-CoA) start->treatment harvest Time-Course Harvest (0, 1, 3, 6 hr) treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc1 RNA Quality Control (RIN > 8) rna_extraction->qc1 library_prep RNA-seq Library Prep (Poly-A Selection) qc1->library_prep Pass sequencing High-Throughput Sequencing library_prep->sequencing qc2 Raw Read Quality Control (FastQC) sequencing->qc2 alignment Read Alignment to Reference Genome qc2->alignment Pass quantification Gene Expression Quantification alignment->quantification dge Differential Gene Expression Analysis quantification->dge interpretation Biological Interpretation (Pathway Analysis) dge->interpretation

Figure 2: End-to-End RNA-Seq Experimental Workflow.

Data Analysis and Interpretation

A rigorous bioinformatic pipeline is essential to extract meaningful biological insights from the RNA-seq data.

Protocol 3: Bioinformatic Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the quality-filtered reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner such as HISAT2 or STAR.[14][15]

  • Gene Expression Quantification: Generate a count matrix, where each row represents a gene and each column a sample, using tools like featureCounts.[14]

  • Differential Gene Expression (DGE) Analysis: Perform DGE analysis using well-established R packages like DESeq2 or edgeR.[16][17] These tools normalize the raw counts and perform statistical tests to identify genes that are significantly up- or downregulated between treatment groups.[18]

  • Key Comparisons:

    • JA vs. Mock: Identifies the canonical JA-responsive genes.

    • OPC-6-CoA vs. Mock: Identifies all genes responsive to OPC-6-CoA treatment.

    • OPC-6-CoA vs. JA: Directly highlights the genes differentially regulated between the two compounds.

Interpreting the Results

The output of the DGE analysis will be a list of genes with associated log2 fold changes and adjusted p-values. This data can be summarized in a table for clarity.

Table 2: Representative Data Summary for Differentially Expressed Genes (DEGs)

Gene IDComparisonlog2FoldChangepadjGene Annotation
AT1G19180JA vs. Mock5.8< 0.001JAZ1
AT2G39940JA vs. Mock4.5< 0.001VSP2
AT3G45140OPC-6-CoA vs. Mock3.2< 0.01MYC2
AT5G13220OPC-6-CoA vs. JA-2.1< 0.05Unknown Protein

Visualization and Functional Analysis:

  • Venn Diagrams: To visualize the overlap of DEGs between the different comparisons (e.g., genes regulated by both JA and OPC-6-CoA versus those unique to each).

  • Volcano Plots: To visualize the magnitude of expression change versus statistical significance for each comparison.[19]

  • Pathway Analysis: Use Gene Ontology (GO) and KEGG pathway enrichment analyses to identify the biological processes and pathways that are overrepresented in the lists of DEGs. This will provide insights into the functional consequences of the observed gene expression changes.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for evaluating the differential effects of OPC-6-CoA and jasmonic acid on gene expression. The results of these experiments will provide crucial insights into the potential for direct signaling by jasmonate precursors.

  • Scenario 1: High Overlap in DEGs: If the gene expression profiles induced by OPC-6-CoA and JA are highly similar, it would suggest that the primary mode of action for exogenously applied OPC-6-CoA is its conversion to JA.

  • Scenario 2: Distinct Sets of DEGs: If OPC-6-CoA induces a unique set of DEGs not regulated by JA, this would provide strong evidence for a novel, JA-independent signaling pathway.

These findings will not only advance our fundamental understanding of plant hormone signaling but could also have implications for agricultural and biotechnological applications where precise modulation of plant defense and growth pathways is desired.

References

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  • Pauwels, L., & Goossens, A. (2011). The JAZ proteins: a crucial interface in the jasmonate signaling cascade. The Plant Cell, 23(9), 3089-3100. [Link]

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  • Katsir, L., Schilmiller, A. L., Staswick, P. E., He, S. Y., & Howe, G. A. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences, 105(19), 7100-7105. [Link]

  • Chico, J. M., Chini, A., Fonseca, S., & Solano, R. (2008). Plant oxylipins: COI1/JAZs/MYC2 as the core jasmonic acid-signalling module. Journal of Experimental Botany, 59(8), 2073-2081. [Link]

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  • Sheard, L. B., Tan, X., Mao, H., Withers, J., Ben-Nissan, G., Hinds, T. R., ... & Zheng, N. (2010). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. Nature, 468(7322), 400-405. [Link]

  • Zhai, Q., Zhang, X., Wu, F., Feng, H., Deng, L., Xu, L., ... & Xie, D. (2015). Transcriptional Mechanism of Jasmonate Receptor COI1-Mediated Delay of Flowering Time in Arabidopsis. The Plant Cell, 27(10), 2814–2828. [Link]

  • Katsir, L., Schilmiller, A. L., Staswick, P. E., He, S. Y., & Howe, G. A. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences of the United States of America, 105(19), 7100–7105. [Link]

  • Villalobos, J. M. (n.d.). RNA-seq-protocol. GitHub. [Link]

  • Xie, R., & Zhang, J. (2023). Single-Cell RNA Sequencing in Arabidopsis Root. JoVE Journal, (193), e65158. [Link]

  • Van den Ende, W., & El-Esawe, S. K. (2022). RNA Sequencing of Arabidopsis thaliana Seedlings after Non-Thermal Plasma-Seed Treatment Reveals Upregulation in Plant Stress and Defense Pathways. International Journal of Molecular Sciences, 23(5), 2603. [Link]

  • Schilmiller, A. L., Koo, A. J., & Howe, G. A. (2007). Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action. Plant Physiology, 143(2), 894–906. [Link]

  • Loraine, A. E., McCormick, S., Estrada, A., Patel, K., & Qin, P. (2013). RNA-Seq of Arabidopsis Pollen Uncovers Novel Transcription and Alternative Splicing. Plant Physiology, 162(2), 1092–1109. [Link]

  • Liu, H., Begik, O., Lucas, M. C., Ramirez, J. M., Mason, C. E., & Schwartz, S. (2019). New insights into Arabidopsis transcriptome complexity revealed by direct sequencing of native RNAs. Nucleic Acids Research, 47(8), 3959–3971. [Link]

  • Bosch, M., Schaller, A., Stintzi, A., & Schaller, F. (2014). Jasmonic Acid and Its Precursor 12-Oxophytodienoic Acid Control Different Aspects of Constitutive and Induced Herbivore Defenses in Tomato. Plant Physiology, 166(1), 396–410. [Link]

  • ResearchGate. (n.d.). Comparative expression analysis of genes for jasmonic acid (JA)... [Figure]. [Link]

  • Ahmad, P., Rasool, S., Gul, A., Sheikh, S. A., Akram, N. A., Ashraf, M., ... & Alyemeni, M. N. (2021). Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones. Plants, 10(7), 1345. [Link]

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A Senior Scientist's Guide to Metabolic Flux Validation: A Comparative Analysis of Stable Isotope Labeling for the OPC-6-CoA Step

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of methodologies for validating metabolic flux, with a specific focus on the application of stable isotope labeling to quantify the rate of reactions involving critical intermediates like 12-oxo-phytodienoic acid (OPC-6) Coenzyme A thioester (OPC-6-CoA). For researchers, scientists, and drug development professionals, accurately measuring the flow of metabolites through a pathway is paramount for understanding disease states, identifying therapeutic targets, and engineering biological systems.

This document moves beyond simple protocols to explain the causal science behind experimental choices. It is structured to provide a self-validating framework for your experimental design, grounded in authoritative references and field-proven insights.

Introduction: The Imperative of Measuring Flux

In cellular biology, the static concentration of a metabolite offers only a snapshot of a highly dynamic system. The true measure of a pathway's activity and its response to perturbation is its metabolic flux—the rate of turnover of molecules through a series of biochemical reactions.[1][2] Validating the flux through a specific enzymatic step, such as the one involving OPC-6-CoA in the jasmonic acid biosynthesis pathway, is critical for understanding its regulatory importance and its potential as a therapeutic target.

Stable Isotope-Resolved Metabolomics (SIRM), particularly using 13C-Metabolic Flux Analysis (13C-MFA), has become the gold standard for quantifying intracellular fluxes.[3] This technique provides a detailed, dynamic view of cellular metabolism that cannot be achieved by other methods like transcriptomics or proteomics, which measure potential rather than actual pathway activity.[4]

Chapter 1: The Core Principles of 13C-Metabolic Flux Analysis

At its heart, 13C-MFA is a sophisticated tracer technique.[5] The methodology is founded on replacing a common, naturally abundant atom with its heavier, non-radioactive (stable) isotope.[5]

  • The Tracer: The process begins by introducing a substrate labeled with a stable isotope, most commonly 13C-labeled glucose or another pathway-specific precursor, into a cell culture or biological system.[4] These isotopes are chemically identical to their lighter counterparts and are processed by enzymes without significant kinetic isotope effects, making them ideal biological tracers.[5]

  • Isotopic Enrichment: As cells metabolize the 13C-labeled substrate, the heavy carbon atoms are incorporated into downstream metabolites. The specific pattern of 13C enrichment in a given metabolite is known as its Mass Isotopomer Distribution (MID) .[4]

  • Flux-Dependent Patterns: The MID of any given metabolite is a direct consequence of the relative activities of the metabolic pathways that contribute to its formation.[2] For instance, a metabolite synthesized from two different precursor pathways will exhibit an MID that is the flux-weighted average of the labeling patterns of those precursors.[1][2] By measuring these MIDs, typically with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can mathematically deduce the intracellular fluxes that produced them.[4]

Isotopic Steady State: A Critical Assumption

For many 13C-MFA experiments, the system must reach an isotopic steady state , where the labeling patterns of intracellular metabolites become stable over time.[6] This is a crucial prerequisite for simplifying the mathematical models used to calculate flux. The time required to reach this state depends on the inherent turnover rates of the pathways of interest and must often be determined empirically through a pilot time-course experiment.[6][7]

Chapter 2: A Validated Workflow for Quantifying Flux

This section outlines a comprehensive workflow for a stable isotope labeling experiment. We will use a generalized acyl-CoA intermediate as our model, which is directly applicable to studying the OPC-6-CoA step.

G cluster_0 Part 1: Experimental Design & Execution cluster_1 Part 2: Analysis & Interpretation A 1. Tracer Selection (e.g., [U-13C]-Linolenic Acid) B 2. Cell Culture Establish steady-state growth A->B C 3. Tracer Introduction Switch to 13C-labeled medium B->C D 4. Isotopic Steady State Incubate for sufficient duration C->D E 5. Rapid Quenching (e.g., Cold Methanol) D->E F 6. Metabolite Extraction E->F G 7. LC-MS/MS Analysis Measure Mass Isotopomer Distributions (MIDs) F->G H 8. Data Processing Correct for natural isotope abundance G->H I 9. Computational Modeling (e.g., INCA, Metran) H->I J 10. Flux Map Generation Quantify rate through OPC-6-CoA step I->J

Caption: High-level workflow for a 13C-MFA experiment.

Causality in Experimental Design: The Choice of Tracer

The selection of the isotopic tracer is the most critical decision in designing an MFA experiment. The choice is dictated by the specific pathway being interrogated.

  • To Validate Flux Through the OPC-6-CoA Step: The jasmonate pathway begins with α-linolenic acid. Therefore, the ideal tracer is uniformly labeled [U-13C]-α-linolenic acid .

  • Why this choice is superior: Using a precursor that directly feeds into the pathway of interest provides the highest possible enrichment and the most direct measurement of flux. While a general tracer like [U-13C]-glucose could eventually label acyl-CoAs through de novo fatty acid synthesis, the isotopic enrichment would be significantly diluted and confounded by numerous intersecting pathways, making the specific flux through the OPC-6-CoA step nearly impossible to resolve accurately.[6][8]

Chapter 3: Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for executing the experiment.

Objective: To quantify the metabolic flux through the OPC-6-CoA step by measuring the Mass Isotopomer Distribution (MID) of downstream metabolites.

Materials:

  • Cells or biological system of interest

  • Chemically defined culture medium

  • 13C-labeled tracer (e.g., [U-13C]-α-linolenic acid)

  • Ice-cold quenching solution (e.g., 80:20 Methanol:Water)

  • Extraction solvent (e.g., Acetonitrile:Methanol:Water mixture)

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Methodology:

  • Cell Culture: Culture cells in a chemically defined medium to ensure the labeled substrate is the primary source for the pathway of interest. Maintain cells in a log-growth phase to ensure metabolic steady state.

  • Tracer Introduction: Replace the standard medium with an identical medium containing the 13C-labeled tracer at a known concentration. This marks time zero of the labeling experiment.

  • Time-Course Sampling (Pilot Study): To determine the time required to reach isotopic steady state, harvest cells at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) after tracer introduction.[7]

  • Quenching: To halt all enzymatic activity instantaneously, rapidly aspirate the medium and wash the cells with an ice-cold quenching solution.[4][6] This step is critical to prevent alterations in metabolite levels and labeling patterns during sample handling.

  • Metabolite Extraction: Immediately add a cold extraction solvent to the quenched cells. Scrape the cells and collect the extract. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the metabolite extracts using LC-MS/MS. The liquid chromatography step separates the metabolites, while the mass spectrometer measures the mass-to-charge ratio of each metabolite, allowing for the quantification of the different mass isotopomers (M+0, M+1, M+2, etc.).

  • Data Analysis and Flux Calculation:

    • Correct the raw MIDs for the natural abundance of 13C.

    • Use the steady-state MIDs as inputs for computational flux analysis software (e.g., INCA, OpenMFA).

    • The software uses a stoichiometric model of the metabolic network to calculate the flux values that best fit the measured MIDs.

G cluster_pathway Jasmonic Acid Biosynthesis cluster_analysis LC-MS Analysis Linolenic [U-13C]-α-Linolenic Acid (18 Carbons Labeled) OPDA OPDA Linolenic->OPDA OPC6 OPC-6 OPDA->OPC6 OPC6_CoA OPC-6-CoA (Flux 'V' to be measured) OPC6->OPC6_CoA JA Jasmonic Acid OPC6_CoA->JA V MS_OPC6_CoA Measure MID of OPC-6-CoA OPC6_CoA->MS_OPC6_CoA MS_JA Measure MID of Jasmonic Acid JA->MS_JA

Caption: Tracing labeled carbons to measure flux.

Chapter 4: Comparison of Flux Validation Methodologies

While 13C-MFA is the gold standard, it is essential to understand its performance relative to other common techniques used to infer metabolic activity.

Methodology Principle Resolution Directness of Measurement Key Advantages Key Limitations
Stable Isotope Labeling (13C-MFA) Traces the path of 13C atoms from a labeled substrate into downstream metabolites.[4]Single reaction stepDirect. Measures the integrated rate of a pathway.Quantitative flux values; high resolution; gold standard for validation.[3]Lower throughput; requires specialized equipment (MS/NMR) and complex data analysis.
Radioactive Tracers (e.g., 14C) Measures the incorporation of radioactivity from a labeled substrate into a product pool.Pathway or metabolite poolDirect. Measures overall label incorporation.Extremely high sensitivity; well-established methodology.[9]Safety and disposal concerns; provides less positional information than MS/NMR; not suitable for human studies.[9]
Gene/Protein Expression (Omics) Measures the abundance of mRNA transcripts (Transcriptomics) or proteins (Proteomics).Gene/Protein levelIndirect. Measures the potential for flux, not the actual rate.High-throughput; provides a global view of cellular machinery.Poor correlation between transcript/protein levels and metabolic flux due to post-translational modifications, allosteric regulation, etc.
Extracellular Flux Analysis (e.g., Seahorse) Measures the rates of oxygen consumption (OCR) and extracellular acidification (ECAR) in real-time.System level (Mitochondrial Respiration & Glycolysis)Indirect. Measures overall metabolic phenotype, not specific intracellular fluxes.Real-time kinetic data; easy to perform; provides insight into broad metabolic shifts.Lacks pathway-specific resolution; cannot measure flux through an individual step like OPC-6-CoA.

Conclusion and Future Directions

For the precise and unambiguous validation of flux through a specific metabolic step like the one involving OPC-6-CoA, stable isotope labeling coupled with mass spectrometry is the unequivocal method of choice. It is the only technique that provides a direct, quantitative measurement of the actual rate of metabolite conversion in a living system. While other methods like transcriptomics or extracellular flux analysis can provide valuable correlative or high-level data, they cannot replace the definitive, functional readout of 13C-MFA.

The continued evolution of analytical technologies and computational tools will further enhance the power of this approach. The use of parallel labeling experiments with multiple isotopic tracers can further constrain flux estimates, and advances in isotopically non-stationary MFA (INST-MFA) are reducing the experimental time required, broadening the applicability of this powerful technique to a wider range of biological questions.[10][11]

References

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  • Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. (2018). Current Opinion in Clinical Nutrition and Metabolic Care. [Link]

  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. (2019). Metabolites. [Link]

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  • 13C-based metabolic flux analysis. (2009). Nature Protocols. [Link]

  • High-resolution 13C metabolic flux analysis. (2017). Nature Protocols. [Link]

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  • Can stable isotope mass spectrometry replace radiolabelled approaches in metabolic studies? (2019). Metabolomics. [Link]

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A Comparative Guide to the Bioactivity of Synthetic vs. Plant-Derived OPC-6-CoA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of OPC-6-CoA Origin in Jasmonate Signaling Research

3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoic acid-CoA (OPC-6-CoA) is a key intermediate in the biosynthesis of jasmonic acid (JA) and its bioactive derivatives, collectively known as jasmonates.[1][2] These lipid-derived signaling molecules are pivotal in orchestrating a wide array of plant defense responses against herbivores and pathogens, as well as regulating various aspects of growth and development.[1] As a precursor to JA, the bioactivity of OPC-6-CoA is of significant interest to researchers studying plant defense mechanisms and developing novel agrochemicals.

The source of OPC-6-CoA, whether chemically synthesized or extracted from plants, can have profound implications for its experimental utility and the interpretation of research findings. While synthetic routes offer the potential for high purity and scalability, they may introduce unnatural stereoisomers or byproducts. Conversely, plant-derived OPC-6-CoA exists in its natural isomeric form but may be accompanied by other structurally related molecules that could influence its bioactivity. This guide provides a comprehensive framework for comparing these two sources, enabling researchers to make informed decisions for their specific applications.

Physicochemical Characterization: Beyond the Molecular Formula

While both synthetic and plant-derived OPC-6-CoA share the same fundamental molecular structure, their physicochemical profiles can differ. These differences can arise from the manufacturing or extraction processes and may impact their biological activity. A thorough characterization is therefore essential.

PropertySynthetic OPC-6-CoAPlant-Derived OPC-6-CoASignificance
Purity Typically >95% (can be higher with rigorous purification)Variable, dependent on extraction and purification methods. May contain other jasmonate precursors.High purity is crucial for accurate bioactivity assessment and mechanistic studies.
Stereochemistry May be a racemic mixture or specific stereoisomers depending on the synthetic route.Predominantly the naturally occurring stereoisomer.Stereochemistry is often critical for biological activity, as receptor binding is highly specific.[3]
Potential Impurities Residual solvents, reagents, and byproducts from the synthesis.Other lipids, pigments, and secondary metabolites from the plant source.Impurities can have their own biological effects, leading to confounding results.
Stability Generally stable when stored under appropriate conditions (e.g., -80°C, inert atmosphere).Stability can be influenced by co-extracted enzymes or other reactive molecules.Degradation can lead to a loss of bioactivity and the formation of interfering compounds.

Analytical Methodology: LC-MS/MS for OPC-6-CoA Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification and characterization of acyl-CoA species like OPC-6-CoA.[4][5][6][7]

Experimental Protocol: LC-MS/MS Analysis of OPC-6-CoA
  • Sample Preparation:

    • Synthetic Standard: Dissolve in an appropriate solvent (e.g., methanol/water) to a known concentration.

    • Plant Extract: Homogenize plant tissue in a suitable extraction buffer (e.g., methanol-based) and perform a solid-phase extraction (SPE) to enrich for acyl-CoAs.[8][9]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[6]

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: A linear gradient from 20% to 100% B over 15 minutes.[5]

    • Flow Rate: 0.2 mL/min.[6]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).[4]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ for OPC-6-CoA.

    • Product Ions: Characteristic fragments resulting from the neutral loss of the CoA moiety (e.g., loss of 507 Da).[4][7]

    • Optimization: Optimize collision energy and other MS parameters for each specific transition.[4]

Comparative Bioactivity Analysis: Activating the Jasmonate Signaling Pathway

The bioactivity of OPC-6-CoA is ultimately determined by its ability to influence the jasmonate signaling pathway, leading to the expression of defense-related genes. Two key assays to assess this are the induction of jasmonate-responsive gene expression and the promotion of the COI1-JAZ co-receptor interaction.

Experimental Workflow for Bioactivity Comparison

G cluster_0 Sample Preparation cluster_1 Bioactivity Assays cluster_2 Data Analysis S_OPC Synthetic OPC-6-CoA qPCR Gene Expression Analysis (qPCR) S_OPC->qPCR Treatment COI1_JAZ COI1-JAZ Interaction Assay S_OPC->COI1_JAZ Treatment P_OPC Plant-Derived OPC-6-CoA P_OPC->qPCR Treatment P_OPC->COI1_JAZ Treatment Fold_Change Fold Change in Gene Expression qPCR->Fold_Change Binding_Affinity Binding Affinity (Kd) COI1_JAZ->Binding_Affinity G OPC8_CoA OPC-8-CoA OPC6_CoA OPC-6-CoA OPC8_CoA->OPC6_CoA β-oxidation JA Jasmonic Acid (JA) OPC6_CoA->JA β-oxidation JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile JAR1 COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ promotes interaction JAZ JAZ Repressor COI1_JAZ->JAZ ubiquitination & degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Genes Jasmonate-Responsive Genes MYC2->Genes activates transcription

Caption: Simplified overview of the jasmonate biosynthesis and signaling pathway.

Conclusion and Recommendations

Both synthetic and plant-derived OPC-6-CoA are valuable tools for research into jasmonate signaling. The choice between them depends on the specific experimental needs.

  • For mechanistic studies requiring high purity and a well-defined chemical entity, synthetic OPC-6-CoA is preferable. However, researchers should be mindful of the potential for unnatural stereoisomers and verify the stereochemistry if possible.

  • For experiments where the natural biological context is important, or for initial screening studies, plant-derived OPC-6-CoA can be a suitable option. It is essential to thoroughly characterize the extract to identify and quantify OPC-6-CoA and any other potentially bioactive compounds.

Ultimately, a careful consideration of the advantages and disadvantages of each source, coupled with rigorous analytical and biological characterization, will lead to more robust and reproducible research outcomes in the fascinating field of plant chemical biology.

References

  • Takaoka, Y., et al. (2018). A comprehensive in vitro fluorescence anisotropy assay system for screening ligands of the jasmonate COI1–JAZ co-receptor in plants. Journal of Biological Chemistry, 293(25), 9673-9682. [Link]

  • Sheard, L. B., et al. (2010). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. Nature, 468(7322), 400-405. [Link]

  • Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of lipid research, 49(5), 1113-1125. [Link]

  • Katsir, L., et al. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences, 105(19), 7100-7105. [Link]

  • Yan, J., et al. (2009). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. Nature, 468(7322), 400-405. [Link]

  • Monte, I., et al. (2022). JAZ is essential for ligand specificity of the COI1/JAZ co-receptor. Proceedings of the National Academy of Sciences, 119(49), e2212155119. [Link]

  • Larrieu, A., & Ljung, K. (2021). Jasmonate biosynthesis arising from altered cell walls is prompted by turgor-driven mechanical compression. Science Advances, 7(7), eabe3513. [Link]

  • Gao, X., et al. (2014). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Metabolites, 4(3), 646-663. [Link]

  • Brejchova, K., et al. (2021). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 11(11), 748. [Link]

  • Ueda, M. (2020). Recent Advances in Plant Chemical Biology of Jasmonates. International journal of molecular sciences, 21(3), 1133. [Link]

  • Zander, M., et al. (2020). Integrated Multi-omic Framework of the Plant Response to Jasmonic Acid. bioRxiv. [Link]

  • Jones, A. E., et al. (2022). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 12(2), 143. [Link]

  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of botany, 111(6), 1021-1058. [Link]

  • Bosch, M., et al. (2014). Jasmonic Acid and Its Precursor 12-Oxophytodienoic Acid Control Different Aspects of Constitutive and Induced Herbivore Defenses in Tomato. Plant physiology, 166(1), 396-410. [Link]

  • Saravanan, R. S., & Rose, J. K. (2004). A critical evaluation of sample extraction techniques for enhanced proteomic analysis of recalcitrant plant tissues. Proteomics, 4(9), 2522-2532. [Link]

  • Cammue, B. P., et al. (1992). A general method for the extraction of proteins from plant tissues. Plant molecular biology reporter, 10(2), 165-169. [Link]

  • Bergles, D. E., & Richardson, W. D. (2015). Cell of all trades: oligodendrocyte precursor cells in synaptic, vascular, and immune function. Neuron, 88(4), 667-671. [Link]

  • Lee, J. H., et al. (2018). In Vitro Production of Coenzyme A Using Thermophilic Enzymes. Applied and environmental microbiology, 84(14), e00632-18. [Link]

  • BioVision. (n.d.). Plant Tissue Extraction Kit. [Link]

  • Peng, X., et al. (2021). Biochemical assay investigating the conversion of 3-OPC-CoA using crude... ResearchGate. [Link]

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  • Lo, K. M., & Schwartz, J. (1998). Cyclopentanone, 3-(1-octenyl)-, (E)-. Organic Syntheses, 75, 126. [Link]

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A Researcher's Guide to Ensuring Reproducibility of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA Experimental Results Across Laboratories

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on ensuring the reproducibility of experimental results involving 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA, also known as dinor-opda-coenzyme A. This molecule is a key intermediate in the study of fatty acid metabolism and jasmonate signaling pathways. Due to its inherent reactivity and the complexity of its biological context, achieving consistent results across different laboratories can be challenging. This document outlines critical parameters in its synthesis, purification, characterization, and experimental application, alongside a comparison with relevant alternatives.

Understanding the Molecule: Structure, Nomenclature, and Biological Significance

6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA is the coenzyme A thioester of dinor-12-oxo-phytodienoic acid (dn-OPDA).[1][2] The carboxylic acid form, dn-OPDA, is a 16-carbon analog of the well-studied 18-carbon 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonic acid and a signaling molecule in its own right.[3][4] dn-OPDA is derived from the oxygenation of hexadecatrienoic acid (16:3) and is involved in plant defense responses and development.[1][2] The CoA thioester is the activated form of the fatty acid, making it a direct substrate for various metabolic enzymes.

The reproducibility of experiments using this compound hinges on the purity, isomeric integrity, and stability of the synthesized molecule, as well as a thorough understanding of its role within complex biological systems.

Synthesis and Purification: A Comparative Analysis of Methodologies

The generation of high-quality dinor-opda-coenzyme A begins with the synthesis of its precursor, dn-OPDA. Two primary routes are available: enzymatic and total chemical synthesis. The choice of method will impact yield, purity, and scalability, all of which are critical for inter-laboratory consistency.

Enzymatic Synthesis of dinor-12-oxo-phytodienoic acid (dn-OPDA)

This method mimics the natural biosynthetic pathway and offers high stereoselectivity.

Principle: The enzymatic synthesis utilizes a crude enzyme extract from flaxseed acetone powder, which contains the necessary lipoxygenase and allene oxide synthase enzymes to convert 7Z,10Z,13Z-hexadecatrienoic acid (16:3) into dn-OPDA.[1]

Advantages:

  • Stereospecific, yielding the biologically relevant cis-isomer.

  • Relatively mild reaction conditions.

Disadvantages:

  • Requires the purification of the substrate (16:3) from a biological source, which can be a source of variability.

  • Crude enzyme extracts can have batch-to-batch variations in activity.

  • Scalability may be limited.

Total Chemical Synthesis of dn-OPDA

A multi-step chemical synthesis provides a more controlled and scalable approach.

Principle: A recently developed chemical synthesis provides a practical route to both dn-cis-OPDA and dn-iso-OPDA.[5][6] This allows for the production of larger quantities and potentially higher purity material, free from biological contaminants.

Advantages:

  • High scalability and reproducibility.

  • Control over stereochemistry.

  • Amenable to the synthesis of analogs and isotopically labeled standards.

Disadvantages:

  • Multi-step synthesis can be complex and require specialized organic chemistry expertise.

  • May require rigorous purification to remove reaction byproducts and catalysts.

Purification and Characterization of dn-OPDA

Regardless of the synthetic route, rigorous purification and characterization are paramount for reproducibility.

Purification MethodPrincipleKey Considerations for Reproducibility
Thin-Layer Chromatography (TLC) Separation based on polarity.Use standardized solvent systems and high-quality plates. Visualize with a non-destructive method if possible before extraction.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (normal phase) or hydrophobicity (reverse phase).[1]Use a validated method with a high-quality column. Monitor the eluate at the appropriate wavelength (e.g., 210 nm).[1] Run a blank and a standard with each batch.

Characterization Techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[1] The use of a deuterated internal standard, which is commercially available, is highly recommended for accurate quantification.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.[1]

Synthesis of dinor-opda-coenzyme A

The final step is the formation of the CoA thioester. This is a critical step where impurities can be introduced.

Principle: The carboxylic acid (dn-OPDA) is activated and then reacted with coenzyme A. Several methods can be employed for the synthesis of acyl-CoA thioesters.[9][10] A common and effective method involves the use of N-hydroxysuccinimide (NHS) esters.[11]

G dnOPDA dn-OPDA Activation Activation (e.g., with NHS, DCC/EDC) dnOPDA->Activation dnOPDA_NHS dn-OPDA-NHS ester Activation->dnOPDA_NHS dnOPDA_CoA dinor-opda-coenzyme A dnOPDA_NHS->dnOPDA_CoA Thioesterification CoA Coenzyme A (HS-CoA) CoA->dnOPDA_CoA Purification Purification (e.g., HPLC) dnOPDA_CoA->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Experimental Design and Execution: Minimizing Variability

The biological effects of jasmonates are often context-dependent and can be influenced by a multitude of factors.[12][13]

Handling and Stability
  • Storage: Both dn-OPDA and its CoA ester should be stored at low temperatures (-80°C is recommended) in a suitable solvent (e.g., ethanol or methanol) to minimize degradation.[7][14]

  • Isomerization: The cis double bond in the cyclopentenone ring is susceptible to isomerization to the trans form, particularly with heat.[1] This can significantly impact biological activity. Avoid repeated freeze-thaw cycles and prolonged exposure to elevated temperatures.

  • Reactivity: The α,β-unsaturated ketone in the cyclopentenone ring is an electrophilic center and can react with nucleophiles.[3] Be mindful of this reactivity when designing experiments and choosing buffers.

Sources of Experimental Variability and Mitigation Strategies
Source of VariabilityMitigation Strategy
Purity and Isomeric Integrity of the Compound Rigorously purify and characterize each batch. Use a fresh, validated standard for each set of experiments.
Batch-to-Batch Variation in Biological Systems Use cell lines from a reliable source and with a consistent passage number. For plant studies, use genetically uniform lines grown under controlled environmental conditions.
Experimental Conditions Standardize all experimental parameters, including cell density, treatment duration, and media composition.
Crosstalk with Other Signaling Pathways Be aware of potential interactions with other hormone signaling pathways, such as salicylic acid and auxin.[13][15]
Data Analysis Use appropriate statistical methods and clearly define the criteria for significance.

Comparison with Alternative Molecules

To provide context and validate findings, it is often beneficial to compare the effects of dinor-opda-coenzyme A with other related molecules.

MoleculeStructureKey Differences and Considerations
12-oxo-phytodienoic acid (OPDA) 18-carbon analog of dn-OPDA.Serves as a direct comparison for the effect of acyl chain length. It is also commercially available.[14]
Jasmonic Acid (JA) A downstream metabolite of OPDA.Lacks the reactive α,β-unsaturated ketone of OPDA and dn-OPDA, allowing for the dissection of signaling pathways dependent on this feature.[13]
Synthetic Jasmonate Analogs Various synthetic analogs with altered stability or activity are available.Can be used to probe specific aspects of the signaling pathway.
Dicarboxylic Acids Can serve as alternative fatty acid sources in metabolic studies.[16]Useful for comparative studies on fatty acid oxidation.

Detailed Experimental Protocols

Enzymatic Synthesis of dn-OPDA

Materials:

  • Flaxseed acetone powder

  • 7Z,10Z,13Z-hexadecatrienoic acid (16:3)

  • Sodium phosphate buffer (50 mM, pH 6.3)

  • Ethanol

  • 1 N HCl

  • C18 Sep-Pak column

Procedure:

  • Prepare a flaxseed acetone powder extract by incubating 1 g of the powder with 10 ml of 0.1 M sodium phosphate buffer (pH 6.3) at 4°C for 30 minutes.[1]

  • Centrifuge to remove insoluble material. The supernatant is the enzyme source.[1]

  • Dissolve approximately 1.8 mg of 16:3 in 0.4 ml of ethanol.[1]

  • Add the 16:3 solution to 40 ml of 50 mM sodium phosphate buffer (pH 6.3).[1]

  • Initiate the reaction by adding 1 ml of the flaxseed acetone powder extract.[1]

  • Incubate for 60 minutes.[1]

  • Stop the reaction by adjusting the pH to 4 with 1 N HCl.[1]

  • Pass the reaction mixture through a C18 Sep-Pak column pre-washed with methanol and water.[1]

  • Elute the dn-OPDA with a suitable organic solvent and proceed with further purification (TLC or HPLC).

Purification of dn-OPDA by HPLC

System:

  • Reverse-phase C18 column (e.g., Whatman Partisil 10 ODS-3)[1]

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid[1]

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid[1]

  • Detector: UV at 210 nm[1]

Procedure:

  • Dissolve the crude dn-OPDA in a minimal amount of the initial mobile phase.

  • Inject the sample onto the column.

  • Elute with a gradient of mobile phase B (e.g., 60% B to 100% B over 20 minutes).[1]

  • Collect the fraction corresponding to the dn-OPDA peak.

  • Evaporate the solvent under a stream of nitrogen.

G cluster_synthesis Synthesis of dn-OPDA cluster_purification Purification cluster_characterization Characterization cluster_coa_synthesis CoA Ester Synthesis Enzymatic Enzymatic Synthesis (Flaxseed Extract) TLC TLC Enzymatic->TLC Chemical Total Chemical Synthesis Chemical->TLC HPLC HPLC TLC->HPLC MS Mass Spectrometry HPLC->MS NMR NMR HPLC->NMR Activation Activation of dn-OPDA HPLC->Activation Thioesterification Reaction with Coenzyme A Activation->Thioesterification

Conclusion

The reproducibility of experimental results using 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA is achievable through meticulous attention to the synthesis, purification, and characterization of the molecule, as well as careful experimental design. By understanding the inherent chemical properties of this compound and the biological complexities of the systems in which it is studied, researchers can minimize variability and generate robust, comparable data across different laboratories. The use of standardized protocols, high-purity reagents, and appropriate controls, including comparative studies with related molecules, will further enhance the reliability of findings in this exciting area of research.

References

  • Weber, H., Vick, B. A., & Farmer, E. E. (1997). Dinor-oxo-phytodienoic acid: a new hexadecanoid signal in the jasmonate family. Proceedings of the National Academy of Sciences, 94(19), 10473–10478. [Link]

  • Ueda, M., Kato, N., Wang, J., Sakurai, H., & Kaji, T. (2020). Syntheses of Dinor-cis/iso-12-oxo-phytodienoic acid (dn-cis/iso-OPDAs), Ancestral Jasmonate Phytohormones of the Bryophyte Marchantia Polymorpha L., and their Catabolites. Available at SSRN 3750953. [Link]

  • Ueda, M., Kato, N., Wang, J., Sakurai, H., & Kaji, T. (2020). Syntheses of Dinor-cis/iso-12-oxo-phytodienoic acid (dn-cis/iso-OPDAs), Ancestral Jasmonate Phytohormones of the Bryophyte Marchantia Polymorpha L., and their Catabolites. ResearchGate. [Link]

  • Park, S. W., Li, W., & Viehhauser, A. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers in plant science, 12, 700310. [Link]

  • Kajiwara, T., et al. (2012). Efficient synthesis of (+)-cis-12-oxo-phytodienoic acid by an in vitro enzymatic reaction. Bioscience, biotechnology, and biochemistry, 76(12), 2325-2328. [Link]

  • Takahashi, K., et al. (2021). Efficient Synthesis of (+)-cis-12-Oxo-phytodienoic Acid by an in Vitro Enzymatic Reaction. Hokkaido University Collection of Scholarly and Academic Papers. [Link]

  • Kallscheuer, N., & Marienhagen, J. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. ChemBioChem, 17(8), 700-706. [Link]

  • LibreTexts. (2021). 6.6: Synthesis of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Ito, Y., et al. (2021). Verification of the versatility of the in vitro enzymatic reaction giving (+)-cis-12-Oxo-phytodienoic acid. Bioorganic & medicinal chemistry letters, 49, 128284. [Link]

  • ResearchGate. (n.d.). Synthesis of acyl-CoA thioesters. ResearchGate. [Link]

  • Monte, I., et al. (2023). dinor-12-oxo-phytodienoic acid conjugation with amino acids inhibits its phytohormone bioactivity in Marchantia polymorpha. Plant Physiology, 191(3), 1739-1753. [Link]

  • Chen, L., et al. (2024). Accumulation of Salicylic Acid and 12-oxo-phytodienoic Acid Acting on the Antioxidant Pathway to Keep Stability of Striped Leaves of Variegated Temple Bamboo. HortScience, 59(1), 74-82. [Link]

  • Kallenbach, M., & Baldwin, I. T. (2019). Using natural variation to achieve a whole-plant functional understanding of the responses mediated by jasmonate signaling. The Plant journal : for cell and molecular biology, 100(4), 654–666. [Link]

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  • Varsani, S., et al. (2019). 12-Oxo-Phytodienoic Acid Acts as a Regulator of Maize Defense against Corn Leaf Aphid. Plant physiology, 181(3), 1262–1276. [Link]

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  • Turner, J. G., Ellis, C., & Devoto, A. (2002). The jasmonate signal pathway. The Plant cell, 14 Suppl, S153–S164. [Link]

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  • Weber, H., Vick, B. A., & Farmer, E. E. (1997). Dinor-oxo-phytodienoic acid: a new hexadecanoid signal in the jasmonate family. Proceedings of the National Academy of Sciences of the United States of America, 94(19), 10473–10478. [Link]

  • Pozo, M. J., et al. (2005). Jasmonates - Signals in plant-microbe interactions. Journal of Plant Growth Regulation, 23(3), 211-222. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug development and biochemical research, the meticulous handling of complex molecules is paramount to both experimental success and laboratory safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA, also known as Dinor-opda-coenzyme A. As a complex coenzyme A derivative with structural similarities to prostaglandin analogs, a robust understanding of its safe handling is critical.[1][2][3][4] This document outlines the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal procedures.

Hazard Assessment and Chemical Profile

Chemical Profile:

Property Value
Molecular Formula C37H58N7O18P3S
Molecular Weight 1013.88 g/mol

| Synonyms | Dinor-opda-coenzyme A |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure risk. The following table details the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles conforming to ANSI Z87.1 or equivalent standards.[7]Protects eyes from splashes of solutions or fine particulates.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Double-gloving is recommended.[7][8]Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove.[8]
Body Protection Laboratory CoatStandard, fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.[7][9]
Respiratory Protection NIOSH-approved respiratorRequired if handling the solid form outside a ventilated enclosure or if aerosols may be generated.[7]Prevents inhalation of potentially harmful aerosols or fine powders.
Footwear Closed-toe shoesRequired at all times in the laboratory.[9]Protects feet from spills and dropped objects.

Operational Plan for Safe Handling

A systematic workflow is critical to ensure safety and maintain the integrity of the compound.

Engineering Controls

All handling of 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA, especially in its solid form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][9]

Weighing and Solution Preparation
  • Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could degrade the compound.[8]

  • Weighing: Weigh the desired amount of the solid compound quickly within the chemical fume hood.[7]

  • Dissolving: Slowly add the desired solvent to the solid to avoid the generation of dust or aerosols.[7] This compound is likely soluble in organic solvents such as DMSO, dimethylformamide (DMF), and ethanol.[5] Aqueous solutions should be prepared fresh for each experiment as they are not recommended for storage for more than one day.[5][7]

General Handling Practices
  • Avoid direct contact with skin, eyes, and clothing.[7]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

PPE_Workflow start Start: Handling Task Identified risk_assessment Perform Risk Assessment: - Solid or Liquid? - Aerosol Generation Potential? start->risk_assessment solid_handling Solid Form Handling risk_assessment->solid_handling Solid liquid_handling Liquid Form Handling risk_assessment->liquid_handling Liquid fume_hood Work in Chemical Fume Hood solid_handling->fume_hood liquid_handling->fume_hood ppe_solid Required PPE: - Safety Goggles (ANSI Z87.1) - Double Nitrile Gloves - Lab Coat - NIOSH-Approved Respirator fume_hood->ppe_solid if solid ppe_liquid Required PPE: - Safety Goggles (ANSI Z87.1) - Double Nitrile Gloves - Lab Coat fume_hood->ppe_liquid if liquid procedure Follow Standard Operating Procedure ppe_solid->procedure ppe_liquid->procedure end End: Task Complete procedure->end

Disposal Plan

Proper waste disposal is crucial for laboratory safety and environmental compliance.

Waste Segregation
  • Liquid Waste: All solutions containing 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA should be collected in a designated, clearly labeled "Non-Halogenated Organic Liquid Waste" container.[9] Do not dispose of this chemical down the drain.[9]

  • Solid Waste: Unused solid compound and any contaminated consumables (e.g., weigh boats, pipette tips, gloves) must be disposed of in a designated "Solid Chemical Waste" container.[8]

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Container Management
  • All waste containers must be kept closed when not in use.

  • Store waste containers in a designated satellite accumulation area within the laboratory.[10]

  • Follow your institution's specific guidelines for hazardous waste pickup and disposal.[9]

Disposal_Plan start Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Solvents) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, Consumables) waste_type->solid_waste Solid non_halogenated_container Collect in 'Non-Halogenated Organic Liquid Waste' Container liquid_waste->non_halogenated_container solid_waste_container Collect in 'Solid Chemical Waste' Container solid_waste->solid_waste_container storage Store in Satellite Accumulation Area non_halogenated_container->storage solid_waste_container->storage disposal Arrange for Institutional Hazardous Waste Disposal storage->disposal

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these safety protocols, researchers can confidently and safely handle 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA, ensuring both personal safety and the integrity of their research.

References

  • Best Practices for Storing and Handling Prostaglandin Analogs. Benchchem.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • 6-{(1S,5S)-4-Oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA. Cayman Chemical.
  • Personal protective equipment for handling palmitoleoyl-CoA. Benchchem.
  • 6-{(1S,5S)-4-Oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA. PubChem.
  • 6-{(1S,5S)-4-Oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA. Santa Cruz Biotechnology.
  • 6-{(1S,5S)-4-Oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA. TargetMol.
  • Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg.
  • Management of Waste. Prudent Practices in the Laboratory. National Institutes of Health.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Personal protective equipment for handling Acid-PEG12-NHS ester. Benchchem.
  • Prostaglandin Analogs. Cosmetic Ingredient Review.
  • Protective Equipment. American Chemistry Council.
  • Allergan Advantage. Allergan.
  • Hexanoyl-CoA. PubChem.
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  • Prostaglandins. StatPearls. National Center for Biotechnology Information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.